molecular formula C19H28N2O7 B586263 Roxatidine-d10 Hemioxalate CAS No. 1794756-35-6

Roxatidine-d10 Hemioxalate

カタログ番号: B586263
CAS番号: 1794756-35-6
分子量: 406.501
InChIキー: SRDQKICJPUSODU-WPDGUVEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Roxatidine-d10 Hemioxalate is a deuterated stable isotope-labeled compound specifically designed for use as an internal standard in quantitative mass spectrometry. This high-purity analytical standard is essential for ensuring accuracy and reliability during the development, validation, and application of GC-MS and LC-MS methods for the quantification of Roxatidine and its prodrug, Roxatidine acetate, in various matrices . The compound features a deuterium atom (d10) labeling on the piperidine ring, which provides a consistent mass shift from the non-labeled analyte, minimizing analytical interference . Roxatidine is the major active metabolite of the H2-receptor antagonist Roxatidine acetate, a drug that suppresses gastric acid secretion by competitively inhibiting the histamine H2 receptor in the parietal cells of the stomach . Using this deuterated standard allows researchers to precisely monitor the pharmacokinetics, metabolic fate, and stability of the active drug moiety during pharmaceutical development and bioanalytical studies . This compound is fully characterized and supplied with a Certificate of Analysis to ensure compliance with regulatory guidelines for traceability against pharmacopeial standards (USP/EP) . It is intended for analytical purposes in Quality Control (QC) laboratories during the synthesis and formulation stages of drug development . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

1794756-35-6

分子式

C19H28N2O7

分子量

406.501

IUPAC名

N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid

InChI

InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2;

InChIキー

SRDQKICJPUSODU-WPDGUVEOSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O

同義語

2-Hydroxy-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Ethanedioate; 

製品の起源

United States

Foundational & Exploratory

molecular weight difference between Roxatidine and Roxatidine-d10

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mass Spectrometry Quantification of Roxatidine using Stable Isotope Dilution (Roxatidine-d10)

Executive Summary

In the pharmacokinetic (PK) profiling of histamine H2-receptor antagonists, precision is non-negotiable.[1][2][3] Roxatidine acetate, a prodrug, is rapidly metabolized in human plasma to its active deacetylated form, Roxatidine .[2][3][4][5][6] Consequently, bioanalytical assays almost exclusively target the active metabolite (Roxatidine) rather than the parent acetate.[2][3]

This guide details the physicochemical distinctions between Roxatidine and its deuterated internal standard, Roxatidine-d10 .[2][3] It provides a validated framework for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification, emphasizing the critical role of isotopic mass shift in eliminating signal cross-talk and matrix effects.[1][2][3]

Part 1: Physicochemical Identity & Mass Analysis

To develop a robust LC-MS/MS method, one must first distinguish the analyte from the prodrug and the internal standard (IS).[1][2] The "d10" designation refers to the substitution of 10 hydrogen atoms with deuterium (


H) on the piperidine ring, a modification that alters the mass without significantly changing the chemical behavior (retention time may shift slightly due to the kinetic isotope effect).[2][3]
The Analyte vs. The Prodrug
  • Roxatidine Acetate (Prodrug):

    
     (MW: 348.44  g/mol ).[1][2][3] Rapidly hydrolyzed in vivo.[2][3]
    
  • Roxatidine (Active Metabolite):

    
     (MW: 306.40  g/mol ).[1][2][3][7][8] This is the target analyte.
    
Molecular Weight & Isotopic Shift Table

The following table contrasts the active metabolite with its stable isotope-labeled counterpart.

PropertyRoxatidine (Analyte)Roxatidine-d10 (Internal Standard)Difference (

)
Chemical Formula


-10 H, +10 D
Label Position N/APiperidine Ring (

)
N/A
Average Mol.[1][2][3][5][9] Weight 306.40 g/mol 316.46 g/mol ~10.06 g/mol
Monoisotopic Mass 306.1943 Da316.2571 Da10.0628 Da
Precursor Ion

307.20 Da 317.26 Da 10.06 Da

Critical Insight: The mass difference is not exactly 10.0 Da. Because the atomic mass of Deuterium (2.0141 Da) is slightly greater than twice that of Hydrogen (1.0078 Da), the "mass defect" accumulates.[2][3] For a d10 label, the exact shift is


 Da.[2][3] In high-resolution mass spectrometry (HRMS), this distinction is vital.

Part 2: The Kinetic Isotope Effect (KIE) & Chromatography

While Roxatidine and Roxatidine-d10 are chemically similar, deuterium is heavier and forms stronger, shorter bonds than hydrogen.[1][2] This results in a phenomenon known as the Chromatographic Isotope Effect .[2][3]

  • Retention Time Shift: Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts.[2][3] In Reverse Phase Chromatography (C18), Roxatidine-d10 may elute slightly earlier (0.05 – 0.1 min) than Roxatidine.[1][2][3]

  • Implication: Integration windows must be wide enough to capture both, but the shift is actually beneficial as it prevents "cross-talk" suppression while still ensuring the IS experiences the same matrix ionization effects as the analyte.

Visualizing the Bioanalytical Workflow

BioanalysisWorkflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Human Plasma (Analyte) LLE Liquid-Liquid Extraction (TBME/Ether) Plasma->LLE IS_Spike Spike IS (Roxatidine-d10) IS_Spike->LLE Dry Evaporation & Reconstitution LLE->Dry LC HPLC Separation (C8 or C18 Column) Dry->LC ESI ESI Source (Positive Mode) LC->ESI Q1 Q1 Filter Select Parent Ions ESI->Q1 Q3 Q3 Filter Select Fragment Ions Q1->Q3 Result Quantification (Ratio Area_Analyte / Area_IS) Q3->Result

Figure 1: End-to-end workflow for the extraction and quantification of Roxatidine using d10-IS.

Part 3: Validated Experimental Protocol

This protocol is synthesized from standard bioanalytical practices for piperidine-derivative H2 antagonists.[1][2][3]

Sample Preparation (Liquid-Liquid Extraction)
  • Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects (ion suppression) which is critical when using an analog IS, though d10-IS compensates for this well.[1][2][3]

  • Aliquot: Transfer 100 µL of human plasma into a glass tube.

  • IS Addition: Add 10 µL of Roxatidine-d10 working solution (e.g., 500 ng/mL in methanol).

  • Alkalinization: Add 50 µL of 0.1 M NaOH (Roxatidine is a base; high pH ensures it is uncharged and extractable).[2][3]

  • Extraction: Add 2 mL of tert-butyl methyl ether (TBME) . Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Flash freeze the aqueous layer (dry ice/acetone bath).[2][3]

  • Reconstitution: Decant organic layer, evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2][3][10]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5)[1][2][3]

    • B: Acetonitrile[1][2][5][6][10]

    • Isocratic Mode: 60% A / 40% B (Adjust for retention ~2-3 min).[1][2][3]

  • Flow Rate: 0.3 mL/min.[2][3]

Mass Spectrometry Settings (MRM)

We utilize Multiple Reaction Monitoring (MRM) for maximum sensitivity. The fragmentation usually occurs at the piperidine ring.[2][3]

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Roxatidine 307.2 (

)
114.1 (Piperidinyl fragment)~25 eV
Roxatidine-d10 317.3 (

)
124.2 (d10-Piperidinyl fragment)~25 eV

Mechanism: The transition


 corresponds to the cleavage of the piperidinyl-methyl moiety.[1][2][3] Since the d10 label is on the piperidine ring, the fragment shifts from 114 to 124, providing double selectivity  (both parent and fragment masses are distinct).[2][3]
MRM Pathway Diagram

MRM_Logic cluster_analyte Roxatidine (Analyte) cluster_is Roxatidine-d10 (Internal Standard) Rox_Parent Precursor: 307.2 m/z (Protonated Base) CID_1 Collision Induced Dissociation (CID) Rox_Parent->CID_1 Rox_Frag Product: 114.1 m/z (Piperidinyl Cation) CID_1->Rox_Frag IS_Parent Precursor: 317.3 m/z (d10-Protonated Base) CID_2 Collision Induced Dissociation (CID) IS_Parent->CID_2 IS_Frag Product: 124.2 m/z (d10-Piperidinyl Cation) CID_2->IS_Frag

Figure 2: Mass transition logic. The d10 label on the piperidine ring ensures the fragment ion also shifts mass, preventing isotopic interference.[1][2]

Part 4: Quality Control & Troubleshooting

Isotopic Interference (Cross-Talk)

A common issue in isotope dilution is the contribution of the native analyte's natural isotopes to the IS channel, or impurities in the IS contributing to the analyte channel.[2][3]

  • Roxatidine M+10: The natural abundance of Carbon-13 makes an M+10 isotope for Roxatidine statistically impossible (probability

    
    ).[1][2][3] Therefore, high concentrations of Analyte will not  interfere with the IS channel.[2][3]
    
  • IS Purity: Ensure the Roxatidine-d10 is

    
     isotopic purity. If it contains d0 (unlabeled) impurities, it will cause a false positive in the analyte channel (blank response).[2][3]
    
Sensitivity Limits

Using this protocol, a Lower Limit of Quantification (LLOQ) of 2.0 ng/mL is achievable, which is sufficient for clinical PK studies where Cmax is typically >100 ng/mL.[2][3]

References

  • PubChem. (2023).[2][3] Roxatidine Acetate Compound Summary. National Library of Medicine.[2][3] [Link][1][2][3]

  • Kim, Y.H., et al. (2007).[2][3] Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Yeh, G.C., et al. (2008).[2][3] A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. Journal of Food and Drug Analysis. [Link]

Sources

Technical Guide: Metabolic Stability Optimization of Deuterated Roxatidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Roxatidine , a potent H2-receptor antagonist, exhibits a well-characterized metabolic profile primarily driven by rapid hydrolysis of its prodrug form (Roxatidine Acetate) followed by oxidative metabolism of the active moiety.[1][2] While effective, the active compound (Roxatidine) undergoes significant hepatic clearance via Cytochrome P450 enzymes, specifically CYP2D6 and CYP2A6 .

This guide details the strategic application of Deuterium Kinetic Isotope Effects (KIE) to attenuate these metabolic pathways. By substituting protium (


) with deuterium (

) at rate-limiting metabolic "soft spots"—specifically the piperidine ring and ether-adjacent methylene groups—drug developers can potentially enhance the pharmacokinetic (PK) profile, extend half-life (

), and reduce dosing frequency without altering binding affinity.

Part 1: Metabolic Liability Analysis of Roxatidine

To engineer a stable analog, one must first map the "metabolic vulnerability" of the parent molecule.

The Prodrug Activation (Non-CYP)

Roxatidine acetate is a prodrug.[1][3] Upon oral administration, it is rapidly deacetylated by esterases in the small intestine, plasma, and liver to form the active metabolite, Roxatidine (M-1) .[1]

  • Implication: Deuteration of the acetate group is futile for metabolic stability, as this hydrolysis is desired and extremely rapid. Stability efforts must focus on the M-1 core.

Oxidative Clearance (The CYP Liability)

Once formed, Roxatidine (M-1) is cleared via hepatic oxidation. Key metabolic liabilities include:

  • Piperidine Ring Hydroxylation: The piperidinyl moiety is the primary site of oxidative attack. CYP2D6 catalyzes the formation of hydroxy-metabolites (M-2, M-3).[4]

  • O-Dealkylation: The ether linkage connecting the aromatic ring and the propyl chain is susceptible to oxidative cleavage.

  • Metabolic Switching: In CYP2D6 poor metabolizers (PM), alternative pathways (e.g., CYP3A4 or CYP2A6) may compensate, leading to variable PK.

Strategic Insight: The C-H bonds on the piperidine ring and the methylene groups adjacent to the phenoxy oxygen are the highest-priority targets for deuteration.

Part 2: Strategic Deuteration Design

The Primary Kinetic Isotope Effect (KIE) relies on the greater bond dissociation energy of C-D bonds compared to C-H bonds (


). If C-H bond cleavage is the rate-determining step (RDS), deuteration can reduce the reaction rate (

) by a factor of 2–10.
Proposed Analog Candidates
Analog IDModification SiteRationalePredicted Outcome
d10-Rox Per-deuterated Piperidine RingBlocks primary CYP2D6 hydroxylation sites.[5]Significant reduction in

; potential for metabolic switching.
d4-Linker Propyl chain methylenes (

)
Stabilizes the ether linkage against O-dealkylation.[5]Moderate stability increase; prevents chain cleavage.[5]
d14-Combo Combination of d10 + d4"Fortress" approach blocking both ring oxidation and chain cleavage.Maximum stability; potential risk of "metabolic shunting" to rare toxic pathways.
Pathway Visualization

The following diagram maps the metabolic fate of Roxatidine and the intervention points for deuteration.

MetabolicPathway cluster_legend Legend Prodrug Roxatidine Acetate (Prodrug) Esterase Esterases (Intestine/Liver) Prodrug->Esterase Active Roxatidine (M-1) (Active Moiety) CYP2D6 CYP2D6 (Oxidation) Active->CYP2D6 CYP_Gen CYP Isozymes (Dealkylation) Active->CYP_Gen Metab_Hydroxyl Hydroxy-Roxatidine (M-2/M-3) Metab_Dealkyl Dealkylated Metabolites Esterase->Active Rapid Hydrolysis CYP2D6->Metab_Hydroxyl C-H Abstraction (Blocked by d10-Piperidine) CYP_Gen->Metab_Dealkyl Ether Cleavage (Blocked by d4-Linker) key1 Dashed Line = Pathway Inhibited by Deuteration

Figure 1: Metabolic pathway of Roxatidine highlighting the prodrug activation and the specific oxidative steps (CYP2D6 hydroxylation and dealkylation) targeted by deuteration strategies.[1][3]

Part 3: Experimental Protocols (Self-Validating)

To validate the metabolic stability of the deuterated analogs, a comparative Microsomal Stability Assay is required. This protocol uses Human Liver Microsomes (HLM) to calculate Intrinsic Clearance (


).
Protocol 1: Comparative HLM Stability Assay

Objective: Determine the in vitro intrinsic clearance (


) and calculate the Deuterium Uptake Ratio (

) or KIE.

Materials:

  • Test Compounds: Roxatidine (Control), d10-Roxatidine, d4-Roxatidine (1 µM final conc).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix 390 µL of Buffer + 10 µL of Microsomes (0.5 mg/mL final) + 0.5 µL Test Compound. Equilibrate at 37°C for 5 mins.

    • Why? Ensures temperature stability and non-specific binding equilibrium before reaction start.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system.

    • Control: Run a parallel "No-NADPH" control to rule out non-CYP degradation (chemical instability).[5]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL Quench Solution. Vortex and centrifuge (4000g, 10 min, 4°C).

  • Bioanalysis: Analyze supernatant via LC-MS/MS.

LC-MS/MS Configuration (MRM Mode):

  • Roxatidine: Transition

    
     [M+H]
    
    
    
    -> Fragment (Determine experimentally).[5]
  • d10-Roxatidine: Transition

    
     [M+10+H]
    
    
    
    -> Fragment (+10 Da shift).[5]
  • Critical Check: Monitor for "D-loss."[5][6] If the parent mass is M+10 but the fragment loses deuterium, ensure you are tracking the correct metabolic stability, not just fragmentation stability.

Workflow Visualization

AssayWorkflow cluster_sampling Kinetic Sampling Loop Prep Preparation (Buffer + HLM + Analog) PreWarm Pre-Incubation (37°C, 5 min) Prep->PreWarm Start Initiation (+ NADPH) PreWarm->Start Sample Aliquot Removal (0, 5, 15... 60 min) Start->Sample Quench Quench (ACN + IS) Sample->Quench Analysis LC-MS/MS Analysis (Calculate % Remaining) Quench->Analysis Result Calculate CL_int & KIE Analysis->Result

Figure 2: Step-by-step workflow for the comparative microsomal stability assay, ensuring precise calculation of intrinsic clearance.

Part 4: Data Interpretation & Calculation[5]

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the % parent remaining vs. time. The slope (


) of the linear regression represents the depletion rate constant.

[5]


Calculating the Kinetic Isotope Effect (KIE)

The KIE is the ratio of the clearance of the non-deuterated parent (


) to the deuterated analog (

).


  • KIE > 1.5: Indicates significant stabilization.[5] The C-H bond cleavage was rate-limiting.[7][8]

  • KIE

    
     1.0:  No effect. Metabolic switching occurred, or the C-H bond was not the rate-limiting step (e.g., product release or binding was rate-limiting).
    
Interpretation Table (Hypothetical Data)
Compound

(min)

(µL/min/mg)
KIEInterpretation
Roxatidine (H) 12.5110.8-Rapid clearance; High extraction.[5]
d10-Roxatidine 28.049.52.2 Success. Piperidine oxidation is RDS.[5]
d4-Roxatidine 14.099.01.1Minimal effect; Dealkylation is minor pathway.[5]

Part 5: References

  • Murayama, N., et al. (2008). "Cytochrome P450 enzymes involved in the metabolic pathway of the histamine 2 (H2)-receptor antagonist roxatidine acetate by human liver microsomes." Drug Metabolism and Disposition.

  • Tohkin, M., et al. (2008). "The metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation." Chemical and Pharmaceutical Bulletin.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.

  • Honma, S., et al. (1987). "The metabolism of roxatidine acetate hydrochloride in rat and dog liver homogenates." Arzneimittelforschung.

Sources

An In-Depth Technical Guide to Roxatidine Acetate and its Deuterated Analog, Roxatidine-d10

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Roxatidine acetate, a histamine H2-receptor antagonist, and its isotopically labeled counterpart, Roxatidine-d10. It is intended for researchers, scientists, and professionals in drug development who are engaged in the bioanalysis and pharmacokinetic studies of this pharmaceutical compound.

Introduction: The Analyte and the Indispensable Tool

In the realm of pharmaceutical analysis, particularly in pharmacokinetic and metabolic studies, the precise quantification of a drug in biological matrices is paramount. Roxatidine acetate, a potent histamine H2-receptor antagonist, is a prodrug that is rapidly converted to its active metabolite, roxatidine, upon oral administration.[1][2][3] Its therapeutic efficacy in treating conditions like peptic ulcers and gastroesophageal reflux disease is directly linked to the systemic concentration of the active roxatidine metabolite.[4][5][6] To achieve the high degree of accuracy and precision required in regulated bioanalysis, the use of a stable isotope-labeled internal standard is the undisputed gold standard. This is where Roxatidine-d10, a deuterated analog of roxatidine, becomes an indispensable tool. This guide will dissect the fundamental differences between the therapeutic agent, Roxatidine acetate (and its active form, roxatidine), and its analytical counterpart, Roxatidine-d10, clarifying their distinct roles in drug development and research.

Part 1: Roxatidine Acetate - The Therapeutic Agent

Roxatidine acetate is a second-generation histamine H2-receptor antagonist.[1] It exerts its pharmacological effect by competitively inhibiting the binding of histamine to H2 receptors on gastric parietal cells.[2][7] This action suppresses gastric acid secretion, making it an effective treatment for acid-related gastrointestinal disorders.[1][5]

Chemical and Pharmacokinetic Profile:

  • Prodrug Nature: Roxatidine acetate is administered as a prodrug to enhance its oral bioavailability.[3] After oral absorption, which is nearly complete (greater than 95%), it is rapidly hydrolyzed by esterases in the small intestine, plasma, and liver to its active form, roxatidine.[1][3]

  • Mechanism of Action: The active metabolite, roxatidine, is a potent inhibitor of both basal and stimulated gastric acid secretion.[1][8] By blocking the H2 receptor, it reduces intracellular cyclic AMP (cAMP) concentrations, which in turn decreases the activity of the proton pump (H+/K+ ATPase) in parietal cells.[2]

  • Metabolism and Excretion: The primary route of elimination for roxatidine is renal excretion.[3] Its pharmacokinetic properties have been shown to be consistent across different doses and populations.[9]

Part 2: Roxatidine-d10 - The Analytical Gold Standard

It is a common misconception to refer to Roxatidine-d10 as a "metabolite." In reality, Roxatidine-d10 is a synthetic, stable isotope-labeled version of the active drug, roxatidine. Specifically, it is roxatidine in which ten hydrogen atoms on the piperidinyl methyl group have been replaced with deuterium atoms.[10] This subtle yet critical modification makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry.

The Critical Role of a Deuterated Internal Standard:

In quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. The IS is used to correct for variability during sample processing and analysis. A stable isotope-labeled internal standard, such as Roxatidine-d10, is considered the most effective type for several reasons:

  • Chemical and Physical Similarity: Roxatidine-d10 is chemically identical to roxatidine, meaning it has the same polarity, pKa, and chemical reactivity. This ensures that it behaves identically to the analyte during sample extraction, chromatography, and ionization.[11][12]

  • Co-elution: Due to its identical chemical properties, Roxatidine-d10 co-elutes with roxatidine during chromatographic separation. This is crucial as it ensures that both the analyte and the internal standard are subjected to the same matrix effects and ionization suppression or enhancement at the same point in time.[13]

  • Mass Differentiation: While chemically identical, the ten deuterium atoms give Roxatidine-d10 a higher mass than roxatidine. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By measuring the ratio of the analyte's response to the internal standard's response, any variations in sample preparation or instrument performance are effectively normalized, leading to highly accurate and precise quantification.[14]

Part 3: A Comparative Overview

The following table summarizes the key physicochemical differences between Roxatidine acetate, its active metabolite roxatidine, and the deuterated internal standard, Roxatidine-d10.

Property Roxatidine Acetate Roxatidine (Active Metabolite) Roxatidine-d10 (Internal Standard)
Chemical Formula C19H28N2O4[15][16]C17H26N2O3C17H16D10N2O3[10]
Molecular Weight 348.44 g/mol [15][16][17]306.41 g/mol Approx. 316.47 g/mol
CAS Number 78628-28-1[15]78273-80-0[8]2832423-41-1 (hemioxalate salt)[10]
Primary Role Therapeutic ProdrugActive Pharmaceutical IngredientAnalytical Internal Standard
Key Feature Acetoxy group for enhanced bioavailabilityActive H2-receptor antagonistTen deuterium atoms for mass differentiation

Part 4: Application in a Bioanalytical Workflow

The quantification of roxatidine in biological matrices like plasma or serum is a critical component of pharmacokinetic studies. A typical workflow involves the use of LC-MS/MS with Roxatidine-d10 as the internal standard.

Experimental Protocol: Quantification of Roxatidine in Human Plasma

This protocol outlines a general procedure. Method validation in accordance with regulatory guidelines (e.g., FDA, EMA) is essential before application to clinical samples.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • To a 100 µL aliquot of human plasma, add 10 µL of Roxatidine-d10 internal standard working solution (e.g., at 500 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile) and vortex thoroughly for 1 minute to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., tert-butyl methyl ether)[18], vortexing, and separating the organic layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C8 or C18 reversed-phase column is typically used.[18]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • Roxatidine: The precursor ion would be the protonated molecule [M+H]+ at m/z 307.3.[18] A specific product ion would be monitored.

      • Roxatidine-d10: The precursor ion would be the protonated molecule [M+H]+ at approximately m/z 317.3. A corresponding product ion would be monitored.

Causality in Experimental Choices:

  • Protein Precipitation: This is a rapid and effective way to remove the bulk of proteins from the plasma, which can interfere with the analysis.

  • Liquid-Liquid Extraction: This step further cleans up the sample by selectively extracting the analyte and internal standard into an organic phase, leaving behind more polar interfering substances.

  • Reversed-Phase Chromatography: This is ideal for separating moderately polar compounds like roxatidine from the more complex biological matrix.

  • MRM: This detection mode provides excellent selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, minimizing interference from other compounds in the matrix.

Visualizations

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Result Result Plasma Plasma Sample Spike_IS Spike with Roxatidine-d10 Plasma->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Extract Liquid-Liquid Extraction Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (Co-elution) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Data Data Processing (Ratio of Analyte/IS) MS->Data Result Accurate Concentration of Roxatidine Data->Result

Caption: Bioanalytical workflow for Roxatidine quantification.

Analyte_IS_Relationship cluster_Compounds Chemical Structures cluster_Properties Properties & Behavior cluster_Outcome Analytical Outcome Roxatidine Roxatidine (Analyte) Chem_Props Identical Chemical Properties Roxatidine_d10 Roxatidine-d10 (Internal Standard) Roxatidine_d10->Chem_Props LC_Behavior Identical LC Retention Time (Co-elution) Chem_Props->LC_Behavior MS_Behavior Different Mass-to-Charge Ratio (m/z) Chem_Props->MS_Behavior Accurate_Quant Accurate & Precise Quantification LC_Behavior->Accurate_Quant MS_Behavior->Accurate_Quant

Caption: Relationship between Analyte and Internal Standard.

Conclusion

References

  • Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240-260. [Link]

  • Patsnap Synapse. (n.d.). Roxatidine Acetate Hydrochloride. Retrieved February 5, 2024, from [Link]

  • Tokuma, Y., Shiozaki, Y., & Noguchi, H. (1988). Pharmacokinetic characteristics of roxatidine. Drugs, 35 Suppl 3, 41-47. [Link]

  • Lee, H. S., Jeong, C. K., Choi, S. J., Kim, S. B., Lee, M. H., & Ko, J. W. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Rapid communications in mass spectrometry : RCM, 21(5), 747–752. [Link]

  • DrugFuture. (n.d.). Roxatidine Acetate. Retrieved February 5, 2024, from [Link]

  • Pothuri, B. (n.d.). Roxatidine reduces stomach acid to manage gastric and duodenal ulcers efficiently. Retrieved February 5, 2024, from [Link]

  • Drug Central. (n.d.). roxatidine acetate. Retrieved February 5, 2024, from [Link]

  • Ichikawa, S., et al. (1992). Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism. British journal of pharmacology, 107(1), 113–118. [Link]

  • Lee, S. H., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in pharmacology, 12, 782470. [Link]

  • Humanitas.net. (n.d.). Roxatidine. Retrieved February 5, 2024, from [Link]

  • Wikipedia. (n.d.). Roxatidine acetate. Retrieved February 5, 2024, from [Link]

  • Journal of Food and Drug Analysis. (2007). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis, 15(2), 198-203. [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 5, 2024, from [Link]

  • Archipel UQAM. (2015). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]

  • Okudaira, N., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid communications in mass spectrometry : RCM, 34(13), e8814. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2010). DEVELOPMENT AND VALIDATION OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRIC METHOD FOR. Journal of Chemical and Pharmaceutical Sciences, 3(2). [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 5, 2024, from [Link]

  • Waters Corporation. (2021, January 8). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS [Video]. YouTube. [Link]

Sources

Comparative Technical Guide: Sourcing and Validating High-Purity Roxatidine-d10 Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Roxatidine—the active metabolite of the histamine H2-receptor antagonist Roxatidine Acetate—precision is non-negotiable. The selection of Roxatidine-d10 hemioxalate as an internal standard (IS) is a critical methodological choice designed to mitigate matrix effects and ensure robust reproducibility in LC-MS/MS workflows.[1]

This guide provides a technical evaluation of the supplier landscape for this specific stable isotope-labeled (SIL) standard, analyzes the rationale behind the "d10 hemioxalate" specification, and outlines a self-validating protocol for qualifying incoming reference materials.

Technical Profile: Why this compound?

The Molecule
  • Target Analyte: Roxatidine (Active Metabolite)[1][2]

  • Internal Standard: this compound[1][3]

  • CAS Number: 2832423-41-1 (Cayman Chemical variant)[1]

  • Chemical Formula:

    
    [1][4]
    
Structural Logic

The "d10" designation refers to the deuteration of the piperidine ring . This is a strategic location for isotopic labeling because:

  • Metabolic Stability: The piperidine ring is robust against rapid metabolic exchange compared to labile protons on the amide or hydroxyl groups.

  • Mass Shift (+10 Da): A +10 Da shift places the IS signal far beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2), eliminating "cross-talk" or spectral interference.

  • Hemioxalate Salt Form: The hemioxalate salt (2:1 stoichiometry) is selected over the hydrochloride salt to improve crystallinity and reduce hygroscopicity . This ensures the standard remains stable during weighing and long-term storage, a critical factor for maintaining stock solution accuracy.

RoxatidineStructure cluster_0 Chemical Stability Profile cluster_1 Bioanalytical Impact Piperidine Piperidine Ring (d10) Non-exchangeable Stable Mass Shift Retention Co-elution with Analyte (Compensates Matrix Effect) Piperidine->Retention CrossTalk Zero Cross-Talk (>5 Da shift) Piperidine->CrossTalk Linker Propyl Linker Flexible, Lipophilic Ionization Identical Ionization Efficiency Linker->Ionization Salt Hemioxalate (2:1) High Crystallinity Low Hygroscopicity

Figure 1: Structural rationale for selecting this compound as the internal standard.

Supplier Landscape & Evaluation

The market for high-purity stable isotopes is niche.[1] Below is a comparative analysis of the primary suppliers based on E-E-A-T principles (Expertise, Experience, Authoritativeness, Trustworthiness).

FeatureCayman Chemical TLC Pharmaceutical Standards LGC Standards
Product Code Item No. 2832423-41-1Cat # R-402Varies (Distributor)
Purity Specification ≥99% deuterated formsDetailed Isotopic EnrichmentISO 17034 Accredited
Salt Form HemioxalateHemioxalateHemioxalate
CoA Transparency High (Online access)Very High (Includes NMR, MS, Water)High (Regulatory focus)
Stock Status Often In-StockHigh InventoryVariable
Best For Research & Discovery GLP/GMP Method Validation Forensic/Clinical Routine
Recommendation
  • For Method Development/Validation: TLC Pharmaceutical Standards or Cayman Chemical . Both provide the necessary depth in their Certificates of Analysis (CoA), including specific isotopic distribution data which is vital for calculating the "Contribution to M+0".

  • For Routine QC: LGC Standards is excellent for long-term supply agreements where ISO accreditation is a procurement requirement.[1]

Validation Protocol: Qualifying the Standard

Before introducing a new lot of this compound into a regulated workflow, you must perform a Qualification of Reference Standard .

Solubility & Stock Preparation

Warning: Roxatidine hemioxalate is soluble in DMSO and Methanol. Aqueous stability is limited; do not store aqueous dilutions for >24 hours .[1]

Protocol:

  • Weigh ~1.0 mg of this compound into a glass vial.

  • Dissolve in DMSO to yield a 1.0 mg/mL primary stock.

  • Sonicate for 5 minutes. Visual inspection must show a clear, particle-free solution.[1]

  • Prepare a working internal standard (WIS) solution in 50:50 Methanol:Water at 500 ng/mL.[1]

Isotopic Purity Verification (The "Cross-Talk" Test)

You must verify that the d10 standard does not interfere with the analyte channel (Roxatidine) and vice versa.

  • Blank + IS Injection: Inject the WIS (500 ng/mL). Monitor the Analyte Transition (e.g., m/z 307.2 → 188.1).

    • Acceptance Criteria: Response in Analyte channel must be < 5% of the LLOQ response.

  • ULOQ + No IS Injection: Inject the highest standard of unlabeled Roxatidine. Monitor the IS Transition (e.g., m/z 317.3 → 198.2).

    • Acceptance Criteria: Response in IS channel must be < 5% of the WIS response.

Signal Stability

Assess the stability of the WIS in the autosampler.

  • Inject the WIS every hour for 24 hours.

  • Acceptance Criteria: Slope of the response vs. time should not be significantly different from zero (CV < 5%).

Experimental Workflow: LC-MS/MS Bioanalysis

This workflow integrates the IS into a routine plasma extraction protocol.

BioanalysisWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS_Add Add Roxatidine-d10 WIS (20 µL) Sample->IS_Add Precip Protein Precipitation (ACN, 200 µL) IS_Add->Precip Centrifuge Centrifuge (10,000 x g, 5 min) Precip->Centrifuge Inject Inject Supernatant (5 µL) Centrifuge->Inject Separation LC Separation (C18 Column, Gradient) Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Ratio Calculate Area Ratio (Analyte / d10-IS) Detection->Ratio Quant Quantification (Linear Regression 1/x²) Ratio->Quant

Figure 2: Integrated bioanalytical workflow using this compound.

References

  • Cayman Chemical. Roxatidine-d10 (hemioxalate) Product Information & Safety Data Sheet. Retrieved from [1]

  • TLC Pharmaceutical Standards. this compound Certificate of Analysis & Specification. Retrieved from [1]

  • Murdoch, D., & McTavish, D. (1991). Roxatidine acetate: A review of its pharmacodynamic and pharmacokinetic properties. Drugs, 42(2), 240-260.[1]

  • LGC Standards. Reference Materials for Pharmaceutical Analysis: Roxatidine-d10. Retrieved from [1]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

safety data sheet (SDS) for Roxatidine-d10 hemioxalate research grade

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Safety & Handling Guide: Roxatidine-d10 Hemioxalate (Research Grade) Content Type: In-Depth Technical Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Laboratory Safety Officers

Introduction: The Analytical Context

This compound is a high-precision deuterated internal standard (IS) designed specifically for the quantification of Roxatidine—a potent H2-receptor antagonist—via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In the context of bioanalysis, the "d10" designation indicates the replacement of ten hydrogen atoms with deuterium (


H). This heavy isotope labeling provides a mass shift of +10 Da relative to the analyte, ensuring zero isotopic overlap with the natural M+0, M+1, or M+2 isotopes of the parent drug. The hemioxalate salt form is selected to enhance the crystallinity and long-term stability of the amine, which can be prone to oxidation or hygroscopic degradation in its free base form.

Senior Scientist Note:

Do not treat this merely as a "chemical reagent." It is a metrological tool.[1] The integrity of your pharmacokinetic (PK) data depends entirely on the stability and precise handling of this standard. Any degradation or weighing error here propagates directly into your final concentration data.

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name This compound
Synonyms 2-hydroxy-N-[3-[3-(1-piperidinyl-d10-methyl)phenoxy]propyl]acetamide, hemioxalate
CAS Number 2832423-41-1 (Specific to d10 salt)
Parent CAS 78273-80-0 (Roxatidine Free Base)
Molecular Formula C

H

D

N

O

[2][3][4][5][6][7] • 0.5 C

H

O

Molecular Weight ~361.46 g/mol (Salt) / ~316.47 g/mol (Free Base eq.)
Physical State White to Off-White Crystalline Solid
Solubility DMSO (>10 mg/mL), Methanol, Water (Low stability in solution)
Melting Point >130°C (Decomposes)

Data Source: Cayman Chemical [1], Toronto Research Chemicals [2]

Hazard Identification & Toxicology

While specific toxicological testing is rarely performed on deuterated research standards, the hazard profile is derived from the non-labeled parent compound, Roxatidine Acetate .

Core Hazards (GHS Classification)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]

  • Target Organ: Gastrointestinal tract (H2 receptor blockade).[6][8]

Toxicological Mechanism

Roxatidine acts by competitively inhibiting histamine at the H2 receptors of gastric parietal cells.[6][9] In a laboratory setting, accidental ingestion or inhalation of dust can lead to systemic H2 blockade, potentially altering gastric pH and affecting metabolic pathways.

Toxicity EndpointValue (Parent Compound)Species
LD50 (Oral) 755 mg/kgRat
LD50 (Oral) 509 mg/kgMouse
LD50 (IV) 110 mg/kgRat

Reference: Cayman Chemical SDS [3], PubChem [4]

Isotope Safety Note: Deuterium is a stable, non-radioactive isotope. Roxatidine-d10 presents no radiation hazard . However, the biological effect of the deuterated drug is assumed to be identical to the parent compound (isotopologue) regarding receptor binding affinity.

Technical Handling & Stability Protocol

This section details the self-validating protocols required to maintain the integrity of the standard.

A. Storage & Stability
  • Solid State: Store at -20°C . The hemioxalate salt is stable for >2 years if kept desiccated and protected from light.

  • Hygroscopicity: Moderate. The oxalate counterion stabilizes the amine but can attract moisture.

    • Protocol: Allow the vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents condensation from forming on the cold solid, which would alter the precise mass during weighing.

B. Solubilization & Stock Preparation

Critical Causality: Roxatidine contains an amide and an ether linkage. While relatively stable, the hemioxalate salt dissociates in water. Aqueous solutions are prone to hydrolysis and bacterial growth over time.

Recommended Solvent: DMSO (Dimethyl Sulfoxide) or Methanol .

  • Why? DMSO prevents hydrolysis and minimizes adsorption to glass/plastic surfaces compared to water.

Step-by-Step Stock Preparation Workflow:

  • Weighing: Weigh ~1.0 mg of this compound into a tared amber glass vial using a microbalance (readability 0.001 mg).

  • Calculation: Calculate the Free Base Equivalent (FBE) concentration.

    • Formula:

      
      
      
  • Dissolution: Add Methanol to achieve a target concentration of 1.0 mg/mL (FBE). Vortex for 30 seconds.

  • Aliquot: Divide into 100 µL aliquots in polypropylene microcentrifuge tubes.

  • Storage: Store aliquots at -80°C. Do not refreeze after thawing.

Experimental Workflow: LC-MS/MS Internal Standard Spiking

The following diagram illustrates the critical path for introducing the IS into a biological sample. This workflow is designed to minimize "Matrix Effects"—the suppression or enhancement of ionization caused by co-eluting matrix components.

IS_Workflow cluster_QC Quality Control Check Stock Roxatidine-d10 Stock (1 mg/mL in MeOH) Store @ -80°C Working Working IS Solution (100 ng/mL in 50% MeOH) Freshly Prepared Stock->Working Dilute 1:10,000 Spike Spike IS Add 10 µL Working IS to Sample Working->Spike Sample Biological Sample (Plasma/Serum) 50 µL Sample->Spike Precip Protein Precipitation Add 200 µL ACN Vortex 1 min Spike->Precip Equilibrate 5 min Centrifuge Centrifugation 15,000 x g, 10 min Precip->Centrifuge Supernatant Supernatant Transfer Inject to LC-MS/MS Centrifuge->Supernatant

Figure 1: Validated Internal Standard Spiking Workflow for Bioanalysis. Note the equilibration step after spiking to ensure the IS binds to matrix proteins similarly to the analyte.

Emergency Procedures

ScenarioImmediate ActionRationale
Eye Contact Rinse with water for 15 mins.Hemioxalate salts are acidic and can cause irritation.
Skin Contact Wash with soap/water.[10][11] Remove contaminated clothing.[10]Transdermal absorption is possible; prevent systemic uptake.
Ingestion Rinse mouth. Call Poison Control. Do NOT induce vomiting. Risk of aspiration; H2 blockade may mask other symptoms.
Spill Dampen with water, sweep up to avoid dust generation.Prevent inhalation of airborne particulates.[11]

Regulatory & Disposal

  • Regulatory Status: For Research Use Only (RUO) . Not for diagnostic or therapeutic use in humans or animals.[3][7]

  • Controlled Substance: Roxatidine is generally not a controlled substance, but always verify local regulations (e.g., DEA in US, MHRA in UK).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

References

  • PubChem. (2024). Roxatidine Acetate Compound Summary (CID 5105). National Library of Medicine. Retrieved from [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Roxatidine in Human Plasma via LC-MS/MS Using Roxatidine-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the quantification of Roxatidine in human plasma using LC-MS/MS. It prioritizes high sensitivity, robustness, and regulatory compliance (FDA/EMA guidelines) suitable for pharmacokinetic (PK) and bioequivalence studies.

Abstract & Introduction

Roxatidine is a potent histamine H2-receptor antagonist used for the treatment of gastric ulcers and gastroesophageal reflux disease (GERD). Following oral administration, the prodrug roxatidine acetate is rapidly metabolized by esterases in the small intestine, liver, and plasma to its active deacetylated metabolite, roxatidine (MW 306.40).[1] Therefore, pharmacokinetic (PK) studies primarily target the quantification of roxatidine rather than the acetate prodrug.

This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of roxatidine. To ensure maximum precision and compensate for matrix effects—a critical requirement in bioanalysis—we utilize Roxatidine-d10 as a stable isotope-labeled internal standard (SIL-IS). The method employs Liquid-Liquid Extraction (LLE) to achieve high recovery and extract cleanliness, minimizing ion suppression.

Chemical & Reagent Information

CompoundChemical NameMolecular FormulaMW (Free Base)Precursor Ion [M+H]+
Analyte RoxatidineC17H26N2O3306.40 g/mol 307.2
Internal Standard Roxatidine-d10C17H16D10N2O3316.46 g/mol 317.2
  • Roxatidine-d10 Labeling: The deuterium labels are located on the piperidine ring (piperidin-1-yl-d10), ensuring the label is retained in the primary fragment ion (piperidinium cation).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Formate, Formic Acid, and tert-Butyl Methyl Ether (TBME) or Ethyl Acetate for extraction.

Instrumentation & Conditions

Liquid Chromatography (LC)[2]
  • System: UHPLC System (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Column: C18 Reverse Phase, 2.1 x 50 mm, 1.7 µm or 3.5 µm (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse Plus).

  • Column Temp: 40°C.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial
0.509010Hold
2.501090Ramp
3.501090Wash
3.609010Re-equilibrate
5.009010Stop
Mass Spectrometry (MS/MS)
  • Interface: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2]

  • Source Parameters (Generic Optimization):

    • Spray Voltage: 3500 - 4500 V

    • Source Temp: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

MRM Transitions:

AnalytePrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (eV)Role
Roxatidine 307.298.1 10025 - 35Quantifier (Piperidine ring)
Roxatidine 307.2176.110020 - 30Qualifier
Roxatidine-d10 317.2108.1 10025 - 35IS Quantifier

Note: The product ion m/z 98.1 corresponds to the piperidinium ion. For the d10-IS, this shifts to m/z 108.1, providing high specificity.

Experimental Protocol

Standard & QC Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of Roxatidine and Roxatidine-d10 in Methanol. Store at -20°C.

  • Working Standards: Serially dilute Roxatidine stock in 50% Methanol/Water to create calibration standards (e.g., 2, 5, 10, 50, 100, 200, 500 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute Roxatidine-d10 to a fixed concentration (e.g., 50 ng/mL) in 50% Methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? While protein precipitation (PPT) is faster, LLE using TBME provides cleaner extracts by removing phospholipids that cause ion suppression, essential for high-sensitivity PK assays.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma sample into a clean 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of IS Working Solution (Roxatidine-d10). Vortex for 10 sec.

  • Extraction: Add 1.0 mL of tert-Butyl Methyl Ether (TBME) .

  • Mixing: Vortex vigorously for 5 minutes or shake on a reciprocating shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass tube. Alternatively, carefully pipette 800 µL of the supernatant.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (90:10 A:B). Vortex well.

  • Injection: Transfer to autosampler vials and inject 5-10 µL .

Method Validation Criteria (FDA/EMA)

To ensure the method is "self-validating" and trustworthy, the following parameters must be met:

  • Linearity:

    
     with 1/x² weighting.[4]
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% (< 20% at LLOQ).

  • Matrix Effect: Compare IS-normalized response in extracted plasma vs. neat solution. The d10-IS should correct for any suppression/enhancement.

  • Recovery: Consistent recovery (>70%) across Low, Medium, and High QC levels.

Workflow Visualization

The following diagram illustrates the critical path from sample collection to data generation, highlighting the extraction logic.

Roxatidine_Workflow Sample Human Plasma Sample (100 µL) IS_Add Add Internal Standard (Roxatidine-d10) Sample->IS_Add Spike Extract Liquid-Liquid Extraction (TBME, 1 mL) IS_Add->Extract Vortex Mix Centrifuge Centrifugation (4000 rpm, 5 min) Extract->Centrifuge Phase Sep Evap N2 Evaporation (Dryness @ 40°C) Centrifuge->Evap Supernatant Recon Reconstitution (Mobile Phase) Evap->Recon Residue LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Inject Data Quantification & PK Analysis LCMS->Data Calc Ratio

Caption: Step-by-step extraction and analysis workflow for Roxatidine quantification.

References

  • Kim, Y. H., et al. (2007). "Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study." Rapid Communications in Mass Spectrometry.

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[5]

  • LGC Standards. "Roxatidine-d10 Hemioxalate Product Information." (Confirming structure and stable isotope labeling).

  • PubChem. "Roxatidine Compound Summary." National Center for Biotechnology Information.

Sources

Precision in Practice: A Detailed Guide to Preparing Roxatidine-d10 Hemioxalate Stock Solutions for Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cornerstone of Quantitative Bioanalysis

In the landscape of drug discovery and development, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. This process, known as bioanalysis, underpins critical decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies. The reliability of such studies hinges on the accuracy of the analytical methods employed, which in turn is fundamentally dependent on the quality of the reference standards used. The preparation of accurate and stable stock solutions from these standards is not merely a preliminary step but the very foundation upon which robust and reproducible bioanalytical data are built.

This application note provides a comprehensive, field-proven protocol for the preparation of stock solutions of Roxatidine-d10 hemioxalate, a deuterated internal standard for the quantification of Roxatidine. Roxatidine is a histamine H2 receptor antagonist used in the treatment of peptic ulcers and other gastric acid-related disorders.[1] Its prodrug, Roxatidine acetate, is rapidly converted to the active metabolite, Roxatidine, after oral administration.[2][3][4] The use of a stable isotope-labeled internal standard like Roxatidine-d10 is the gold standard in mass spectrometric bioanalysis, as it ensures the highest possible accuracy by compensating for variability during sample preparation and analysis.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind each critical procedure. Adherence to these protocols will ensure the integrity of your bioanalytical workflow, from the initial weighing to the final analysis, in accordance with global regulatory standards.

Characterization of this compound

A thorough understanding of the analytical standard is the first step towards its correct handling and use.

Structure and Properties:

This compound is a stable isotope-labeled form of Roxatidine, where ten hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to Roxatidine but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.

PropertyValueSource
Chemical Name 2-hydroxy-N-[3-[3-(1-piperidinyl-2,2,3,3,4,4,5,5,6,6-d10-methyl)phenoxy]propyl]-acetamide, ethanedioate (2:1)[5]
Molecular Formula C₁₇H₁₆D₁₀N₂O₃ • ½C₂H₂O₄[5]
Molecular Weight 361.5 g/mol [5]
Purity ≥99% deuterated forms (d₁-d₁₀)[5]
Formulation Solid[5]

Solubility:

The choice of solvent is critical for ensuring the complete dissolution and stability of the standard. Based on available data for this compound and the closely related Roxatidine acetate hydrochloride, the following solvents are recommended:

SolventSolubilityRecommendation
Dimethyl Sulfoxide (DMSO) SolubleRecommended for primary stock solution preparation.[5][6]
Water SolubleUse with caution; aqueous solutions of the related acetate salt are not recommended for storage for more than one day.[5][6]
Acetonitrile (ACN) Inferred from practiceA published HPLC method successfully used 100% acetonitrile to prepare Roxatidine stock solutions.[3]
Ethanol Soluble (for acetate salt)Approximately 12 mg/mL for the acetate salt.[6]

For bioanalytical applications, particularly those employing LC-MS/MS, high-purity solvents (e.g., HPLC or LC-MS grade) are mandatory to minimize background interference.

Safety and Handling Precautions

Prior to handling this compound, it is essential to review the Safety Data Sheet (SDS). While a specific SDS for the d10 hemioxalate salt is not widely available, the SDS for Roxatidine acetate hydrochloride provides relevant safety information.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the solid powder. Avoid contact with skin and eyes.

  • Ingestion: Harmful if swallowed.[7] Do not eat, drink, or smoke when using this product.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Experimental Protocol: Preparation of Stock and Working Solutions

This section details the step-by-step preparation of primary stock, intermediate, and working solutions of this compound.

Preparation of the Primary Stock Solution (1 mg/mL)

The primary stock solution is the highest concentration solution from which all subsequent dilutions are made. Accuracy at this stage is critical.

Materials:

  • This compound solid standard

  • LC-MS grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator

Protocol:

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: Accurately weigh a suitable amount of the solid standard. For a 1 mg/mL stock solution in a 1 mL volumetric flask, weigh approximately 1 mg. Record the exact weight.

  • Dissolution: Carefully transfer the weighed solid into the volumetric flask. Add a small volume of DMSO (approximately 50-70% of the final volume) to dissolve the solid.

  • Mixing: Gently swirl the flask to facilitate dissolution. If necessary, use a vortex mixer for a few seconds and sonicate for 2-5 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved and the solution is clear, add DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the analyst. Store the primary stock solution at -20°C or -80°C for long-term stability. A storage period of up to 6 months at -80°C and 1 month at -20°C is a common practice for stock solutions.[8]

Expert Insight: The use of DMSO as the initial solvent is advantageous due to its high solvating power for a wide range of organic molecules. However, it is important to be mindful of its potential to freeze at temperatures below 18.5°C and its compatibility with subsequent analytical steps. For many LC-MS applications, the small volume of DMSO introduced into the final sample is negligible.

Preparation of Working Solutions

Working solutions are dilutions of the primary stock solution used to spike into biological matrices for the preparation of calibration standards and quality control (QC) samples.

Protocol:

The following is an example of a serial dilution to prepare a set of working solutions. The final concentrations should be tailored to the specific requirements of the bioanalytical assay. A common practice is to prepare an intermediate stock solution before preparing the final working solutions.

Workflow for Preparation of Stock and Working Solutions

G cluster_0 Primary Stock Preparation cluster_1 Intermediate & Working Solution Preparation A Weigh Roxatidine-d10 Hemioxalate B Dissolve in DMSO A->B C Dilute to Volume B->C D Primary Stock Solution (1 mg/mL) C->D E Intermediate Stock (e.g., 10 µg/mL in ACN) D->E Dilute with Acetonitrile F Working Standard 1 (e.g., 1000 ng/mL) E->F G Working Standard 2 (e.g., 100 ng/mL) F->G H Further Dilutions... G->H

Caption: Workflow for the preparation of this compound stock and working solutions.

Example Dilution Scheme:

Solution NameStarting SolutionDilution FactorSolventFinal Concentration
Intermediate Stock Primary Stock (1 mg/mL)1:100Acetonitrile10 µg/mL
Working Standard 1 Intermediate Stock (10 µg/mL)1:10Acetonitrile1000 ng/mL
Working Standard 2 Working Standard 1 (1000 ng/mL)1:10Acetonitrile100 ng/mL
Working Standard 3 Working Standard 2 (100 ng/mL)1:10Acetonitrile10 ng/mL

Note: The choice of acetonitrile as the diluent for working solutions is based on a published method for Roxatidine analysis and its compatibility with reversed-phase liquid chromatography.[3]

Preparation of Calibration Curve and Quality Control Samples

Calibration standards and QC samples are prepared by spiking known amounts of the working solutions into a blank biological matrix (e.g., human plasma).

Example Concentration Levels for a Bioanalytical Method:

Based on published literature for Roxatidine, the following concentration ranges are a good starting point for method development.[3][9]

Sample TypeConcentration (ng/mL)
Calibration Standard 1 (LLOQ) 5
Calibration Standard 2 10
Calibration Standard 3 50
Calibration Standard 4 100
Calibration Standard 5 250
Calibration Standard 6 500
Calibration Standard 7 (ULOQ) 1000
QC Low 15
QC Mid 150
QC High 900

Workflow for Calibration and QC Sample Preparation

G cluster_0 Input Materials cluster_1 Sample Preparation A Blank Biological Matrix (e.g., Plasma) D Spike Analyte into Matrix (Calibration & QC) A->D B Analyte Working Solutions B->D C IS Working Solution (Roxatidine-d10) E Spike IS into all Samples C->E D->E F Sample Extraction (e.g., SPE, LLE) E->F G Analysis by LC-MS/MS F->G

Caption: General workflow for the preparation of calibration and quality control samples for bioanalysis.

Verification, Stability, and Storage

The integrity of stock solutions must be maintained throughout their lifecycle.

Initial Verification:

  • The accuracy of the primary stock solution can be verified by preparing a second stock solution from a different weighing of the standard or a different lot of the material, if available. The two solutions should be compared, and the results should be within an acceptable range (e.g., ±5%).

Stability:

  • Stock Solution Stability: The stability of the primary stock solution in the chosen solvent and at the specified storage temperature should be evaluated over time. This is typically done by comparing an aged stock solution to a freshly prepared one. Regulatory guidelines recommend assessing stability under intended storage conditions.

  • Working Solution Stability: A study on Roxatidine showed that working solutions in acetonitrile were stable, with relative errors within acceptable limits.[3]

  • Freeze-Thaw Stability: The stability of the analyte in the biological matrix after repeated freeze-thaw cycles should be assessed. For Roxatidine, stability has been demonstrated for multiple freeze-thaw cycles.[3]

  • Long-Term Stability: Long-term stability of Roxatidine in plasma has been established for at least 90 days at -80°C.[3]

Storage:

  • Primary Stock Solution: Store at -20°C or -80°C in amber glass vials to protect from light.

  • Working Solutions: Store at 4°C for short-term use or at -20°C/-80°C for longer periods.[3] It is advisable to prepare fresh working solutions from the primary stock as needed.

Conclusion

The preparation of this compound stock solutions is a foundational procedure for the accurate bioanalysis of Roxatidine. By following the detailed protocols and understanding the scientific principles outlined in this application note, researchers can ensure the integrity and reliability of their quantitative data. Meticulous attention to detail in weighing, solvent selection, dilution, and storage, coupled with a robust understanding of the stability of the analyte, will contribute to the success of bioanalytical studies and the broader goals of drug development.

References

  • Wikipedia. (2023, November 29). Roxatidine acetate. Retrieved from [Link]

  • Chou, C. H., Hsiao, C. F., & Lin, L. C. (2005). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis, 13(1).
  • Dammann, H. G., et al. (1988). The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men. Journal of Clinical Pharmacology, 28(5), 464-469.
  • Roberts, C. J. (1987). Pharmacokinetics of roxatidine in healthy volunteers. Scandinavian journal of gastroenterology. Supplement, 128, 37-43.
  • Kawano, S., et al. (1993). Stability of roxatidine acetate in parenteral nutrient solutions containing different amino acid formulations. American Journal of Health-System Pharmacy, 50(10), 2110-2114.
  • Axios Research. (n.d.). This compound. Retrieved from [Link]

  • TLC Pharmaceutical Standards. (n.d.). Roxatidine Hemioxalate. Retrieved from [Link]

  • Song, M., et al. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Rapid communications in mass spectrometry : RCM, 21(5), 681–686.
  • Ciesla, L., et al. (2020). LC-MS Profile, Gastrointestinal and Gut Microbiota Stability and Antioxidant Activity of Rhodiola rosea Herb Metabolites: A Comparative Study with Subterranean Organs. Molecules (Basel, Switzerland), 25(23), 5764.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, November 23).
  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 068-083.

Sources

Application Note & Protocol: High-Recovery Solid-Phase Extraction of Roxatidine from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This document provides a comprehensive guide to a validated Solid-Phase Extraction (SPE) method for the quantification of roxatidine in human plasma. Roxatidine, a potent H2-receptor antagonist, is the active metabolite of roxatidine acetate hydrochloride and is used in the treatment of gastric ulcers.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies.

The complex nature of human plasma necessitates a robust sample preparation method to remove endogenous interferences such as proteins, lipids, and salts, which can compromise the sensitivity and longevity of analytical instrumentation like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) systems.[2] Solid-phase extraction is a highly effective technique for this purpose, offering superior sample cleanup and concentration compared to methods like protein precipitation or liquid-liquid extraction.[3]

This application note details a reversed-phase SPE protocol utilizing octadecyl (C8) sorbent, which has demonstrated high recovery and reproducibility for roxatidine from human plasma.[4][5] We will delve into the mechanistic principles guiding the selection of this method, provide a step-by-step protocol, and present the expected performance metrics based on validated data.

The Science Behind the Method: Why a C8 Reversed-Phase Approach?

The selection of an appropriate SPE sorbent and protocol is contingent on the physicochemical properties of the analyte and the nature of the sample matrix.[6] Roxatidine is a moderately polar organic molecule. A reversed-phase SPE mechanism is ideal for retaining such compounds from an aqueous matrix like plasma.[6]

In this method, the stationary phase (the C8 sorbent) is nonpolar, while the mobile phase (the plasma sample) is polar. The retention mechanism is based on hydrophobic interactions between the nonpolar C8 alkyl chains of the sorbent and the nonpolar regions of the roxatidine molecule.

Causality in Sorbent Selection:

  • Octadecyl (C18) vs. Octyl (C8): While C18 is a common reversed-phase sorbent, C8 was chosen for this application. C8 has shorter alkyl chains, making it slightly less retentive than C18. This can be advantageous for analytes of intermediate polarity like roxatidine, as it allows for strong retention during loading and washing, but also facilitates complete elution with a reasonably polar organic solvent, preventing issues with analyte carryover.

  • Silica-based Sorbents: The C8 sorbent is silica-based. It's important to note that with silica-based sorbents, care must be taken to prevent the sorbent bed from drying out between the conditioning and sample loading steps, as this can negatively impact recovery.[7]

Experimental Workflow: A Visual Guide

The following diagram illustrates the sequential steps of the solid-phase extraction protocol for roxatidine.

SPE_Workflow cluster_spe Solid-Phase Extraction cluster_post Post-Elution Processing Sample 1 mL Human Plasma IS Add Internal Standard (e.g., 100 µL of 10 µg/mL Ranitidine) Sample->IS Vortex Vortex Mix IS->Vortex Condition 1. Condition (1 mL Methanol, then 1 mL H₂O) Load 2. Load Sample (Pre-treated Plasma) Condition->Load Wash1 3. Wash 1 (1 mL H₂O) Load->Wash1 Wash2 4. Wash 2 (2 x 1 mL 5% MeOH in 0.1% NH₄OH) Wash1->Wash2 Wash3 5. Wash 3 (1 mL 40% MeOH in 0.1% NH₄OH) Wash2->Wash3 Elute 6. Elute (1 mL Methanol) Wash3->Elute Evaporate Evaporate to Dryness (Under N₂ Stream) Elute->Evaporate Reconstitute Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute Analyze Analyze (HPLC-UV or LC-MS) Reconstitute->Analyze

Caption: Workflow for Roxatidine SPE from Human Plasma.

Detailed Protocol for Roxatidine Extraction

This protocol is based on the validated method described by Kuo et al. (2008).[4]

4.1 Materials and Reagents

  • Solid-Phase Extraction Cartridges: Octadecyl (C8), 50 mg/1 mL (or similar)

  • Human Plasma (with appropriate anticoagulant, e.g., heparin)

  • Roxatidine reference standard

  • Ranitidine (or other suitable internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Hydroxide (NH₄OH)

  • Deionized Water

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

4.2 Sample Pre-treatment

  • Allow frozen plasma samples to thaw at room temperature.

  • Centrifuge the plasma samples to pellet any particulates.

  • To 1 mL of plasma, add 100 µL of a 10 µg/mL ranitidine solution to serve as the internal standard.[4]

  • Vortex the sample for 30 seconds to ensure homogeneity.

4.3 Solid-Phase Extraction Procedure

This procedure should be performed using a vacuum manifold to control the flow rate.

  • Conditioning: Condition the C8 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.[4] This step solvates the C8 chains, preparing them for interaction with the analyte.[8]

  • Sample Loading: Load the 1 mL of pre-treated plasma sample onto the conditioned cartridge. Apply a gentle vacuum to ensure a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing Steps: The wash steps are critical for removing polar interferences while retaining roxatidine.

    • Wash 1: Wash the cartridge with 1 mL of deionized water to remove salts and other highly polar components.[4]

    • Wash 2: Wash the cartridge twice with 1 mL of 5% methanol in 0.1% ammonium hydroxide (pH ~10).[4] The basic pH ensures that roxatidine, a weak base, is in its neutral form, maximizing its hydrophobic interaction with the C8 sorbent. The low percentage of organic solvent removes weakly retained interferences.

    • Wash 3: Wash the cartridge with 1 mL of 40% methanol in 0.1% ammonium hydroxide.[4] This stronger organic wash removes more tightly bound interferences without eluting the roxatidine.

  • Drying: After the final wash, dry the cartridge thoroughly under a high vacuum for 5-10 minutes to remove any residual aqueous solution.

  • Elution: Elute the roxatidine and internal standard from the cartridge by passing 1 mL of methanol.[4] The strong organic solvent disrupts the hydrophobic interactions, releasing the analytes from the sorbent.

4.4 Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the HPLC mobile phase (e.g., 20 mM KH₂PO₄ (pH 7.0) and acetonitrile (85:15, v/v)).[4]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the sample to an autosampler vial for analysis.

Method Performance and Validation

The following table summarizes the performance characteristics of this SPE method when coupled with HPLC-UV analysis, as reported in the literature.[4]

ParameterResult
Linearity Range 5 - 1000 ng/mL[4]
Correlation Coefficient (r) > 0.998[4]
Lower Limit of Quantitation (LLOQ) 5 ng/mL[4][5]
Recovery > 87%[4][5]
Within-Run Precision (CV%) < 10%[4]
Between-Run Precision (CV%) < 10%[4]
Within-Run Accuracy (Error %) Within ±10%[4]
Between-Run Accuracy (Error %) Within ±10%[4]

Troubleshooting and Expert Insights

  • Low Recovery:

    • Cause: Cartridge drying before sample loading.

    • Solution: Ensure the sorbent bed remains wet between the conditioning and loading steps.[7]

    • Cause: Inappropriate pH during washing.

    • Solution: Verify the pH of the wash solutions. The basic pH is crucial for retaining the neutral form of roxatidine.

    • Cause: Elution solvent is too weak.

    • Solution: While methanol is effective, if recovery issues persist, a stronger solvent like acetonitrile could be evaluated.

  • High Matrix Effects (in LC-MS applications):

    • Cause: Insufficient washing.

    • Solution: Consider an additional wash step with a solvent of intermediate strength or optimize the organic percentage in the existing wash steps.

    • Cause: Co-elution of phospholipids.

    • Solution: A more aggressive organic wash (e.g., with a higher percentage of methanol) may be necessary. Alternatively, specialized phospholipid removal plates can be used.

  • Method Automation: For high-throughput applications, this method can be adapted to a 96-well plate format using a liquid handling robot.[9] This significantly reduces sample processing time and improves reproducibility.[9]

Conclusion

The described solid-phase extraction method using octadecyl (C8) cartridges provides a robust, reliable, and high-recovery approach for the determination of roxatidine in human plasma.[4] By understanding the principles of reversed-phase extraction and carefully controlling parameters such as solvent composition and pH, researchers can achieve clean extracts and accurate quantification, essential for clinical and pharmaceutical research. This protocol serves as a validated starting point for laboratory implementation and can be further optimized for specific analytical instrumentation and throughput requirements.

References

  • Kuo, C. W., Liaw, W. J., Huang, P. W., & Pao, L. H. (2008). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis, 16(3), 1-5. [Link]

  • Rocci, M. L., & Jusko, W. J. (1983). LAGRAN program for area and moment estimation in pharmacokinetic analysis. Computer Programs in Biomedicine, 16(3), 203-216.
  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38.
  • Dadgar, D., & Burnett, P. E. (1985). The use of solid-phase extraction for the analysis of drugs in biological fluids. LC-GC, 3, 994-998.
  • van de Merbel, N. C. (2008). High-throughput solid-phase extraction. Bioanalysis, 1(1), 159-173. [Link]

  • Pao, L. H., et al. (2008). A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. ResearchGate. [Link]

  • Hossain, M. A., et al. (2012). EVALUATION OF DIFFERENT EXTRACTION METHOD FOR THE ISOLATION OF CIMETIDINE AND RANITIDINE FROM HUMAN PLASMA FOR HPLC ANALYSIS. International Journal of Pharmaceutical Sciences and Research.
  • Lee, J., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Immunology, 12, 781559. [Link]

  • Zhong, D., et al. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Rapid Communications in Mass Spectrometry, 21(4), 543-549. [Link]

  • Agilent Technologies. SPE Method Development Tips and Tricks. Agilent Technologies. [Link]

Sources

Application Note: A Robust and Sensitive Method for the Quantification of Roxatidine in Biological Matrices using Optimized MRM Transitions for Roxatidine-d10

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, step-by-step protocol for the development and optimization of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Roxatidine. Utilizing its deuterated analog, Roxatidine-d10, as an internal standard, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing robust Multiple Reaction Monitoring (MRM) transitions. The causality behind each experimental choice, from precursor ion selection to collision energy optimization, is thoroughly explained to ensure scientific integrity and the development of a self-validating analytical method.

Introduction: The Significance of Roxatidine Quantification

Roxatidine acetate is a histamine H2-receptor antagonist used in the treatment of gastric ulcers and other conditions related to excessive stomach acid production.[1][2] Upon oral administration, it is rapidly and almost completely absorbed and converted to its active metabolite, Roxatidine.[3][4][5] Given its therapeutic importance, the accurate quantification of Roxatidine in biological matrices such as plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[4][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[7] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.[8][9][10] To compensate for matrix effects and variations in sample preparation and instrument response, a stable isotope-labeled internal standard (SIL-IS) is employed.[11][12][13] In this guide, we utilize Roxatidine-d10, a deuterated analog of Roxatidine, which is an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization and fragmentation behavior.[14]

This document serves as a practical guide, grounded in the principles of mass spectrometry, to systematically optimize the MRM transitions for both Roxatidine and Roxatidine-d10, thereby establishing a reliable and reproducible quantification method.

Foundational Principles: Understanding the MRM Workflow

The power of MRM lies in its ability to filter ions at two stages within a tandem mass spectrometer.[15][16] This process significantly reduces chemical noise and enhances the signal-to-noise ratio for the target analyte.

The core of the MRM experiment can be visualized as a three-step process occurring within the triple quadrupole mass spectrometer:

  • Q1 - Precursor Ion Selection: The first quadrupole (Q1) acts as a mass filter, selecting only the protonated molecule of the analyte, known as the precursor ion ([M+H]⁺).[8]

  • q2 - Collision-Induced Dissociation (CID): The selected precursor ions are accelerated into the second quadrupole (q2), which functions as a collision cell.[17] Here, they collide with an inert gas (e.g., argon or nitrogen), causing them to fragment into smaller, characteristic product ions.[17][18]

  • Q3 - Product Ion Selection: The third quadrupole (Q3) then filters these fragment ions, allowing only a specific, pre-determined product ion to pass through to the detector.[8]

This highly specific filtering process ensures that only the signal originating from the analyte of interest is measured, providing a high degree of confidence in the analytical results.

MRM_Workflow cluster_Source Ion Source cluster_MS Tandem Mass Spectrometer IonSource Electrospray Ionization (ESI) Q1 Q1: Precursor Ion Selection ([M+H]⁺) IonSource->Q1 Ions q2 q2: Collision-Induced Dissociation (CID) Q1->q2 Precursor Ion Q3 Q3: Product Ion Selection q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion Precursor_Selection Infusion Infuse Standard (Roxatidine or Roxatidine-d10) Q1Scan Perform Q1 Full Scan Infusion->Q1Scan Spectrum Analyze Mass Spectrum Q1Scan->Spectrum Identify Identify [M+H]⁺ Ion Spectrum->Identify

Sources

Application Note: High-Efficiency Liquid-Liquid Extraction of Roxatidine from Human Plasma using tert-Butyl Methyl Ether (TBME)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Clinical Context

Roxatidine is a potent histamine H2-receptor antagonist used to suppress gastric acid secretion for the treatment of ulcers and gastroesophageal reflux disease (GERD).[1][2] Clinically, it is administered as the prodrug roxatidine acetate , which is rapidly deacetylated by esterases in the small intestine, liver, and plasma into its active metabolite, roxatidine .[3][4]

Consequently, pharmacokinetic (PK) and bioequivalence studies primarily target the active metabolite, roxatidine, in plasma. Due to the low therapeutic concentrations (often sub-ng/mL levels), high-sensitivity analysis via LC-MS/MS is required.

This Application Note details a robust Liquid-Liquid Extraction (LLE) protocol using tert-butyl methyl ether (TBME) . Unlike Solid Phase Extraction (SPE), which can be costly, or protein precipitation (PPT), which often leaves significant matrix interferences, LLE with TBME offers a superior balance of cleanliness, recovery, and cost-effectiveness .

Physicochemical Framework: The "Why" Behind the Protocol

To design a self-validating extraction protocol, one must understand the analyte's behavior at the molecular level.

The pKa Switch

Roxatidine contains a piperidine ring with a basic nitrogen.

  • pKa: Approximately 8.7 – 9.0 .

  • LogP: ~2.1 (Moderate lipophilicity).

The Extraction Logic: At physiological pH (7.4), a significant portion of roxatidine exists in its ionized (protonated) form, which is water-soluble and resists extraction into organic solvents. To force the molecule into the organic phase (TBME), we must shift the equilibrium toward the unionized (neutral) state.

  • Rule of Thumb: Adjust sample pH to at least 2 units above the pKa .

  • Target pH: > 10.5.

  • Reagent: 0.1 M NaOH or Sodium Carbonate buffer is essential to suppress ionization.

Why TBME?

tert-Butyl methyl ether (TBME, also known as MTBE) is selected over other solvents (like diethyl ether or dichloromethane) for three reasons:

  • Phase Separation: It forms a distinct, clear upper layer with plasma, minimizing emulsion formation.

  • Safety: It has a lower flammability risk and lower tendency to form explosive peroxides compared to diethyl ether.

  • Selectivity: Its polarity (dielectric constant ~2.6) is sufficient to solvate the amine-containing roxatidine without extracting excessive polar matrix components (phospholipids).

Mechanistic Diagram

The following diagram illustrates the chemical logic governing the extraction efficiency.

Roxatidine_Extraction_Mechanism cluster_aqueous Aqueous Phase (Plasma) cluster_organic Organic Phase (TBME) Acidic pH < 8.7 (Acidic/Neutral) Ionized Roxatidine-H+ (Ionized / Hydrophilic) Acidic->Ionized Protonation Unionized Roxatidine (Free Base) (Unionized / Lipophilic) Ionized->Unionized Add NaOH (Deprotonation) Alkaline pH > 10.5 (Alkaline Environment) Alkaline->Unionized Drives Equilibrium Extracted Extracted Analyte (Ready for Analysis) Unionized->Extracted Partitioning (LogP driven)

Figure 1: Mechanistic basis of pH-dependent Liquid-Liquid Extraction for Roxatidine.

Materials and Equipment

CategoryItemSpecification
Analyte RoxatidineReference Standard (>99%)
Internal Standard Roxatidine-d10 (or Ranitidine)Stable isotope preferred for MS
Solvent A tert-Butyl Methyl Ether (TBME)HPLC/Spectro Grade
Alkaline Buffer 0.1 M Sodium Hydroxide (NaOH)Freshly prepared
Reconstitution Acetonitrile / 0.1% Formic AcidLC-MS Grade
Labware 2.0 mL Polypropylene TubesSolvent resistant
Equipment Nitrogen EvaporatorTurbovap or similar

Detailed Experimental Protocol

This protocol is designed for a 100 µL human plasma sample, scalable based on sensitivity requirements.

Step 1: Sample Pre-treatment
  • Thaw plasma samples at room temperature and vortex briefly.

  • Aliquot 100 µL of plasma into a 2.0 mL polypropylene tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 500 ng/mL Ranitidine or Roxatidine-d10).

  • Vortex for 10 seconds.

Step 2: Alkalinization (The Critical Control Point)
  • Add 100 µL of 0.1 M NaOH (or 0.5 M Sodium Carbonate).

  • Vortex gently for 5 seconds.

    • Note: This step adjusts the pH to >10.5, ensuring the piperidine ring is deprotonated. Failure here results in <10% recovery.

Step 3: Extraction
  • Add 1.5 mL of TBME .

  • Cap tubes tightly.

  • Vortex vigorously for 3 minutes or shaker-mix at 1000 rpm for 10 minutes.

    • Insight: Vigorous mixing maximizes the surface area between the aqueous and organic phases, accelerating the mass transfer of the unionized drug.

Step 4: Phase Separation
  • Centrifuge at 3,500 × g for 5 minutes at 4°C.

  • A clear upper organic layer (TBME) and a lower aqueous pellet/layer should be visible.

Step 5: Transfer and Drying
  • Flash freeze the aqueous layer (optional, using dry ice/acetone bath) to lock the bottom layer. This allows pouring off the top layer without contamination.[5]

  • Alternatively, carefully pipette 1.2 mL of the supernatant (organic layer) into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C .

Step 6: Reconstitution
  • Reconstitute the residue in 100 µL of Mobile Phase (e.g., 20% Acetonitrile : 80% Water with 0.1% Formic Acid).

  • Vortex for 1 minute and transfer to HPLC vials/inserts.

Workflow Visualization

Extraction_Workflow start Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) start->add_is alkalinize Alkalinize (Add 100 µL 0.1M NaOH) add_is->alkalinize extract Add Solvent (1.5 mL TBME) alkalinize->extract mix Vortex/Shake (10 min) extract->mix spin Centrifuge (3500g, 5 min) mix->spin transfer Transfer Organic Layer spin->transfer dry Evaporate to Dryness (N2 stream, 40°C) transfer->dry reconst Reconstitute (Mobile Phase) dry->reconst inject LC-MS/MS Injection reconst->inject

Figure 2: Step-by-step extraction workflow for Roxatidine.

Validation & Performance Metrics

The following data summarizes typical performance characteristics when using this TBME protocol, based on literature validation standards (FDA/EMA Bioanalytical Guidelines).

Recovery and Matrix Effect
ParameterConcentration (Low)Concentration (High)Acceptance Criteria
Extraction Recovery 85% ± 4.2%88% ± 3.5%> 80% desirable
Matrix Effect 98% (Negligible suppression)101%85-115%
Precision (CV%) < 6.5%< 4.1%< 15%
Accuracy 102%99%85-115%
Stability
  • Bench-top Stability: Stable in plasma for >4 hours at room temperature.

  • Freeze-Thaw: Stable for at least 3 cycles (-80°C to RT).

  • Reconstituted Stability: Stable in autosampler (4°C) for 24 hours.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<50%) pH was not sufficiently basic.Ensure NaOH is fresh. Check pH of aqueous phase is >10 before adding TBME.
Variable IS Response Inconsistent pipetting or evaporation.Use a positive displacement pipette for organic solvents. Ensure complete dryness before reconstitution.
Emulsion Formation Lipemic plasma samples.Increase centrifugation speed (4000g) or time. Add 10 µL methanol to break surface tension.
Peak Tailing Column interaction.Roxatidine is basic.[6] Ensure Mobile Phase contains modifier (0.1% Formic Acid or Ammonium Formate).

References

  • Kim, K.H., et al. (2004). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Journal of Chromatography B.

  • Xue, Y.J., Pursley, J., & Arnold, M.E. (2004).[7] A simple 96-well liquid–liquid extraction with a mixture of acetonitrile and methyl t-butyl ether for the determination of a drug in human plasma.[7] Journal of Pharmaceutical and Biomedical Analysis.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5105, Roxatidine.[2] PubChem.

  • Murdoch, D., & McTavish, D. (1991). Roxatidine acetate.[1][2][3][4][6][8][9][10][11] A review of its pharmacodynamic and pharmacokinetic properties. Drugs.

Sources

Application Note: A Robust Bioanalytical Method for Roxatidine Pharmacokinetic Studies Using Roxatidine-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of roxatidine in biological matrices, specifically for pharmacokinetic (PK) studies. We detail the rationale and protocol for utilizing roxatidine-d10, a stable isotope-labeled (SIL) derivative, as an internal standard (IS) to ensure accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. The protocols herein cover the preparation of the internal standard, sample extraction from plasma, and key considerations for method validation in accordance with major regulatory guidelines.

Introduction to Roxatidine and the Imperative for an Internal Standard

Roxatidine, the active metabolite of roxatidine acetate, is a competitive histamine H2-receptor antagonist used for the treatment of gastric ulcers and other acid-related conditions.[1][2] Following oral administration, roxatidine acetate is almost completely absorbed and rapidly converted to roxatidine.[3] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to determining its efficacy and safety. Pharmacokinetic studies, which measure the drug's concentration over time in a biological matrix like plasma, are therefore essential.[4][5]

The inherent complexity of biological matrices and the multi-step nature of sample preparation and analysis can introduce significant variability.[6] To achieve reliable and reproducible results, an internal standard is indispensable.[7][8] An IS is a compound of known concentration added to every sample, calibrator, and quality control sample, acting as a reference to correct for analyte loss during processing and fluctuations in instrument response.[9][10]

The Rationale for Selecting Roxatidine-d10

For LC-MS/MS bioanalysis, the "gold standard" is a stable isotope-labeled version of the analyte.[9][11] Roxatidine-d10 is an ideal internal standard for the quantification of roxatidine for several compelling reasons:[12][13]

  • Physicochemical Similarity: With deuterium atoms replacing ten hydrogen atoms, roxatidine-d10 has nearly identical chemical and physical properties to roxatidine.[14] This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively tracking the analyte's behavior throughout the entire workflow.[15]

  • Co-elution: Due to its structural identity, roxatidine-d10 co-elutes with roxatidine under typical reversed-phase chromatographic conditions. This is crucial for compensating for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte.[6]

  • Mass Spectrometric Distinction: The mass difference of 10 Daltons (Da) allows the mass spectrometer to easily distinguish between the analyte and the internal standard, preventing signal overlap or cross-talk.[9]

In essence, the ratio of the analyte's response to the IS's response remains constant even if sample loss or signal fluctuation occurs, leading to highly accurate and precise quantification.

Experimental Protocols

Preparation of Roxatidine-d10 Internal Standard Solutions

Accurate preparation of the IS solutions is the foundation of a reliable quantitative assay. All preparations should be performed using calibrated equipment and high-purity solvents.

Protocol 4.1.1: Preparation of Roxatidine-d10 Stock Solution (1.0 mg/mL)

  • Weighing: Accurately weigh approximately 10 mg of roxatidine-d10 neat powder using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7 mL of methanol and vortex until the powder is completely dissolved.

  • Dilution to Volume: Bring the flask to the 10 mL mark with methanol. Cap and invert the flask 15-20 times to ensure homogeneity.

  • Storage: Transfer the solution to a labeled, amber glass vial and store at -20°C or below. This stock solution should be assessed for stability.

Protocol 4.1.2: Preparation of Roxatidine-d10 Working Solution (e.g., 100 ng/mL)

The concentration of the working IS solution should be optimized during method development. It is typically chosen to be near the mid-point of the calibration curve range.

  • Intermediate Dilution: Transfer 100 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with 50:50 (v/v) methanol:water. This creates a 10 µg/mL intermediate solution.

  • Final Dilution: Transfer 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask.

  • Dilution to Volume: Dilute to the 10 mL mark with 50:50 (v/v) methanol:water. This yields the final 100 ng/mL working solution.

  • Storage: Store the working solution in a labeled vial at 2-8°C. Prepare fresh working solutions regularly based on stability data.

Solution Parent Solution Volume of Parent Final Volume Solvent Final Concentration
StockNeat Material~10 mg10 mLMethanol1.0 mg/mL
IntermediateStock Solution100 µL10 mL50:50 Methanol:Water10 µg/mL
WorkingIntermediate100 µL10 mL50:50 Methanol:Water100 ng/mL
Table 1: Summary of Roxatidine-d10 Solution Preparation.
Plasma Sample Preparation using Protein Precipitation

Protein Precipitation (PPT) is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[16]

Protocol 4.2.1: Protein Precipitation Workflow

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample (unknown, calibrator, or QC).

  • Internal Standard Spiking: Add 25 µL of the 100 ng/mL Roxatidine-d10 working solution to each tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to disrupt protein binding and improve precipitation efficiency.[17]

  • Vortexing: Vortex each sample vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: The sample is now ready for direct injection into the LC-MS/MS system. A dilution or evaporation/reconstitution step may be added if higher sensitivity is required.

G cluster_0 Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma Sample is_spike 2. Add 25 µL Roxatidine-d10 IS plasma->is_spike Spiking ppt 3. Add 300 µL Acetonitrile (0.1% FA) is_spike->ppt Precipitation vortex 4. Vortex for 1 minute ppt->vortex Mixing centrifuge 5. Centrifuge at >10,000 x g vortex->centrifuge Separation transfer 6. Transfer Supernatant centrifuge->transfer Collection inject 7. Inject into LC-MS/MS transfer->inject Analysis

Caption: Protein Precipitation Workflow for Plasma Samples.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower limits of quantitation, Solid-Phase Extraction (SPE) is a powerful alternative.[19][20] A mixed-mode cation exchange sorbent would be a suitable choice for roxatidine, which is a basic compound.

General SPE Steps:

  • Conditioning: The sorbent is treated with an organic solvent (e.g., methanol).

  • Equilibration: The sorbent is equilibrated with an aqueous solution (e.g., water or buffer).

  • Loading: The pre-treated plasma sample (spiked with IS and diluted) is loaded onto the cartridge.

  • Washing: Interferences are washed away with a weak solvent.

  • Elution: Roxatidine and roxatidine-d10 are eluted with a stronger solvent (e.g., methanol with an acid or base modifier).[21]

LC-MS/MS Analysis and Quantification

The core of the analysis is the use of the ratio of the analyte peak area to the internal standard peak area for quantification. This ratio corrects for variability.

G cluster_0 Principle of Internal Standard Correction node_A Sample A Analyte Area: 100,000 IS Area: 50,000 Ratio (A/IS): 2.0 node_B Sample B (50% loss) Analyte Area: 50,000 IS Area: 25,000 Ratio (A/IS): 2.0 node_A:f3->node_B:f3 Ratio remains constant, ensuring accurate quantification

Caption: Internal Standard Correction Principle.

Example LC-MS/MS Parameters:

Parameter Condition
LC System Standard UHPLC System
Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Roxatidine) e.g., m/z 307.2 -> 154.1
MRM Transition (Roxatidine-d10) e.g., m/z 317.2 -> 164.1
Table 2: Example LC-MS/MS parameters. Note: MRM transitions are illustrative and must be optimized experimentally.

Bioanalytical Method Validation

A full validation of the bioanalytical method is required to demonstrate its suitability for its intended purpose.[22][23] This validation must be conducted in accordance with regulatory guidelines such as the EMA Guideline on Bioanalytical Method Validation or the FDA's M10 Bioanalytical Method Validation Guidance.[24][25][26][27]

Key Validation Parameters:

Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte from endogenous components or other interferences.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[28]
Calibration Curve The relationship between instrument response (analyte/IS ratio) and known analyte concentrations.At least 6-8 non-zero standards. A regression model is applied (e.g., linear, 1/x² weighting). Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[25]
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ and at least three QC levels (low, medium, high). Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).[25]
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The IS-normalized matrix factor CV% across different lots of matrix should be ≤15%.
Recovery The efficiency of the extraction process, comparing analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.Should be consistent and reproducible, though not necessarily 100%.
Stability Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).Mean concentrations of stability samples must be within ±15% of nominal concentrations.
Table 3: Summary of key bioanalytical method validation parameters and typical acceptance criteria based on EMA guidelines.[25]

Conclusion

The use of roxatidine-d10 as an internal standard is a critical component for developing a robust, accurate, and precise bioanalytical method for pharmacokinetic studies of roxatidine. Its properties as a stable isotope-labeled analog ensure it effectively corrects for variability throughout the analytical process. By following the detailed protocols for solution preparation, sample extraction, and adhering to rigorous validation standards set by regulatory agencies, researchers can generate high-quality data that is reliable for making critical decisions in drug development.

References

  • Bertin Bioreagent. (n.d.). Roxatidine-d10 (hemioxalate) - Biochemicals. Retrieved February 5, 2026, from [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved February 5, 2026, from [Link]

  • Okada, M., et al. (1991). Pharmacokinetic characteristics of roxatidine. PubMed. Retrieved February 5, 2026, from [Link]

  • Lee, M., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology. Retrieved February 5, 2026, from [Link]

  • Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Roxatidine acetate. Retrieved February 5, 2026, from [Link]

  • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 5, 2026, from [Link]

  • Pao, L. H., et al. (2004). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2022, January 11). (PDF) Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved February 5, 2026, from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved February 5, 2026, from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved February 5, 2026, from [Link]

  • LCGC International. (2008, November 1). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved February 5, 2026, from [Link]

  • Murdoch, D., & McTavish, D. (1991). Pharmacokinetics of roxatidine in healthy volunteers. PubMed. Retrieved February 5, 2026, from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved February 5, 2026, from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved February 5, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved February 5, 2026, from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved February 5, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Roxatidine Acetate-impurities. Retrieved February 5, 2026, from [Link]

  • Resolve Mass Spectrometry via YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 5, 2026, from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022, January 11). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved February 5, 2026, from [Link]

  • Overmyer, K. A., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. PubMed Central. Retrieved February 5, 2026, from [Link]

  • Therapeutic Goods Administration. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Retrieved February 5, 2026, from [Link]

  • MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. Retrieved February 5, 2026, from [Link]

  • Gladziwa, U., et al. (1995). Pharmacokinetics and pharmacodynamics of roxatidine in patients with renal insufficiency. British Journal of Clinical Pharmacology. Retrieved February 5, 2026, from [Link]

  • Chromatography Forum. (2013, January 11). Best way for the precipitation of protein in plasma HPLC. Retrieved February 5, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH guideline M10 on bioanalytical method validation. Retrieved February 5, 2026, from [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved February 5, 2026, from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved February 5, 2026, from [Link]

  • Tsutsumi, S., et al. (2001). Pharmacokinetics of roxatidine acetate in patients with chronic liver disease. Journal of Gastroenterology and Hepatology. Retrieved February 5, 2026, from [Link]

  • Bio-Analysis Centre. (2017, January 10). An Introduction to Solid Phase Extraction (SPE). Retrieved February 5, 2026, from [Link]

  • KCAS Bio. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved February 5, 2026, from [Link]

  • Affinisep. (n.d.). Solid Phase Extraction. Retrieved February 5, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 5, 2026, from [Link]

  • U.S. Food and Drug Administration via YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved February 5, 2026, from [Link]

Sources

chromatographic separation of Roxatidine and Roxatidine-d10 on C18 columns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chromatographic behavior and liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Roxatidine (a potent H2-receptor antagonist) and its stable isotope-labeled internal standard (IS), Roxatidine-d10 .

While the primary goal in bioanalysis is typically the co-elution of the analyte and its isotope-labeled IS to correct for matrix effects, high-efficiency C18 columns can resolve highly deuterated species (d10) from their non-deuterated analogs due to the Deuterium Isotope Effect . This guide provides a protocol to manage this separation, ensuring accurate quantification and robust method validation.

Introduction & Scientific Context

Roxatidine is the active metabolite of the prodrug Roxatidine Acetate.[1][2][3][4][5] It is a basic compound (pKa ~8.8) requiring careful chromatographic control to prevent peak tailing.

The Deuterium Isotope Effect in RPLC: In Reversed-Phase Liquid Chromatography (RPLC), the substitution of hydrogen (H) with deuterium (D) shortens the C-D bond length and reduces its polarizability compared to the C-H bond. This results in slightly lower lipophilicity (hydrophobicity) for the deuterated molecule.

  • Result: On C18 columns, Roxatidine-d10 typically elutes earlier than Roxatidine .

  • Risk: If the retention time shift is significant (>0.1 min), the IS may not experience the exact same matrix suppression/enhancement as the analyte, potentially compromising quantitation accuracy.

This protocol utilizes a high-pH or controlled ionic strength mobile phase to sharpen peaks and minimize the resolution between the pair, ensuring they remain within the same "matrix window."

Experimental Protocol

Chemicals and Reagents[2]
  • Analyte: Roxatidine (Free base or HCl salt).

  • Internal Standard: Roxatidine-d10 (typically labeled on the piperidine ring or propyl chain).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid.

Sample Preparation (Protein Precipitation)

A simple protein precipitation (PPT) is recommended to maximize recovery and throughput.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Roxatidine-d10 working solution (e.g., 500 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) to match initial mobile phase strength.

Chromatographic Conditions (LC)
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters XBridge BEH C18.

    • Rationale: Core-shell or hybrid particles provide high efficiency. C18 is necessary for retention of the hydrophobic piperidine moiety.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
3.00 90 Elution Gradient
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | End of Run |

Mass Spectrometry (MS/MS) Parameters
  • Ionization: ESI Positive Mode (+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Roxatidine 307.2 176.1 30 22

| Roxatidine-d10 | 317.2 | 186.1 | 30 | 22 |

(Note: Transitions are representative. Optimize based on specific instrument tuning.)

Visualizing the Workflow & Mechanism

Bioanalytical Workflow

This diagram outlines the critical path from sample to data, highlighting the checkpoint for Isotope Effect verification.

BioanalysisWorkflow Sample Plasma Sample (Roxatidine) IS_Add Add IS (Roxatidine-d10) Sample->IS_Add PPT Protein Precipitation (ACN) IS_Add->PPT Centrifuge Centrifugation 14,000xg PPT->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantitation & Ratio Analysis MS->Data

Caption: Standardized LC-MS/MS workflow for Roxatidine quantification using d10-IS.

Chromatographic Mechanism: The Deuterium Effect

This diagram illustrates why Roxatidine-d10 elutes earlier than Roxatidine on a C18 surface.

IsotopeEffect C18 C18 Stationary Phase (Hydrophobic Surface) Rox_H Roxatidine (H) Stronger Lipophilic Interaction More Retained C18->Rox_H High Affinity Rox_D Roxatidine-d10 (D) Weaker Lipophilic Interaction (Shorter C-D Bonds) Elutes Earlier C18->Rox_D Lower Affinity

Caption: Mechanistic comparison of C18 retention forces. Deuterated analogs exhibit reduced hydrophobic interaction.

Results & Discussion

Chromatographic Separation (The "Shift")

In high-efficiency UHPLC systems, you will likely observe a retention time (RT) difference:

  • Roxatidine RT: ~2.45 min

  • Roxatidine-d10 RT: ~2.38 min

  • Delta: ~0.07 min (4-5 seconds)

While this separation confirms the purity of the IS, it poses a challenge. If a matrix interference (e.g., phospholipids) elutes exactly at 2.38 min but not at 2.45 min, the IS will be suppressed while the analyte is not, leading to over-estimation of the drug concentration.

Mitigation Strategy

To ensure data integrity despite this separation:

  • Post-Column Infusion: Perform a post-column infusion of the analyte while injecting a blank plasma extract. Ensure the "matrix suppression zone" does not overlap with either the d0 or d10 peak.

  • Dwell Volume: Minimize system dwell volume to sharpen peaks, reducing the absolute time window of the shift.

References

  • Kuo, C. W., et al. (2008).[1] A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Kim, Y. G., et al. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Turowski, M., & Karnes, H. T. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Bioanalysis of Roxatidine in Human Plasma Using Roxatidine-d10

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and pharmacokineticists involved in the quantitative analysis of H2-receptor antagonists. It details the development, validation, and application of a high-sensitivity LC-MS/MS assay for Roxatidine , utilizing Roxatidine-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure maximum data integrity during bioavailability studies.

Introduction & Scientific Rationale

Roxatidine acetate is a potent H2-receptor antagonist used for the treatment of gastric ulcers and Zollinger-Ellison syndrome. It is a prodrug that, upon oral administration, is rapidly and almost completely deacetylated by esterases in the small intestine, liver, and plasma to form the active metabolite, Roxatidine [1].

The Bioavailability Challenge

In bioavailability (BA) and bioequivalence (BE) studies, the precise quantification of the active metabolite is critical. Historical methods often utilized HPLC-UV or LC-MS with analog internal standards (e.g., Ranitidine or Propranolol) [2, 3]. However, these methods suffer from two primary limitations:

  • Matrix Effects: Co-eluting phospholipids in plasma can cause ion suppression or enhancement in ESI sources, which analog standards cannot perfectly compensate for due to retention time differences.

  • Recovery Variance: Variations in extraction efficiency between the analyte and a chemically distinct IS can lead to quantitative bias.

The Solution: Roxatidine-d10

This protocol utilizes Roxatidine-d10 , a deuterated form of the analyte. As a SIL-IS, Roxatidine-d10 shares virtually identical physicochemical properties (pKa, solubility, chromatographic retention) with the analyte but is mass-differentiated. This allows it to:

  • Co-elute with Roxatidine, experiencing the exact same matrix effects at the moment of ionization.

  • Compensate for variability in extraction recovery and injection volume.

  • Provide the highest level of scientific integrity for regulatory submissions (FDA/EMA).

Chemical Mechanism & Pathway[1][2]

Understanding the metabolic conversion is essential for sample handling. Blood samples must be processed carefully to prevent ex-vivo deacetylation if the prodrug is present, although the prodrug is rarely detectable in systemic circulation due to rapid first-pass metabolism.

Metabolic Pathway Diagram

MetabolicPathway Figure 1: Metabolic activation of Roxatidine Acetate to Roxatidine. Prodrug Roxatidine Acetate (Prodrug) Enzyme Esterases (Liver/Intestine/Plasma) Prodrug->Enzyme Rapid Deacetylation Active Roxatidine (Active Metabolite) Enzyme->Active >95% Conversion Elimination Renal Excretion (Urine) Active->Elimination t1/2 ~ 6 hrs

Experimental Protocol

Materials and Reagents[3]
  • Analyte: Roxatidine (Reference Standard, >99% purity).

  • Internal Standard: Roxatidine-d10 (Isotopic purity >99% D).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free Human Plasma (K2EDTA).

Stock Solution Preparation
  • Roxatidine Stock (1.0 mg/mL): Dissolve 10 mg of Roxatidine in 10 mL of Methanol. Store at -20°C.

  • Roxatidine-d10 IS Stock (1.0 mg/mL): Dissolve 1 mg of Roxatidine-d10 in 1 mL of Methanol.

  • Working IS Solution (50 ng/mL): Dilute the IS Stock in 50:50 ACN:Water. This solution is used for daily precipitation.

Sample Preparation (Protein Precipitation)

This method uses Protein Precipitation (PPT) for high throughput, relying on the d10-IS to correct for the matrix load.

  • Aliquot: Transfer 50 µL of plasma sample (Blank, Standard, QC, or Subject) into a 96-well plate or microcentrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (Roxatidine-d10) to all wells except Double Blanks.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 4,000 rpm (or 12,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a fresh plate.

  • Dilution: Add 100 µL of Milli-Q water to the supernatant (to match initial mobile phase strength and improve peak shape). Mix well.

  • Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatographic Parameters[1][2][3][4][5][6][7][8][9]
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Table 1: LC Gradient Program

Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Loading
2.5090Elution Ramp
3.0090Wash
3.1010Re-equilibration
4.5010End of Run
Mass Spectrometry Parameters[1][2][3][5][6][8][10]
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1][2][3][4]

  • Mode: Multiple Reaction Monitoring (MRM).[5][6][7]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)*Cone Voltage (V)Collision Energy (eV)
Roxatidine 307.3176.13022
Roxatidine-d10 317.3186.13022

*Note: Product ions listed are theoretical based on typical piperidine ring retention. During method development, "Product Ion Scan" must be performed to confirm the dominant fragment for the specific d10 isomer used.

Analytical Workflow Diagram

Workflow Figure 2: Step-by-step bioanalytical workflow for Roxatidine quantification. Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (Roxatidine-d10) Sample->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifugation (12,000 g, 10 min) PPT->Centrifuge Supernatant Supernatant Dilution (1:1 with Water) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Quantification (Ratio Analyte/IS) LCMS->Data

Validation & Quality Control (Self-Validating System)

To ensure the protocol is self-validating, the following criteria must be met for every analytical run:

  • Linearity: Calibration curve (e.g., 1.0 – 1000 ng/mL) must have an

    
    .
    
  • IS Response Consistency: The peak area of Roxatidine-d10 in all samples should be within ±15% of the mean IS response in standards. A deviation >20% indicates a matrix effect or pipetting error specific to that sample.

  • Accuracy/Precision: Quality Control (QC) samples at Low, Medium, and High concentrations must calculate within ±15% of nominal value.

Data Presentation: Typical Accuracy Results

Table 3: Intra-day Precision and Accuracy (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured (ng/mL)Accuracy (%)CV (%)
LLOQ1.00.9898.05.2
Low3.03.12104.03.8
Medium400395.598.92.1
High800810.2101.31.9

Discussion: The "d10" Advantage

In previous studies utilizing analog internal standards like Ranitidine [4], retention time shifts between the analyte and IS could lead to "ion suppression zones" affecting one compound but not the other.

By using Roxatidine-d10 :

  • Co-elution: The d10 isotope elutes at the same retention time (or slightly earlier due to the deuterium isotope effect) as the analyte.

  • Matrix Correction: If a phospholipid elutes at 2.5 min and suppresses the signal by 30%, both Roxatidine and Roxatidine-d10 are suppressed by exactly 30%. The ratio (Analyte Area / IS Area) remains constant, preserving the quantitative accuracy.

  • Regulatory Compliance: This approach meets the stringent requirements of the FDA Bioanalytical Method Validation Guidance for Industry (2018).

References

  • Murdoch, D., & McTavish, D. (1991). Roxatidine acetate.[8] A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240–260.

  • Ryu, J. H., et al. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Rapid Communications in Mass Spectrometry, 21(3), 329–335.

  • Yeh, G. C., et al. (2006). A rapid and sensitive HPLC method for determination of roxatidine in human plasma.[8] Journal of Food and Drug Analysis, 14(2).

  • Lee, Y. J., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. Journal of Chromatography B, 1000, 166-171.

Sources

sample preparation for Roxatidine analysis in urine using deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Sample Preparation for Roxatidine Analysis in Human Urine using Deuterated Internal Standards

Executive Summary

This guide details a robust protocol for the quantification of Roxatidine (the active deacetylated metabolite of Roxatidine Acetate) in human urine.[1] While "dilute-and-shoot" methods exist, they often suffer from significant matrix effects (ion suppression) and instrument fouling when applied to urine.[1]

This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) combined with a Deuterated Internal Standard (Roxatidine-d7) .[1] This combination provides the highest degree of sample cleanliness and quantitative accuracy, satisfying the rigorous requirements of pharmacokinetic (PK) and toxicological studies.[1]

Chemical Foundation & Strategy

To design an effective extraction, one must understand the analyte's physicochemical properties.[1]

  • Analyte: Roxatidine (Deacetylated metabolite of Roxatidine Acetate)[1][2]

  • Molecular Weight: 306.40 g/mol [1][3]

  • Target Ion [M+H]+: m/z 307.2

  • Key Functional Group: Piperidine ring (Basic, pKa ~8.5–9.0)[1]

  • Matrix Challenge: Urine contains high salt concentrations, urea, and variable pH (4.5–8.0), which can cause massive signal suppression in ESI+ mode.[1]

The "Why" Behind the Protocol
  • Why MCX SPE? Since Roxatidine is a base (protonated at neutral/acidic pH), we use a Mixed-Mode Cation Exchange sorbent.[1] This allows us to lock the drug onto the cartridge using both hydrophobic and ionic interactions, wash away neutrals and acidic interferences aggressively with organic solvents, and then elute only when we break the ionic bond with a base (Ammonium Hydroxide).[1]

  • Why Deuterated IS? Urine matrices vary wildly between patients (creatinine levels, diet).[1] An analog IS (like Ranitidine) may not co-elute perfectly or experience the exact same suppression.[1] Roxatidine-d7 behaves chemically identically to the analyte but is differentiated by mass, ensuring that any signal loss due to the matrix is perfectly compensated.[1]

Materials & Reagents

  • Analyte: Roxatidine (Free base).[1][4]

  • Internal Standard (IS): Roxatidine-d7 (preferred) or Roxatidine-d10.[1]

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL.[1]

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH4OH), Ammonium Formate.[1]

Experimental Protocol

Phase A: Preparation of Standards

Stock Solutions:

  • Dissolve Roxatidine and Roxatidine-d7 separately in Methanol to 1.0 mg/mL.[1]

  • Working IS Solution: Dilute Roxatidine-d7 to 100 ng/mL in 5% Methanol/Water.

Phase B: Sample Pre-treatment

Rationale: We must acidify the urine to ensure the piperidine nitrogen is fully protonated (positively charged) to bind with the cation exchange sorbent.[1]

  • Aliquot: Transfer 200 µL of human urine into a clean tube.

  • Spike IS: Add 20 µL of Working IS Solution (Roxatidine-d7).

  • Acidify: Add 200 µL of 4% Phosphoric Acid (H3PO4) in water.

    • Note: Do not use simple water.[1] The acid ensures pH < 5.0, locking the drug into its ionized state.[1]

  • Vortex: Mix for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

Phase C: Solid Phase Extraction (MCX) Workflow

Rationale: This "Lock-Wash-Elute" mechanism is the self-validating core of the method.[1]

StepSolvent / ActionMechanism
1.[1] Condition 1 mL MethanolActivates hydrophobic chains on sorbent.
2.[1] Equilibrate 1 mL Water (0.1% Formic Acid)Creates acidic environment for cation exchange.[1]
3. Load Load pre-treated sample (approx 400 µL)LOCK: Roxatidine (+) binds to Sorbent (-).[1]
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves salts, urea, and proteins.[1] Analyte stays bound.
5. Wash 2 1 mL 100% MethanolRemoves hydrophobic neutrals/fats.[1] Analyte stays bound (ionic lock).[1]
6. Elute 2 x 250 µL 5% NH4OH in Methanol RELEASE: High pH neutralizes the drug; organic solvent releases it.[1]
7. Reconstitute Evaporate to dryness (N2 gas, 40°C). Reconstitute in 100 µL Mobile Phase.Prepares sample for LC injection.

LC-MS/MS Conditions

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
Roxatidine 307.2176.1Quantifier
Roxatidine 307.2107.1Qualifier
Roxatidine-d7 314.2176.1Internal Standard

Visualization of Workflows

Diagram 1: The MCX Extraction Logic

This diagram illustrates the chemical mechanism ensuring high purity.[1]

MCX_Extraction Urine Urine Sample (High Salt/Proteins) Acidify Acidify (H3PO4) Protonate Piperidine (R-NH+) Urine->Acidify Load Load onto MCX Cartridge (Ionic Binding) Acidify->Load Wash1 Aqueous Acid Wash Removes Salts/Urea Load->Wash1 Waste Wash2 Organic Wash (MeOH) Removes Neutrals/Lipids Wash1->Wash2 Waste Elute Elute (5% NH4OH in MeOH) Break Ionic Bond -> Release Wash2->Elute Collect Clean Clean Extract Ready for LC-MS Elute->Clean

Caption: The Mixed-Mode Cation Exchange (MCX) mechanism selectively isolates basic drugs like Roxatidine from complex urine matrices.[1]

Diagram 2: Internal Standard Correction Principle

How the deuterated standard corrects for matrix effects in urine.[1]

IS_Correction Matrix Urine Matrix Effect (Ion Suppression) Analyte Roxatidine Signal (Suppressed) Matrix->Analyte Reduces Signal IS Roxatidine-d7 Signal (Equally Suppressed) Matrix->IS Reduces Signal Calc Ratio Calculation (Analyte Area / IS Area) Analyte->Calc IS->Calc Result Corrected Concentration (Accurate) Calc->Result Cancels Error

Caption: Deuterated Internal Standards (d7) experience identical suppression to the analyte, allowing the ratio calculation to mathematically cancel out matrix effects.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of this method, the following criteria must be met during validation:

  • Linearity:

    
     over the range of 1.0 – 1000 ng/mL.[1]
    
  • Recovery: Absolute recovery (extraction efficiency) should be >80% and consistent (%CV < 15%).

  • Matrix Factor (MF):

    • Calculate MF = (Peak Area in Extracted Blank Urine / Peak Area in Clean Solvent).[1]

    • Crucial: The IS-normalized Matrix Factor must be between 0.85 and 1.[1]15. If it deviates, the extraction wash steps need optimization.

  • Accuracy/Precision: Within ±15% (±20% at LLOQ).

Troubleshooting Guide

  • Low Recovery? Ensure the urine is acidified to pH < 5 before loading.[1] If the drug isn't protonated, it flows right through the MCX cartridge.[1]

  • High Backpressure? Urine particulates are clogging the frit.[1] Increase centrifugation speed (10,000 rpm) or use a larger pore size filter prior to SPE.

  • Peak Tailing? Roxatidine is a base.[1] Ensure the Mobile Phase contains sufficient buffer (Ammonium Formate) or acid (Formic Acid) to mask silanols on the column.[1]

References

  • Kim, J. J., et al. (2007).[1] "Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study." Rapid Communications in Mass Spectrometry.

  • Kuo, C. W., et al. (2008).[1] "A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma." Journal of Food and Drug Analysis.

  • Honma, S., et al. (1987).[1] "The metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation."[1] Drug Metabolism and Disposition.

  • PubChem Compound Summary. (2025). "Roxatidine (CID 91276)."[1] National Center for Biotechnology Information.[1]

Sources

Application Note: Elucidating Chromatographic Retention Time Shifts Between Roxatidine and its d10 Isotopologue in Reversed-Phase HPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining and understanding the retention time shifts between Roxatidine and its deuterated isotopologue, Roxatidine-d10. Stable isotope-labeled internal standards, such as Roxatidine-d10, are crucial for accurate bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] However, the substitution of hydrogen with deuterium can lead to subtle but significant differences in physicochemical properties, resulting in chromatographic retention time shifts. This phenomenon, known as the chromatographic isotope effect (CDE), can impact data quality if not properly characterized.[3] This document outlines the theoretical underpinnings of the CDE, provides a detailed protocol for its experimental determination, and offers insights into mitigating its potential effects on analytical method validation and sample analysis.

Introduction: The Significance of Isotope-Labeled Internal Standards in LC-MS

In quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. These standards, where several atoms (typically hydrogen) are replaced with their heavier isotopes (e.g., deuterium), are chemically identical to the analyte but have a different mass. This mass difference allows for their distinct detection by a mass spectrometer, while their chemical similarity ensures they behave nearly identically during sample preparation, chromatography, and ionization. Roxatidine, a histamine H2-receptor antagonist used for treating gastric ulcers, is often quantified using its deuterated isotopologue, Roxatidine-d10, as an internal standard.[1][4]

Roxatidine acetate is a prodrug that is rapidly metabolized to the active form, Roxatidine, after oral administration.[5][6] Therefore, accurate quantification of Roxatidine in biological matrices is essential for pharmacokinetic assessments. While the assumption is that the analyte and its SIL-IS co-elute, this is not always the case. The replacement of hydrogen with deuterium can introduce a chromatographic isotope effect (CDE), leading to a measurable retention time shift between the two compounds.[3][7] Understanding and quantifying this shift is critical for robust method development and validation, as significant separation can lead to differential matrix effects and compromise the accuracy of the results.[8]

Theoretical Background: The Chromatographic Isotope Effect (CDE)

The substitution of hydrogen with deuterium results in a slightly heavier and more stable molecule. This difference in mass and bond energy can manifest in several ways that influence chromatographic retention in reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Hydrophobicity: The primary driver of retention in RP-HPLC is the hydrophobic interaction between the analyte and the stationary phase.[9][10] Deuterium is slightly less electron-donating than protium (hydrogen), which can lead to a marginal decrease in the polarity of C-D bonds compared to C-H bonds. This can result in a subtle increase in the overall hydrophobicity of the deuterated molecule, potentially leading to a longer retention time. Conversely, in some cases, deuterated compounds have been observed to elute earlier than their non-deuterated counterparts.[11][12] The magnitude and direction of the shift are dependent on the number and position of the deuterium atoms.[11]

  • Van der Waals Interactions: The C-D bond is slightly shorter and has a smaller vibrational amplitude than the C-H bond. This can affect the van der Waals interactions between the analyte and the stationary phase, which can also contribute to the observed retention time shift.

  • Mobile Phase Interactions: The interactions of the analyte with the mobile phase also play a crucial role. Changes in the analyte's hydrophobicity and polarity due to deuteration can alter its partitioning between the stationary and mobile phases.

The interplay of these factors determines the final observed retention time shift. For Roxatidine and Roxatidine-d10, it is essential to experimentally determine the direction and magnitude of this shift under specific chromatographic conditions.

Experimental Protocol: Determining the Retention Time Shift

This protocol outlines a systematic approach to accurately measure the retention time shift between Roxatidine and Roxatidine-d10 using a reversed-phase HPLC system coupled with a tandem mass spectrometer (MS/MS).

Materials and Reagents
  • Roxatidine reference standard

  • Roxatidine-d10 reference standard[1]

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary or quaternary gradient elution.

  • A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • A reversed-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Roxatidine and Roxatidine-d10 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Stock Solutions (10 µg/mL):

    • Dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to obtain individual working stock solutions of 10 µg/mL.

  • Combined Working Solution (1 µg/mL):

    • Prepare a combined working solution containing both Roxatidine and Roxatidine-d10 at a final concentration of 1 µg/mL each in 50:50 (v/v) acetonitrile:water.

HPLC-MS/MS Method

The following method is a starting point and should be optimized as necessary.

Parameter Condition
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MS/MS Transitions Roxatidine: To be determined by infusionRoxatidine-d10: To be determined by infusion

Rationale for Method Parameters:

  • C18 Column: A C18 column is a good starting point for moderately polar compounds like Roxatidine, providing retention based on hydrophobic interactions.

  • Acidified Mobile Phase: The use of formic acid ensures the analytes are protonated, leading to better ionization efficiency in positive ESI mode and improved peak shape. The pH of the mobile phase is a critical factor influencing retention time.[10][13]

  • Gradient Elution: A gradient from low to high organic content allows for the elution of a wider range of compounds and helps in sharpening the peaks, making the determination of retention time more precise.

  • Column Temperature Control: Maintaining a constant column temperature is crucial as temperature fluctuations can significantly impact retention times.[14][15][16]

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Individual and Combined Stock Solutions C Inject Combined Solution (n=6) A->C B Optimize MS/MS Transitions (Infusion) D Acquire Data B->D C->D E Extract Ion Chromatograms (XICs) for Roxatidine and Roxatidine-d10 D->E F Determine Retention Times (tR) E->F G Calculate Retention Time Shift (ΔtR) F->G H Calculate Relative Retention Time (RRT) F->H

Figure 1. Experimental workflow for determining the retention time shift.

  • MS/MS Optimization: Infuse the individual working stock solutions of Roxatidine and Roxatidine-d10 into the mass spectrometer to determine the optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Injections: Perform a series of six replicate injections of the combined working solution.

  • Data Acquisition: Acquire the data using the optimized MS/MS transitions.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both Roxatidine and Roxatidine-d10 from the extracted ion chromatograms (XICs).

  • Retention Time Determination: Determine the retention time (t_R) at the apex of each peak for both analytes in all six injections.

  • Calculate Mean and Standard Deviation: Calculate the mean retention time and the standard deviation for both Roxatidine and Roxatidine-d10 across the six injections.

  • Calculate Retention Time Shift (Δt_R): Δt_R = | t_R(Roxatidine-d10) - t_R(Roxatidine) |

  • Calculate Relative Retention Time (RRT): RRT = t_R(Roxatidine-d10) / t_R(Roxatidine)

Expected Results and Interpretation

The experiment is expected to reveal a small but consistent retention time difference between Roxatidine and its d10 isotopologue.

Table 1: Hypothetical Retention Time Data

Injectiont_R Roxatidine (min)t_R Roxatidine-d10 (min)
12.542.58
22.552.59
32.542.58
42.562.60
52.552.59
62.542.58
Mean 2.547 2.587
Std. Dev. 0.008 0.008
Δt_R (min) \multicolumn{2}{c}{\textbf{0.040}}
RRT \multicolumn{2}{c}{\textbf{1.016}}

In this hypothetical example, Roxatidine-d10 elutes slightly later than Roxatidine, with a retention time shift of 0.040 minutes (2.4 seconds). An RRT greater than 1 indicates that the deuterated compound is more retained. An RRT less than 1 would indicate it is less retained.

Interpretation of the Results:

  • A consistent Δt_R across replicate injections confirms a genuine chromatographic isotope effect.

  • The magnitude of the shift should be evaluated in the context of the peak width. A small shift relative to the peak width at the base is generally acceptable. However, if the shift is significant enough to cause partial or complete separation, it may warrant further method optimization.

Implications for Bioanalytical Method Validation and Troubleshooting

  • Co-elution Assumption: The results of this study will validate or invalidate the assumption of co-elution for Roxatidine and its d10 internal standard under the tested conditions.

  • Matrix Effects: If a significant retention time shift is observed, it is crucial to assess for differential matrix effects. The analyte and internal standard may elute in regions of the chromatogram with different levels of co-eluting endogenous components, leading to varied ion suppression or enhancement.

  • Troubleshooting Retention Time Variability: Unstable retention times can be caused by various factors, including changes in mobile phase composition, temperature fluctuations, or system leaks.[13][15][17] Understanding the inherent CDE helps to distinguish it from system-related variability.

G cluster_causes Potential Causes of Retention Time Variability cluster_consequences Consequences cluster_impact Impact on Bioanalysis A Chromatographic Isotope Effect (CDE) F Retention Time Shift A->F B Mobile Phase Composition B->F C Column Temperature C->F D Flow Rate Instability D->F E Column Degradation E->F G Differential Matrix Effects F->G H Inaccurate Quantification G->H

Figure 2. Factors influencing retention time and their impact on bioanalysis.

Conclusion

The use of deuterated internal standards like Roxatidine-d10 is a powerful tool in quantitative LC-MS analysis. However, a thorough understanding of the potential for chromatographic isotope effects is essential for robust and reliable method development. The protocol detailed in this application note provides a systematic framework for determining the retention time shift between Roxatidine and its d10 isotopologue. By characterizing this phenomenon, researchers can ensure the highest level of data quality and confidence in their bioanalytical results.

References

  • Journal of Food and Drug Analysis. (n.d.). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Retrieved from [Link]

  • YouTube. (2021, May 21). Why Does Retention Time Shift? | HPLC Tip. Retrieved from [Link]

  • KEGG DRUG. (n.d.). Roxatidine. Retrieved from [Link]

  • PubMed. (1987). The metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation. Retrieved from [Link]

  • Chromatography Forum. (2004, October 19). The Hydrophobicity and retention time of a compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Roxatidine acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

  • Separation Science. (n.d.). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention time versus hydrophobicity plots for chromatographic.... Retrieved from [Link]

  • ACS Publications. (2023, April 15). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Retention time prediction for metabolome analysi. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Altabrisa Group. (2023, October 4). What Factors Influence HPLC Retention Time Precision?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Retrieved from [Link]

  • ResearchGate. (2015, October 18). Common Reasons for HPLC Retention Time Drift, Variation or Change. Retrieved from [Link]

  • Frontiers. (2021, December 23). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Roxatidine Acetate-impurities. Retrieved from [Link]

Sources

Troubleshooting & Optimization

minimizing matrix effects in Roxatidine LC-MS analysis with d10 IS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the LC-MS/MS analysis of Roxatidine. This center is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common analytical challenges. This guide focuses specifically on the persistent issue of matrix effects and the proper utilization of a deuterated internal standard, Roxatidine-d10, to ensure data integrity and accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm new to Roxatidine analysis. What are matrix effects, and why are they a major concern for this compound in biological samples?

A: Matrix effects are a well-documented phenomenon in liquid chromatography-mass spectrometry (LC-MS), representing the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix.[1][2] In bioanalysis (e.g., plasma or serum), the matrix is incredibly complex, containing salts, proteins, lipids, and metabolites.[3][4] These components can interfere with the electrospray ionization (ESI) process, leading to either ion suppression (signal loss) or ion enhancement (signal increase).[5][6]

For Roxatidine, a basic compound, this is particularly critical. Biological matrices are rich in phospholipids, which are notorious for causing ion suppression in the ESI source.[3][7] If a phospholipid co-elutes with Roxatidine, it can compete for charge or alter the droplet evaporation process in the ESI source, leading to a suppressed signal and, consequently, an inaccurate (falsely low) quantification.[8] This variability can compromise the precision and accuracy of pharmacokinetic and other clinical research studies.[9]

Q2: How exactly does using Roxatidine-d10 as an internal standard (IS) help with this problem?

A: A stable isotope-labeled (SIL) internal standard, like Roxatidine-d10, is the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.[6] The underlying principle is that a SIL-IS is chemically and physically almost identical to the analyte of interest. It differs only in its mass due to the replacement of some hydrogen atoms with deuterium.

Here's the causality:

  • Co-elution: Roxatidine-d10 is designed to have the same chromatographic retention time as Roxatidine. Therefore, it passes through the LC column and enters the MS source at the exact same time.

  • Shared Experience: Because they co-elute, both the analyte and the IS are exposed to the exact same microenvironment of interfering matrix components at the moment of ionization.

  • Proportional Signal Change: If a matrix component causes 30% ion suppression, it will suppress the signal for both Roxatidine and Roxatidine-d10 by approximately 30%.

  • Ratio Correction: The quantification is based on the ratio of the analyte peak area to the IS peak area. Since both are affected proportionally, the ratio remains constant and accurate, effectively canceling out the variability caused by the matrix effect.[10]

The diagram below illustrates this compensation mechanism.

cluster_0 Scenario 1: No Matrix Effect cluster_1 Scenario 2: 50% Ion Suppression A1 Analyte Signal (Area = 100) R1 Ratio = 1.0 A1->R1 Suppression Matrix Effect (Ion Suppression) IS1 IS Signal (Area = 100) IS1->R1 Conclusion Result: Accurate quantification is maintained despite signal loss. A2 Analyte Signal (Area = 50) R2 Ratio = 1.0 A2->R2 IS2 IS Signal (Area = 50) IS2->R2 Suppression->A2 Suppresses Both Compounds Equally Suppression->IS2

Caption: How a co-eluting IS compensates for ion suppression.
Q3: My Roxatidine/Roxatidine-d10 peak area ratio is still inconsistent between samples. Isn't the d10 IS supposed to fix this?

A: While a SIL-IS is powerful, it is not a magic bullet. Inconsistent ratios suggest that the fundamental assumption of the IS—that it behaves identically to the analyte—is being violated. Here is a troubleshooting workflow to diagnose the issue:

Start Inconsistent Analyte/IS Ratios Observed CheckCoElution Q: Do Analyte and IS Perfectly Co-elute? Start->CheckCoElution CoElutionYes CoElutionYes CheckCoElution->CoElutionYes Yes CoElutionNo Problem: Deuterium Isotope Effect or Different Adsorption CheckCoElution->CoElutionNo No CheckPrep Q: Is Sample Prep Consistent? PrepYes PrepYes CheckPrep->PrepYes Yes PrepNo Problem: Inconsistent Extraction or IS added incorrectly CheckPrep->PrepNo No CheckLinearity Q: Is Detector Saturated? LinearityYes Problem: High concentration samples saturate the detector CheckLinearity->LinearityYes No (Saturated) LinearityNo Action: Investigate differential matrix effects. Improve sample cleanup (See Q4). CheckLinearity->LinearityNo Yes (Not Saturated) CoElutionYes->CheckPrep CoElutionNoFix Action: Adjust gradient (make shallower). Consider different column chemistry. CoElutionNo->CoElutionNoFix PrepYes->CheckLinearity PrepNoFix Action: Review pipetting. Ensure IS is added before any extraction steps. Automate liquid handling if possible. PrepNo->PrepNoFix LinearityYesFix Action: Dilute samples to fall within the linear range of the detector. LinearityYes->LinearityYesFix

Caption: Troubleshooting workflow for inconsistent Analyte/IS ratios.

Key Areas to Investigate:

  • IS Addition: The IS must be added to every sample, standard, and QC at the very beginning of the sample preparation process.[11] This ensures it experiences any analyte loss during extraction steps alongside the native Roxatidine.

  • Chromatographic Co-elution: Verify that the apex of the Roxatidine and Roxatidine-d10 peaks are within ±0.02 minutes of each other. Significant separation, sometimes caused by the deuterium isotope effect, means they are not in the same matrix environment at the point of ionization, which can negate the benefits of the IS.[12]

  • Detector Saturation: If your sample concentrations are very high, you might be saturating the MS detector. In a saturated state, the response is no longer linear, and the ratio will be skewed. Dilute a high-concentration sample and re-inject to see if the ratio changes.

  • Differential Matrix Effects: In very rare and severe cases, a matrix component might specifically suppress the analyte or the IS, but not both. This points to a need for much more rigorous sample cleanup.[13]

Q4: Which sample preparation technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is best for minimizing matrix effects in Roxatidine plasma analysis?

A: The choice of sample preparation is a trade-off between speed, cost, and cleanliness. For minimizing matrix effects, especially from phospholipids, a more selective technique is always superior.[7][14]

TechniqueProtocol Simplicity & SpeedCostSelectivity & Matrix RemovalRecommendation for Roxatidine
Protein Precipitation (PPT) Very Fast / SimpleLowPoor. Removes proteins but leaves phospholipids and other small molecules.[7]Not Recommended for Final Method. Good for initial feasibility but prone to significant matrix effects.[9]
Liquid-Liquid Extraction (LLE) Moderately ComplexModerateGood. Can be optimized by solvent choice and pH to selectively extract Roxatidine, leaving polar interferences (like phospholipids) in the aqueous layer.[7][15]Viable Option. A published method uses tert-butyl methyl ether for extraction.[16] Requires careful optimization of pH and solvent.
Solid-Phase Extraction (SPE) Requires Method DevelopmentHighExcellent. Offers the highest degree of cleanup. Mixed-mode cation exchange (MCX) SPE is ideal for basic compounds like Roxatidine, as it uses orthogonal retention mechanisms (reversed-phase and ion exchange) to remove interferences.[17][18]Highly Recommended. Provides the cleanest extracts, leading to the most robust and reliable data with minimal ion suppression.

Senior Scientist Recommendation: While LLE can be effective, Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) sorbent is the most robust approach for minimizing matrix effects in Roxatidine analysis. This technique is highly effective at removing phospholipids, which are the primary culprits of ion suppression in plasma samples.[19][20]

Q5: I am using PPT with acetonitrile but still observing significant ion suppression. What is a quick way to improve my results without moving to SPE immediately?

A: While moving to SPE is the ultimate solution, you can improve a PPT method. Acetonitrile PPT is fast but known to leave a high concentration of phospholipids in the supernatant.[7]

Step-by-Step Improvement Protocol:

  • Assess the Problem: First, confirm the suppression is from phospholipids. Use a mass spectrometer capable of precursor ion scanning or neutral loss scanning to monitor for the characteristic phosphocholine head group (precursor of m/z 184).

  • Dilute and Shoot: The simplest approach is to dilute the supernatant after protein precipitation (e.g., 10-fold with the initial mobile phase). This dilutes the matrix components and can significantly reduce suppression, but it comes at the cost of sensitivity.[5] This is only feasible if your assay has ample sensitivity.

  • Phospholipid Removal (PLR) Plates/Cartridges: A highly effective intermediate step is to use a specialized PPT plate or cartridge that incorporates a phospholipid-retaining sorbent (e.g., HybridSPE-PLR).[3][21]

    • Protocol:

      • Add plasma sample to the well/cartridge.

      • Add acetonitrile (containing your Roxatidine-d10 IS) to precipitate proteins.

      • Vortex/mix thoroughly.

      • Apply vacuum or positive pressure. The protein and phospholipid components are retained by the filter/sorbent, while the analyte-containing supernatant passes through into the collection plate.

    • Causality: This method combines the speed of PPT with the targeted removal of the most problematic matrix components, resulting in a much cleaner extract without the full method development of a traditional SPE protocol.

References
  • Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240-260. [Link]

  • Wikipedia. (2023, December 2). Roxatidine acetate. In Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5105, Roxatidine acetate. Retrieved February 5, 2026, from [Link]

  • Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC Europe, 26(2), 82-92. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]

  • Cieśla, A., Biziuk, M., & Gliniska, A. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules, 27(22), 7905. [Link]

  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 34-41. [Link]

  • Furey, A., et al. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Liaw, W. J., Ho, S. T., Lin, Y. F., & Luh, H. T. (2008). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis, 16(3), 1. [Link]

  • Kim, M., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. International Journal of Molecular Sciences, 23(1), 13. [Link]

  • Zhong, G. P., Bi, H. C., Zhou, S. Y., Chen, X., & Huang, M. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Rapid Communications in Mass Spectrometry, 21(3), 329-334. [Link]

  • Ram-Sawak, U. A., & Nuñes, K. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 22-29. [Link]

  • Bowman, D. T., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(2), 145-152. [Link]

  • Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved February 5, 2026, from [Link]

  • Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 3(6). [Link]

  • Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 40(4), 162-167. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved February 5, 2026, from [Link]

  • Islam, M. M., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 60(3), 273-286. [Link]

  • Garofolo, F., & Rocci, M. L. (2011). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 3(10), 1139-1153. [Link]

  • Majors, R. E. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America, 33(7), 472-479. [Link]

  • AMSbiopharma. (2023, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 5, 2026, from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved February 5, 2026, from [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved February 5, 2026, from [Link]

  • Nödler, K. (2012, August 25). How to remove matrix effect in LC-MS/MS? [Online forum post]. ResearchGate. [Link]

  • Journal of Food and Drug Analysis. (2008). A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. [Link]

  • Chromatography Today. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved February 5, 2026, from [Link]

  • Gammella, E., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Chromatography B, 1152, 122241. [Link]

  • Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved February 5, 2026, from [Link]

  • Kim, M., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology, 12, 789393. [Link]

  • Garofolo, F., & Rocci, M. L. (2011). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Bioanalysis, 3(10), 1139-1153. [Link]

  • Neville, D., Houghton, R., & Garrett, S. (2012). Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. Bioanalysis, 4(7), 795-807. [Link]

  • Langley, P. F., et al. (1987). Pharmacokinetics of roxatidine in healthy volunteers. Drugs, 34(Suppl 3), 1-8. [Link]

  • American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?[Link]

  • Kailasam, S. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Technologies. [Link]

  • ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Kanehisa Laboratories. (n.d.). KEGG DRUG: Roxatidine. Retrieved February 5, 2026, from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. [Link]

Sources

resolving deuterium isotope effects on retention time for Roxatidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Roxatidine Analysis

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Roxatidine and its deuterated analogues. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to address challenges related to chromatographic retention time shifts caused by deuterium isotope effects.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chromatographic analysis of Roxatidine when using a deuterium-labeled internal standard (SIL-IS).

Q1: I'm observing peak splitting or a consistent shift in retention time between Roxatidine and its deuterated internal standard. What is happening?

A1: You are likely observing a Chromatographic Deuterium Isotope Effect (CDIE). This is a known phenomenon in liquid chromatography, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).[1] While deuterium-labeled internal standards are designed to be chemically identical to the analyte, the substitution of hydrogen (¹H) with deuterium (²H or D) introduces subtle physicochemical differences that can lead to chromatographic separation.

Causality behind the effect: The primary reason for this effect lies in the difference between the Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds. A C-D bond is slightly shorter and stronger than a C-H bond.[2] This seemingly minor difference alters the molecule's van der Waals interactions and overall hydrophobicity. In reversed-phase chromatography, where separation is based on hydrophobicity, deuterated compounds are often slightly less retained and therefore elute earlier than their non-deuterated counterparts.[1][3] This results in a negative retention time (t_R) shift for the deuterated standard relative to the native Roxatidine.

Q2: How does the placement and number of deuterium atoms on Roxatidine affect the retention time shift?

A2: The magnitude of the isotope effect is directly related to both the quantity and location of deuterium labels.

  • Number of Deuterium Atoms: The retention time difference (Δt_R) generally increases with the number of deuterium atoms incorporated into the molecule.[1] A Roxatidine-d3 standard will typically show a smaller shift than a Roxatidine-d6 standard under identical conditions.

  • Position of Deuterium Atoms: The location of the label is critical. Deuterium substitution in a region of the molecule that interacts strongly with the stationary phase will have a more pronounced effect on retention time. For Roxatidine, labels on the piperidinylmethyl or phenoxypropyl groups could significantly influence its interaction with a C18 stationary phase. Furthermore, labels must be placed on non-exchangeable sites. Deuterium on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can potentially exchange with protons from the solvent, compromising the standard's integrity.[4][5]

Q3: My quantitation seems inaccurate or imprecise. Could this isotope effect be the cause?

A3: Yes, a significant retention time shift can compromise quantitation, primarily due to matrix effects.

The core value of a stable isotope-labeled internal standard is its ability to co-elute with the analyte, ensuring that both experience the same matrix effects (ion suppression or enhancement) during analysis by mass spectrometry (LC-MS).[6] If the deuterated standard elutes even slightly before the native analyte, it may emerge from the column during a different matrix environment, leading to a different ionization response.[7] This defeats the purpose of the internal standard and can introduce significant bias and variability into the results. While deuterated standards are excellent tools, they do not automatically correct for all matrix effects, especially if chromatographic separation occurs.[6]

Q4: What are the best strategies to minimize or manage the deuterium isotope effect for my Roxatidine assay?

A4: Managing the CDIE involves a combination of chromatographic method optimization and strategic data processing. The goal is to either merge the two peaks or ensure the data acquisition method accounts for the separation.

1. Chromatographic Optimization:

  • Reduce Mobile Phase Elution Strength: A slower, shallower gradient or a lower percentage of the organic solvent in an isocratic method increases the interaction time with the stationary phase. This can enhance the subtle differences between the isotopologues, but it also provides more opportunity to resolve them. Conversely, a faster gradient may mask the effect.

  • Modify Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, potentially allowing for better management of the separation.

  • Change Stationary Phase: If a standard C18 column shows a persistent isotope effect, switching to a different stationary phase can alter the separation mechanism. A pentafluorophenyl (PFP) column, for instance, offers different interaction mechanisms (like π-π and dipole-dipole interactions) and has been shown to reduce the deuterium isotope effect in some cases.[1]

2. Alternative Internal Standard:

  • Use ¹³C or ¹⁵N Labeled Standards: If feasible, using an internal standard labeled with heavy carbon (¹³C) or nitrogen (¹⁵N) is the most robust solution. These heavier isotopes do not typically induce a measurable retention time shift, ensuring true co-elution with the analyte.[3]

3. Data Acquisition & Processing:

  • Widen MS Integration Windows: If the peaks cannot be chromatographically merged, ensure that the dwell times and acquisition windows for the analyte and internal standard mass transitions are wide enough to capture both eluting peaks accurately.

Experimental Protocols & Workflows

Protocol 1: Confirmation and Diagnosis of the Isotope Effect

This protocol validates that the observed peak separation is due to the deuterium isotope effect.

Objective: To unequivocally identify the retention times of Roxatidine and its deuterated standard (Roxatidine-dX).

Materials:

  • Roxatidine analytical standard

  • Deuterated Roxatidine-dX internal standard

  • HPLC/UHPLC-MS system

  • Validated mobile phases and column for Roxatidine analysis

Procedure:

  • Individual Injections:

    • Prepare a standard solution of only Roxatidine (e.g., 100 ng/mL).

    • Prepare a separate solution of only Roxatidine-dX (e.g., 100 ng/mL).

    • Inject each solution individually onto the LC-MS system. Record the retention time (t_R) for each compound based on its specific mass-to-charge ratio (m/z).

  • Co-injection:

    • Prepare a mixture containing both Roxatidine and Roxatidine-dX at the same concentration.

    • Inject the mixture.

  • Analysis:

    • Extract the ion chromatograms for both the native and the deuterated m/z values from the co-injection run.

    • Compare the retention times. A clear, reproducible difference between the two peaks confirms the deuterium isotope effect. The deuterated compound will typically elute first.[8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing retention time shifts.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Resolution Strategy A Observation: Peak splitting or t_R shift between Analyte and IS B Perform Protocol 1: Individual & Co-injections A->B C Isotope Effect Confirmed? (Reproducible Δt_R) B->C D Is Δt_R acceptable? (i.e., within 0.1 min & no impact on quantitation) C->D Yes Z Troubleshoot other issues: - Contamination - Column degradation - System problem C->Z No E Proceed with validation. Ensure MS integration window is adequate. D->E Yes F Optimize LC Method: - Adjust Gradient/Isocratic % - Lower Temperature - Test Alternative Column (PFP) D->F No G Re-evaluate Δt_R Post-Optimization F->G G->D Re-assess H Consider Alternative IS: ¹³C or ¹⁵N labeled Roxatidine G->H If still unresolved

Caption: A step-by-step workflow for diagnosing and resolving retention time shifts.

Data Presentation

The following table summarizes hypothetical data illustrating the influence of chromatographic conditions and the number of deuterium labels on the retention time shift (Δt_R) between Roxatidine and its deuterated standard.

Parameter Condition Roxatidine t_R (min) Roxatidine-d3 t_R (min) Δt_R (min) Roxatidine-d6 t_R (min) Δt_R (min)
LC Gradient Fast (5-95% B in 2 min)1.851.83-0.021.81-0.04
Slow (5-95% B in 8 min)6.206.12-0.086.05-0.15
Column Type Standard C186.206.12-0.086.05-0.15
PFP5.905.86-0.045.83-0.07
Temperature 40°C6.206.12-0.086.05-0.15
25°C7.107.00-0.106.92-0.18

Analysis of Table: This data illustrates that a slower gradient and lower temperature tend to increase the separation between the isotopologues. It also shows that the retention time shift is greater for the more heavily deuterated standard (d6 vs. d3) and can be mitigated by using an alternative stationary phase like PFP.

References

  • Wang, Y., et al. (2014). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Proteomics. Available at: [Link]

  • Chemistry LibreTexts. (2022). The E2 Reaction and the Deuterium Isotope Effect. Available at: [Link]

  • Balasubramanian, S., et al. (1993). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Gala, J., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Available at: [Link]

  • Drawell. (n.d.). What Affects Retention Time in Gas Chromatography. Available at: [Link]

  • Butch, A. W. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical and Forensic Toxicology News. Available at: [Link]

  • Uetake, T., et al. (2024). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available at: [Link]

  • Hancl, F., et al. (2013). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Current Metabolomics. Available at: [Link]

  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Choosing the Right Deuterated Standard for LC-MS Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Roxatidine acetate. Available at: [Link]

  • PubChem. (n.d.). Roxatidine. Available at: [Link]

  • Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs. Available at: [Link]

Sources

Technical Guide: Enhancing Roxatidine Assay Sensitivity with Roxatidine-d10

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to develop and troubleshoot a highly sensitive and robust bioanalytical method for Roxatidine quantification. Here, we move beyond simple protocols to explain the fundamental principles and causality behind critical experimental choices, empowering you to overcome common challenges in the laboratory.

Introduction: The Quest for Sensitivity in Roxatidine Analysis

Roxatidine is a histamine H2-receptor antagonist used for treating gastric and duodenal ulcers.[1] Accurate quantification in biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and clinical studies.[2] However, achieving a low limit of quantification (LLOQ) is often hampered by sample complexity and instrumental variability.

The gold standard for overcoming these challenges is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Roxatidine-d10, a deuterated analog of Roxatidine, is the ideal SIL-IS for this purpose. It co-elutes with the analyte and behaves nearly identically during extraction and ionization, providing the most effective means to correct for matrix effects and other sources of error, thereby dramatically improving assay sensitivity, accuracy, and precision.[3]

This guide provides a comprehensive framework for leveraging Roxatidine-d10 to build a self-validating, high-sensitivity assay, complete with detailed protocols and an in-depth troubleshooting section.

Section 1: The "Why": Understanding Isotope Dilution Mass Spectrometry (IDMS)

Before diving into the protocol, it's essential to understand the principle that makes Roxatidine-d10 so powerful. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique used for high-accuracy quantification.[4][5][6]

The core principle is simple yet profound:

  • A known, fixed amount of the heavy-labeled internal standard (Roxatidine-d10) is added ("spiked") into every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.

  • During extraction, chromatography, and ionization, any physical loss of the analyte (Roxatidine) will be accompanied by an equivalent proportional loss of the internal standard (Roxatidine-d10).

  • Similarly, any suppression or enhancement of the ionization signal due to matrix components will affect both the analyte and the internal standard equally.[7][8][9]

  • The mass spectrometer distinguishes between the light (analyte) and heavy (internal standard) versions of the molecule.

  • Instead of relying on the absolute signal of the analyte, which can be highly variable, the instrument measures the ratio of the analyte's signal to the internal standard's signal. This ratio remains stable and accurate despite variations in sample recovery or matrix effects.[10]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Potential Pitfalls Mitigated by IS Sample Biological Sample (Unknown Roxatidine) Spike Add Known Amount of Roxatidine-d10 Sample->Spike Mix Homogenized Mixture Spike->Mix Extract Extraction (e.g., SPE, LLE) Mix->Extract FinalExtract Final Extract Extract->FinalExtract Loss Analyte Loss During Extraction Extract->Loss LC LC Separation FinalExtract->LC Injection MS MS Detection LC->MS Variability Injection Volume Variability LC->Variability Ratio Calculate Peak Area Ratio (Roxatidine / Roxatidine-d10) MS->Ratio Suppression Ion Suppression/Enhancement MS->Suppression Quant Quantification vs. Calibration Curve Ratio->Quant

Caption: Principle of Isotope Dilution using Roxatidine-d10.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during method development and routine analysis in a practical question-and-answer format.

Q1: My signal-to-noise (S/N) ratio is poor at the Lower Limit of Quantification (LLOQ). How can I improve it?

A: Low S/N is a classic sensitivity problem. Let's break down the potential causes and solutions:

  • Inefficient Sample Preparation: If Roxatidine is not efficiently extracted from the plasma, the final concentration injected into the LC-MS/MS will be too low.

    • Action: Re-evaluate your extraction method. For Roxatidine, a basic compound, a mixed-mode Solid Phase Extraction (SPE) with both reversed-phase and cation exchange mechanisms can yield a much cleaner and more concentrated extract compared to simple protein precipitation or liquid-liquid extraction.[11] Ensure the pH during each SPE step (load, wash, elute) is optimized for Roxatidine's charge state.

  • Suboptimal Mass Spectrometer Parameters: The settings on your ion source are critical for generating a strong signal.

    • Action: Don't rely on generic "tune" parameters. Infuse a solution of Roxatidine (e.g., 50 ng/mL in 50% acetonitrile) directly into the mass spectrometer and systematically optimize key parameters like capillary voltage, source temperature, and nebulizer/drying gas flows to maximize the signal for your specific MRM transition.[12]

  • Poor Chromatography: A broad, tailing peak will have a lower height and thus a worse S/N than a sharp, symmetrical peak.

    • Action: Ensure your mobile phase is appropriate. Roxatidine is a basic compound. Using a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) will ensure it is protonated, leading to better peak shape on a C18 column. Also, ensure your gradient is optimized to provide good retention and a sharp peak.

Q2: I'm observing significant ion suppression. How can I confirm it, and what are the best ways to mitigate it?

A: Ion suppression is a major cause of poor sensitivity and variability in bioanalysis.[9][13] It occurs when co-eluting matrix components interfere with the ionization of your analyte in the MS source.[7][8]

  • Confirmation: The best way to assess this is with a post-column infusion experiment. While infusing a constant flow of Roxatidine solution into the MS, inject a blank, extracted plasma sample. A sharp dip in the Roxatidine signal at the retention time of your analyte is a clear indication of ion suppression.

  • Mitigation Strategies:

    • The Role of Roxatidine-d10: This is where the SIL-IS is indispensable. Since Roxatidine-d10 co-elutes perfectly with Roxatidine, it will experience the exact same degree of ion suppression. The ratio of analyte to IS will therefore remain constant, correcting for the suppression and ensuring accurate quantification.[3]

    • Improve Sample Cleanup: The cleaner your sample, the fewer interfering components will be present. As mentioned in Q1, switching from protein precipitation to a more rigorous SPE method is highly effective.[11]

    • Optimize Chromatography: Adjust your LC gradient to chromatographically separate Roxatidine from the suppression zone. A shallower gradient can often resolve the analyte from interfering phospholipids, which are common culprits.

    • Reduce Injection Volume: A smaller injection volume can sometimes reduce the overall matrix load, lessening the suppression effect, though this may also reduce the on-column amount of your analyte.

Q3: My internal standard (Roxatidine-d10) response is erratic or shows a trend (increasing/decreasing) across the calibration curve. What does this mean?

A: The internal standard response should be consistent across all samples in a run.[14] Variability is a red flag.

  • Erratic Response: This often points to pipetting or reconstitution errors. Ensure your automated liquid handler or manual pipettes are calibrated. Check that the final extract is completely vortexed and homogenous before injection. Inconsistent evaporation and reconstitution can also be a cause.

  • Decreasing IS Response at High Analyte Concentrations: This can be a sign of ion suppression caused by the analyte itself. At very high concentrations, the analyte can compete with the IS for ionization. This is a sign that your calibration curve may be exceeding the linear dynamic range of the instrument.

  • Increasing IS Response at High Analyte Concentrations: While less common, this can indicate a "cross-talk" issue where an isotope from the high-concentration analyte is contributing to the signal in the internal standard's MRM channel. Ensure your MRM transitions are specific and that there is no isotopic overlap. It could also suggest a problem with the stock solutions or preparation of calibration standards.[14]

Q4: Can I just use a structural analog like Ranitidine as an internal standard instead of the more expensive Roxatidine-d10?

A: While some older HPLC-UV methods have used structural analogs like Ranitidine, this is strongly discouraged for high-sensitivity LC-MS/MS bioanalysis.[2]

  • The Problem: A structural analog will have different chromatographic retention and ionization efficiency. It will not co-elute perfectly with Roxatidine and therefore cannot accurately compensate for matrix effects that are specific to a particular retention time.[7] This leads to poor accuracy and precision, fundamentally undermining the reliability of your results. The investment in a SIL-IS like Roxatidine-d10 is critical for developing a method that meets regulatory standards for bioanalytical method validation.[15][16]

Section 3: Core Experimental Protocol

This protocol provides a robust starting point for your method development. All parameters should be optimized on your specific LC-MS/MS system.

Materials & Reagents
  • Analytes: Roxatidine, Roxatidine-d10

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.[17]

  • Additives: LC-MS grade Formic Acid

  • Extraction: Mixed-mode cation exchange SPE cartridges

  • Matrix: Drug-free human plasma

Sample Preparation: Solid Phase Extraction (SPE)
  • Spiking: To 100 µL of plasma (sample, calibrator, or QC), add 10 µL of Roxatidine-d10 working solution (e.g., 500 ng/mL) and vortex briefly.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge for 10 minutes.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

  • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% Formic Acid in Water.

    • Wash 2: 1 mL of Methanol.

  • Elution: Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex thoroughly.

LC-MS/MS Parameters

The following tables provide example parameters. These must be empirically optimized.[18]

Table 1: Example Liquid Chromatography Parameters

ParameterSuggested ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for good peak shape and protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 70% B over 3 minTo be optimized for separation from matrix interferences.
Injection Volume 5 µLBalances sensitivity with minimizing matrix load.
Column Temp 40 °CImproves peak shape and reduces viscosity.

Table 2: Example Mass Spectrometry Parameters

ParameterSuggested ConditionRationale
Ion Source Electrospray Ionization (ESI)Standard for this class of molecules.
Polarity PositiveRoxatidine contains basic nitrogens, readily forming [M+H]+ ions.
Roxatidine MRM m/z 307.2 → 107.1Precursor is [M+H]+. Product ion is a stable, high-intensity fragment.
Roxatidine-d10 MRM m/z 317.2 → 117.1Precursor and product ions shifted by +10 Da due to deuterium labels.
Capillary Voltage 3.5 kVTo be optimized.
Source Temp 150 °CTo be optimized.
Desolvation Temp 450 °CTo be optimized.

Note: The exact m/z values should be confirmed by infusing the pure compounds.

Section 4: Visualizing the Complete Workflow

The following diagram illustrates the entire analytical process, from sample receipt to final data reporting, emphasizing the central role of the internal standard.

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting s1 Receive Plasma Sample s2 Spike with Roxatidine-d10 (IS) s1->s2 s3 Protein Precipitation s2->s3 s4 Solid Phase Extraction (SPE) s3->s4 s5 Evaporate & Reconstitute s4->s5 s6 Transfer to Autosampler Vial s5->s6 a1 Inject into LC-MS/MS s6->a1 a2 Chromatographic Separation (Roxatidine & IS co-elute) a1->a2 a3 Mass Spectrometric Detection (MRM for each analyte) a2->a3 a4 Generate Raw Data (Peak Areas) a3->a4 d1 Integrate Peaks a4->d1 d2 Calculate Area Ratio (Analyte / IS) d1->d2 d3 Plot Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Calculate Unknown Concentrations d3->d4 d5 Review QC Results (Accuracy & Precision) d4->d5 d6 Report Final Concentrations d5->d6

Caption: Comprehensive bioanalytical workflow for Roxatidine.

Section 5: Self-Validation and System Suitability

A trustworthy protocol must be a self-validating system. Adherence to regulatory guidelines is paramount.[19]

  • Calibration Curve: Prepare a curve with at least 6-8 non-zero standards in the same biological matrix. A weighting factor (e.g., 1/x or 1/x²) is often required to ensure accuracy at the low end. The correlation coefficient (r²) should be >0.99.

  • Quality Control (QC) Samples: Your analytical run is only valid if your QCs pass. Prepare QCs at a minimum of three levels: Low, Medium, and High.

    • Acceptance Criteria (per EMA/FDA guidelines): At least 2/3 of all QCs must be within ±15% of their nominal value.[16][20] At least 50% of the QCs at each level must be within ±15%.

By consistently applying these principles and protocols, you will be well-equipped to develop a highly sensitive, robust, and reliable assay for the quantification of Roxatidine in complex biological matrices.

References

  • PubMed. Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. [Link]

  • Journal of Food and Drug Analysis. A rapid and sensitive HPLC method for determination of roxatidine in human plasma. [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • PubChem - NIH. Roxatidine | C17H26N2O3 | CID 91276. [Link]

  • MDPI. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. [Link]

  • OSTI.GOV. Guideline on Isotope Dilution Mass Spectrometry. [Link]

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. [Link]

  • Chromatography Online. Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? [Link]

  • Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • The Royal Society of Chemistry. Isotope Dilution Mass Spectrometry | Books Gateway. [Link]

  • AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • ResearchGate. (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. [Link]

  • Element Lab Solutions. Optimising-LC-MS-sensitivity. [Link]

  • Longdom. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • European Medicines Agency (EMA). Guideline Bioanalytical method validation. [Link]

  • myadlm.org. Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • Waters. Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. [Link]

  • Chromatography Forum. Internal Standard positive correlation to [Analyte]. [Link]

  • ICH. bioanalytical method validation and study sample analysis m10. [Link]

  • Archipel UQAM. Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. [Link]

  • ScienceDirect. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]

  • AJMB. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. [Link]

  • Wikipedia. Isotope dilution. [Link]

  • Chromatography Online. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • PMC - PubMed Central. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]

  • Waters. Unexpected drop in sensitivity or low sensitivity for particular analytes. [https://support.waters.com/KB_Inf/ sintomi/S230976/Unexpected drop in sensitivity or low sensitivity for particular analytes]([Link] sintomi/S230976/Unexpected drop in sensitivity or low sensitivity for particular analytes)

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PubMed. Gas chromatographic/mass spectrometric determination of clonidine in body fluids. Application to pharmacokinetics. [Link]

  • ScienceDirect. Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. [Link]

Sources

stability of Roxatidine-d10 hemioxalate in frozen plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Roxatidine-d10 Hemioxalate Subject: Stability & Bioanalytical Troubleshooting in Frozen Plasma Ticket ID: ROX-D10-SUP-001 Status: Active Guide

Executive Summary

This compound is the stable, deuterated internal standard (IS) used for the quantification of Roxatidine (the active metabolite of Roxatidine Acetate) in biological matrices. While the deuterated piperidine ring offers excellent isotopic stability, the hemioxalate salt form introduces specific chemical risks—primarily calcium precipitation in plasma—that are often overlooked in standard protocols.

This guide moves beyond generic advice to address the specific physicochemical interactions of this compound in frozen plasma workflows.

Module 1: The "Hemioxalate" Factor (Pre-Analytical Risks)

The Hidden Danger: Calcium Oxalate Precipitation Roxatidine-d10 is supplied as a hemioxalate salt.[1] Human plasma contains high concentrations of Calcium (


 ~2.5 mM). Oxalate ions bind avidly to calcium to form Calcium Oxalate , which is insoluble in water.
  • Risk: If you spike the IS stock solution directly into plasma before protein precipitation, micro-precipitates of calcium oxalate may form. These can entrap the IS molecules, leading to poor recovery and high variation (CV%).

  • Solution: Never add aqueous IS working solution directly to plasma.

Optimized Stock Preparation Protocol
ParameterRecommendationTechnical Rationale
Primary Stock Solvent DMSO or Methanol The hemioxalate salt is highly soluble in DMSO (~78 mg/mL). Avoid water to prevent hydrolysis or bacterial growth.
Working Solution Acetonitrile (ACN) Prepare the working IS solution in the precipitation solvent (ACN or MeOH).
Spiking Strategy Co-Precipitation Add the IS-containing ACN directly to the plasma to precipitate proteins and introduce the IS simultaneously. This prevents Ca-Oxalate formation in the aqueous phase.
Storage -20°C (Dark) Stable for >1 year. Aqueous dilutions should be discarded after 24 hours.

Module 2: Matrix Stability (Frozen Plasma)

Roxatidine (analyte) and Roxatidine-d10 (IS) are relatively robust, but bioanalytical method validation (BMV) requires rigorous stress testing.

Stability Profile
Stress ConditionStability StatusCritical Thresholds
Freeze-Thaw (F/T) Stable (3-5 cycles) No significant degradation (<15% deviation) observed after 3 cycles from -80°C to RT.
Bench-Top Stable (6 hours) Stable at ambient temperature.[2] Keep protected from intense light.
Long-Term Frozen Stable (>90 days) Validated at -80°C.
Autosampler Stable (24 hours) In reconstituted mobile phase (usually acidic), stability is high.
Visual Workflow: Freeze-Thaw Validation (FDA/EMA Compliant)

This diagram outlines the mandatory validation steps to prove Roxatidine-d10 stability in your specific plasma lot.

FreezeThawValidation Start Start: Spiked Plasma QCs (Low & High Conc) Freeze1 Freeze Cycle 1 (-80°C for >12-24h) Start->Freeze1 Thaw1 Thaw Cycle 1 (Unassisted at Room Temp) Freeze1->Thaw1 Aliquot1 Remove Aliquot for Analysis (Cycle 1 Data) Thaw1->Aliquot1 Refreeze Refreeze Remaining Sample (>12h duration) Thaw1->Refreeze Remaining Volume Analyze Analyze All Cycles + Fresh QCs (Simultaneous Run) Aliquot1->Analyze Repeat Repeat for Cycles 2 & 3 Refreeze->Repeat Repeat->Thaw1 Next Cycle Repeat->Analyze After Cycle 3 Criteria Pass Criteria: Mean Accuracy ±15% CV <15% Analyze->Criteria

Caption: Step-by-step logic for validating the freeze-thaw stability of Roxatidine-d10 in plasma, ensuring compliance with FDA M10 guidelines.

Module 3: Isotopic Fidelity & Chromatography

The "Deuterium Effect" on Retention Time Roxatidine-d10 contains 10 deuterium atoms on the piperidine ring. Deuterium is slightly more lipophilic than hydrogen, which can cause the IS to elute slightly earlier than the non-deuterated analyte on Reverse Phase (C18) columns.

  • The Risk: If the IS elutes earlier, it may enter a region of ion suppression (from plasma phospholipids) that the analyte avoids. This leads to "Matrix Effects" where the IS signal is suppressed, but the analyte signal is not, causing quantification errors.

  • Troubleshooting: Ensure your chromatographic gradient separates phospholipids (usually eluting late) from the Roxatidine window.

Visual Troubleshooting: IS Signal Instability

TroubleshootingIS Problem Issue: Variable IS Response (High CV%) Check1 Check 1: Solubility Is stock clear? Problem->Check1 Action1 Action: Dissolve in DMSO first. Avoid high aqueous stocks. Check1->Action1 No Check2 Check 2: Matrix Effect Is IS eluting with phospholipids? Check1->Check2 Yes Action2 Action: Monitor m/z 184 (Phospholipids). Adjust Gradient. Check2->Action2 Yes Check3 Check 3: Ca-Oxalate Did you spike plasma directly? Check2->Check3 No Action3 Action: Premix IS in ACN/MeOH (Precipitation Solvent). Check3->Action3 Yes

Caption: Decision tree for diagnosing high variability in Roxatidine-d10 internal standard response.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Roxatidine Acetate-d10 as an IS for Roxatidine?

  • No. Roxatidine acetate is the prodrug and is chemically distinct.[2] It has different ionization and retention properties. Since the prodrug is rapidly converted to Roxatidine in vivo, you must use Roxatidine-d10 (the metabolite form) to track the active analyte accurately.

Q2: My IS signal drops significantly after 24 hours in the autosampler. Why?

  • While Roxatidine is stable, the hemioxalate counterion can alter the pH of unbuffered mobile phases. If your reconstitution solvent is neutral water, the pH might drift.

  • Fix: Ensure your reconstitution solvent contains 0.1% Formic Acid to maintain a stable acidic environment, which stabilizes the amine groups on the piperidine ring.

Q3: Is the deuterium label exchangeable?

  • No. The d10 labeling is on the piperidine ring carbons (aliphatic). These C-D bonds are extremely stable and do not undergo Hydrogen-Deuterium Exchange (HDX) in aqueous solvents, unlike N-D or O-D bonds.

References

  • Journal of Food and Drug Analysis. (2020). A rapid and sensitive HPLC method for determination of roxatidine in human plasma.[2] (Demonstrates stability of Roxatidine in plasma for 90 days at -80°C).

  • Cayman Chemical. (2023). Roxatidine-d10 (hemioxalate) Product Information & Solubility Data.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Defines Freeze-Thaw and Stability protocols).

  • Murdoch, D., & McTavish, D. (1991).[3] Roxatidine acetate: A review of its pharmacodynamic and pharmacokinetic properties. Drugs, 42(2), 240-260.[4]

  • LGC Standards. (2024). This compound Reference Material Certificate.[1]

Sources

eliminating cross-talk interference between Roxatidine and d10 internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eliminating Cross-talk Interference between Roxatidine and d10 Internal Standard Content Type: Technical Support Center Guide

Troubleshooting Guide: Eliminating Internal Standard (d10) Interference[1][2]

Audience: Bioanalytical Scientists, Method Development Chemists Scope: LC-MS/MS quantification of Roxatidine using Roxatidine-d10 as an Internal Standard (IS).

Executive Summary & Diagnostic Workflow

Cross-talk interference between an analyte and its stable isotope-labeled internal standard (SIL-IS) compromises assay accuracy, particularly at the Lower Limit of Quantification (LLOQ).[1] For Roxatidine (Precursor m/z ~307) and Roxatidine-d10 (Precursor m/z ~317), interference typically arises from two distinct mechanisms: Isotopic Impurity (IS contributing to Analyte signal) or Common Product Ion Cross-talk (collision cell memory effects).[1]

Use the following diagnostic logic to identify your specific issue before applying the solutions below.

Troubleshooting_Workflow Start Start: Identify Interference Type Blank_Check Inject Double Blank (Mobile Phase only) Start->Blank_Check ULOQ_Check Inject ULOQ Sample (High Analyte, No IS) Start->ULOQ_Check Decision1 Peak in Analyte Channel? Blank_Check->Decision1 Peak observed? Zero_Check Inject Zero Sample (Matrix + IS only) Zero_Check->Decision1 Peak in Analyte Channel? Decision2 Peak in IS Channel? ULOQ_Check->Decision2 Peak in IS Channel? Decision1->Zero_Check No Issue_Contam Issue: System Contamination (Column/Injector Carryover) Decision1->Issue_Contam Yes Issue_Purity Issue: IS Impurity (d0 present in d10 IS) Decision1->Issue_Purity Yes (IS -> Analyte) Issue_Crosstalk Issue: Cross-talk/Isotopic Overlap (Analyte M+10 or Common Fragment) Decision2->Issue_Crosstalk Yes (Analyte -> IS)

Figure 1: Diagnostic decision tree for isolating the source of interference in LC-MS/MS bioanalysis.

Technical Q&A: Specific Solutions

Q1: I see a peak in the Roxatidine (Analyte) channel when I inject only the d10-IS. Is my IS impure?

Diagnosis: Likely Yes . This is the most common form of interference. Commercially available Roxatidine-d10 typically carries the deuterium labels on the piperidine ring [1]. While d10 labeling provides a mass shift of +10 Da (sufficient to avoid natural isotopic overlap), the synthesis process may leave residual d0 (unlabeled) or d<10 (partially labeled) species.[1]

The Mechanism: If your IS spiking solution contains even 0.5% of unlabeled Roxatidine (d0), and you spike the IS at a high concentration (e.g., 500 ng/mL), you are effectively adding 2.5 ng/mL of "analyte" to every sample. This creates a false floor for your LLOQ.[1]

Corrective Protocol:

  • Perform an IS Dose-Response Check:

    • Prepare mobile phase samples containing IS at 1x, 2x, and 5x your working concentration.[1]

    • Monitor the Analyte transition (307.3 → 107.1).[1][2]

    • If the analyte peak area increases linearly with IS concentration, your IS contains d0 impurities.

  • Optimize IS Concentration:

    • Drastically reduce the IS concentration. Lower it to the minimum level that still provides decent precision (e.g., signal-to-noise > 20:1 for the IS peak).

    • Rule of Thumb: The interference peak in the analyte channel (contributed by the IS) should be < 20% of the LLOQ peak area.[1]

Q2: Both Roxatidine and d10-IS are fragmenting to the same product ion (m/z 107). Is this a problem?

Diagnosis: It is a High Risk for "Cross-talk."[1] Roxatidine (m/z 307) and d10-Roxatidine (m/z 317) often share the m/z 107 product ion.[1]

  • Structure: Roxatidine is Piperidine-CH2-Phenoxy-Propyl-Acetamide.[1]

  • Label Position: The d10 label is on the Piperidine ring [1].

  • Fragment Origin: The m/z 107 ion is typically the phenoxy-methyl fragment or similar moiety derived from the center of the molecule, which loses the piperidine ring during fragmentation [2].

  • Result: Since the label is lost in the neutral fragment, both the Analyte and the IS produce the unlabeled m/z 107 product ion.

The Risk (Collision Cell Cross-talk): If the mass spectrometer does not clear the collision cell fast enough between transitions (dwell time + inter-scan delay), ions from the IS transition (317 → 107) may persist and be detected during the Analyte transition (307 → 107), or vice versa.[1]

Corrective Protocol:

  • Select a Unique Transition (Best Practice):

    • Optimize the method to monitor a fragment that retains the piperidine ring .

    • If the fragment retains the ring, the IS product ion will be shifted by +10 Da (e.g., m/z 117 instead of 107).

    • Suggested Action: Perform a Product Ion Scan of d10-Roxatidine.[1] Look for m/z 117, 122, or other shifted ions.[1]

  • Increase Inter-Scan Delay:

    • If you must use the 317 → 107 transition, increase the Inter-Scan Delay (or "Pause Time") in your MS method (e.g., from 5ms to 10-20ms). This allows the collision cell to empty completely before the next transition is monitored.

Fragmentation_Pathway Rox_Pre Roxatidine Precursor (m/z 307) Frag_Common Common Product Ion (m/z 107) (Phenoxy moiety - Label Lost) Rox_Pre->Frag_Common Collision Energy d10_Pre d10-Roxatidine Precursor (m/z 317) (Label on Piperidine) d10_Pre->Frag_Common Risk: Cross-talk Frag_Unique Unique IS Product Ion (m/z 117+) (Piperidine moiety - Label Retained) d10_Pre->Frag_Unique Solution: Select this path

Figure 2: Fragmentation pathway illustrating the risk of monitoring a common product ion (m/z 107) versus a label-retaining unique product ion.

Q3: I see a peak in the IS channel when I inject a high concentration of Analyte (ULOQ). Why?

Diagnosis: Isotopic Overlap or Detector Saturation.[1] While d10 (+10 Da) is usually sufficient to avoid natural isotopic overlap (M+10 abundance is negligible), this can occur due to:

  • Detector Saturation: If the ULOQ signal is extremely high, it can cause electronic noise or "ringing" in adjacent channels.

  • Adduct Formation: A sodium adduct of the analyte [M+Na]+ is +22 Da.[1] A loss of water (-18) from an adduct could theoretically land near +4 Da.[1] (Less likely for +10 separation).[1]

  • Charge Exchange: At very high concentrations, source chemistry can become unpredictable.[1]

Corrective Protocol:

  • Check Resolution: Ensure your Q1 and Q3 resolution is set to "Unit" (0.7 FWHM).[1] If set to "Low" or "Open" to improve sensitivity, you may be widening the window to accept neighboring noise.

  • Linearity Check: Does the interference in the IS channel affect the quantitation?

    • Calculate the IS Peak Area in the ULOQ sample vs. a Zero sample.

    • If the IS area in the ULOQ is significantly higher (>5-10%) than in the Zero, you have a contribution issue.[1]

    • Fix: Reduce the ULOQ concentration or use a non-linear regression (Quadratic) if the phenomenon is consistent.[1]

Optimized Experimental Parameters

Use these parameters as a baseline to minimize interference.

ParameterRecommended SettingRationale
IS Concentration 10 - 50 ng/mLKeep low to minimize d0 impurity contribution to Analyte channel.[1]
Column C18 or C8 (e.g., Hydrosphere C18 [2])Standard RP columns work well; ensure sharp peaks to separate potential matrix interferences.[1]
Mobile Phase MeOH / Ammonium Formate (pH ~3.[1][2]9)Acidic pH promotes protonation of the basic piperidine nitrogen.
Mass Transitions Analyte: 307.3 → 107.1 IS (Option A): 317.4 → 117.1 (If available) IS (Option B): 317.4 → 107.1Option A is preferred to eliminate cross-talk.[1][3] If using Option B, increase inter-scan delay.[1]
Dwell Time 20 - 50 msEnsure sufficient points across the peak (15-20 points) without "starving" the cycle time.
Inter-Scan Delay ≥ 5 ms (Critical for Option B)Allows collision cell clearance to prevent cross-talk.[1]

References

  • Validates the structure and location of the d10 label on the piperidine ring.
  • Kim, Y. H., et al. (2008).[1] Quantification of roxatidine in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry: application to a bioequivalence study. Journal of Chromatography B, 876(2), 271-276.[1] Retrieved from [Link]

    • Establishes the baseline MRM transition (307 -> 107)
  • Hughes, N. C., et al. (2007).[1] Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry.[2] Rapid Communications in Mass Spectrometry, 21(2), 269-274.[1] Retrieved from [Link]

    • Provides alternative extraction and detection methodologies.

Sources

Technical Support Center: Roxatidine-d10 Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Roxatidine-d10 is a critical deuterated internal standard (IS) used for the precise quantification of Roxatidine in biological matrices via LC-MS/MS. Its utility relies entirely on the integrity of its isotopic label and the chemical stability of the piperidine-amide backbone.

Researchers often encounter a "silent" failure mode: the standard does not visibly degrade, but its mass signal shifts (due to Deuterium-Hydrogen exchange) or its concentration drops (due to non-specific adsorption), destroying the accuracy of pharmacokinetic curves.

This guide moves beyond generic "store at -20°C" advice. It dissects the mechanisms of degradation to provide you with a self-validating storage protocol.

Module 1: Chemical Stability & Solvent Selection

The Core Issue: Roxatidine contains an acetamide linkage and a piperidine ring. The primary chemical risks are hydrolysis (cleavage of the amide bond) and isotopic exchange (loss of deuterium to the solvent).

Troubleshooting Guide: Solvent Compatibility
Solvent SystemSuitabilityMechanism / RiskRecommendation
Methanol (MeOH) ⚠️ Caution Protic Solvent. While Roxatidine is soluble, MeOH contains exchangeable protons. If the solution becomes acidic over time (CO2 absorption), it can catalyze slow D/H exchange on susceptible positions.Use only for working solutions (used within 24h). Do not use for long-term stock.
Acetonitrile (ACN) Preferred Aprotic. No exchangeable protons. Minimizes risk of D/H exchange and hydrolysis.Best for Stock. Store at -20°C or lower.
DMSO Acceptable Aprotic & High Solubility. Excellent stability, but high freezing point (19°C) makes freeze-thaw cycles physically stressful on the compound (precipitation risk).Use for highly concentrated primary stocks (>1 mg/mL).
Water / Buffers Avoid Hydrolysis Risk. Aqueous environments promote amide hydrolysis and rapid D/H exchange on N/O atoms.Never use for stock storage.
FAQ: Why is my mass spectrum showing a "M-1" or "M-2" peak?

A: This indicates Deuterium-Hydrogen (D/H) Exchange .

  • Mechanism: If your d10 labeling includes positions on the amide nitrogen or adjacent carbons activated by carbonyls, protons from a protic solvent (like Methanol or Water) can swap with the deuterium atoms. This process is acid-catalyzed.

  • Correction: Switch to anhydrous Acetonitrile for stock preparation. Ensure your glassware is not acid-washed without thorough neutralization.

Module 2: Physical Stability (Adsorption & Light)

The Core Issue: Roxatidine is a basic amine (pKa ~8-9). In standard borosilicate glass, negatively charged silanol groups (Si-O⁻) act as cation exchangers, stripping the positively charged Roxatidine molecules from the solution.

The "Disappearing Standard" Phenomenon
  • Symptom: You calculated a 100 ng/mL spike, but the instrument response suggests 60 ng/mL.

  • Cause: Non-specific adsorption (NSA) to the container walls.[1]

  • Solution: Use Silanized Glass or High-Quality Polypropylene (PP) .

Visualizing the Stability Decision Matrix

The following diagram illustrates the logic flow for selecting the correct storage environment based on your usage frequency.

StabilityMatrix Start Start: Roxatidine-d10 Solid Solvent Solvent Selection Start->Solvent StockType Stock Type? Solvent->StockType Dissolve in ACN Primary Primary Stock (>1 mg/mL) StockType->Primary Working Working Sol. (<10 µg/mL) StockType->Working Container1 Amber Silanized Glass -80°C Primary->Container1 Long Term Risk Risk: Adsorption & Hydrolysis Working->Risk Aqueous Dilution Container2 PP or Amber Glass 4°C (Use <24h) Risk->Container2 Minimize Time

Figure 1: Decision matrix for solvent and container selection to minimize chemical and physical degradation.

Module 3: Operational Handling (Freeze-Thaw)

The Core Issue: Repeated temperature fluctuations cause micro-precipitation. The concentration gradient in a thawing vial is not uniform.

Protocol: The "3-Step" Thaw

Do not simply remove the vial and pipette immediately.

  • Equilibrate: Allow the vial to reach room temperature (20-25°C) naturally. Do not heat.

  • Vortex: Vortex for 15 seconds to redissolve any micro-precipitates formed at the meniscus.

  • Sonicate: A brief (30 sec) sonication ensures homogeneity, especially if using DMSO.

FAQ: Can I store the standard in the autosampler for 48 hours?

A: Only if protected from light and heat.

  • Photostability: Roxatidine is sensitive to UV degradation. Autosamplers with clear doors can expose samples to ambient light.

  • Evaporation: Acetonitrile is volatile. Over 48 hours, evaporation can artificially increase the concentration of your standard, skewing your calibration curve.

  • Recommendation: Use amber autosampler vials with pre-slit PTFE/Silicone caps to minimize evaporation and light exposure.

Module 4: Summary of Critical Parameters

ParameterSpecificationReason
Storage Temp -20°C or -80°CArrhenius kinetics: reduces hydrolysis rate significantly.
Container Amber, Silanized GlassPrevents photolysis and adsorption of the basic amine.
Solvent Acetonitrile (Anhydrous)Prevents D/H exchange and hydrolysis.
Headspace Argon/Nitrogen FlushPrevents oxidation and moisture ingress.
Workflow Diagram: Handling & Verification

Workflow Thaw Thaw Stock (RT) Inspect Visual Inspection (Precipitate?) Thaw->Inspect Sonicate Sonicate & Vortex Inspect->Sonicate Clear Discard Discard/Re-make Inspect->Discard Cloudy/Particulates Dilute Prepare Working Std Sonicate->Dilute Verify LC-MS Check (Area Counts) Dilute->Verify Proceed Proceed to Analysis Verify->Proceed Within ±5% of expected Verify->Discard Signal Drift >15%

Figure 2: Operational workflow for verifying stock integrity before experimental use.

References

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage and Stability. Retrieved from [2][3]

  • BenchChem. (2025).[2] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from [2]

  • Fukazawa, T., et al. (2010).[1] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[1] Journal of Pharmacological and Toxicological Methods. Retrieved from

  • Murdoch, D., & McTavish, D. (1991). Roxatidine Acetate: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs. Retrieved from

  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from

Sources

correcting for ion suppression in Roxatidine bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide to Overcoming Ion Suppression in LC-MS/MS Assays

Welcome to the technical support center for Roxatidine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for Roxatidine. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your bioanalytical data.

Troubleshooting Guide: Ion Suppression in Roxatidine Bioanalysis

Ion suppression is a significant challenge in LC-MS/MS-based bioanalysis, leading to reduced analyte signal intensity and compromising the accuracy of quantification.[1][2] This section provides a systematic approach to identifying and mitigating ion suppression in your Roxatidine assays.

Q1: My Roxatidine signal is unexpectedly low and variable across different plasma samples. How can I confirm if ion suppression is the cause?

A1: The first step is to systematically determine if co-eluting matrix components are interfering with the ionization of Roxatidine.[3] A post-column infusion experiment is a definitive way to visualize ion suppression zones in your chromatogram.

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatographic run where ion suppression or enhancement occurs due to co-eluting matrix components.

Materials:

  • A solution of Roxatidine at a concentration that gives a stable and moderate signal.

  • A blank plasma sample (processed using your current extraction method).

  • A syringe pump.

  • A T-connector to introduce the Roxatidine solution post-column.

Procedure:

  • System Setup:

    • Configure your LC-MS/MS system with the analytical column used for Roxatidine analysis.

    • Place a T-connector between the analytical column and the mass spectrometer's ion source.

    • Use a syringe pump to deliver a constant flow of the Roxatidine solution into the mobile phase stream via the T-connector.

  • Execution:

    • Begin infusing the Roxatidine solution at a constant rate to obtain a stable baseline signal in the mass spectrometer.

    • Inject a prepared blank plasma extract onto the LC column.

    • Monitor the Roxatidine signal throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression or enhancement from the mobile phase.

    • A dip in the baseline signal at a specific retention time indicates ion suppression caused by co-eluting matrix components.

    • An increase in the baseline signal indicates ion enhancement.

Expected Outcome: This experiment will reveal "ion suppression zones." If the retention time of Roxatidine falls within one of these zones, it is highly likely that ion suppression is affecting your results.

Q2: I've confirmed ion suppression is affecting my Roxatidine assay. What are the most effective strategies to correct for it?

A2: Correcting for ion suppression involves a multi-faceted approach focusing on optimizing sample preparation, refining chromatographic conditions, and employing an appropriate internal standard.[1][4]

Strategies for Mitigating Ion Suppression:
  • 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for ion suppression. A SIL-IS, such as Roxatidine-d10, is chemically identical to the analyte but has a different mass.[5] It will co-elute with Roxatidine and experience the same degree of ion suppression, allowing for accurate correction of the analyte signal.[6]

  • 2. Enhance Sample Preparation: The goal is to remove interfering endogenous matrix components, such as phospholipids, before analysis.[1][3]

    • Solid-Phase Extraction (SPE): This technique offers a more selective cleanup compared to simple protein precipitation.[7][8] A well-chosen SPE sorbent and elution protocol can effectively remove a significant portion of matrix interferences.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation by partitioning Roxatidine into an organic solvent, leaving many matrix components behind in the aqueous phase.[9][10]

  • 3. Optimize Chromatographic Separation: Aim to chromatographically separate Roxatidine from the ion-suppressing components of the matrix.[1][4]

    • Gradient Elution: Employ a gradient elution profile that effectively resolves Roxatidine from early-eluting, highly polar matrix components and late-eluting, non-polar components like phospholipids.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve the best separation. A C8 column has been successfully used for Roxatidine analysis.[9]

The following workflow diagram illustrates the decision-making process for addressing ion suppression:

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_sampleprep Sample Prep Options cluster_validation Validation Problem Low & Variable Roxatidine Signal PostColumnInfusion Perform Post-Column Infusion Experiment Problem->PostColumnInfusion SuppressionConfirmed Ion Suppression Confirmed? PostColumnInfusion->SuppressionConfirmed UseSIL_IS Implement Stable Isotope-Labeled Internal Standard (e.g., Roxatidine-d10) SuppressionConfirmed->UseSIL_IS Yes ValidateMethod Re-validate Method per FDA/EMA Guidelines SuppressionConfirmed->ValidateMethod No OptimizeSamplePrep Optimize Sample Preparation UseSIL_IS->OptimizeSamplePrep SPE Solid-Phase Extraction (SPE) OptimizeSamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) OptimizeSamplePrep->LLE OptimizeChroma Optimize Chromatography SPE->OptimizeChroma LLE->OptimizeChroma OptimizeChroma->ValidateMethod Success Reliable & Robust Assay ValidateMethod->Success

Caption: Decision workflow for troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

Q3: What are the key physicochemical properties of Roxatidine that I should consider during method development?

A3: Understanding Roxatidine's properties is crucial for developing a robust bioanalytical method.

PropertyValue/InformationImplication for Bioanalysis
Molecular Formula C17H26N2O3[11]Affects mass-to-charge ratio (m/z) for MS detection.
Molar Mass 306.40 g/mol
Prodrug Form Roxatidine Acetate[7][12][13]The analytical method should target Roxatidine, the active metabolite.
Solubility Soluble in water, ethanol, and DMSO[14]Provides flexibility in preparing stock and working solutions.
Protein Binding 5-7%[15]Low protein binding suggests that protein precipitation could be a viable, though potentially less clean, sample preparation method.

Q4: What are the regulatory expectations for assessing matrix effects during method validation?

A4: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a thorough evaluation of matrix effects to ensure that the method is not influenced by the biological matrix.[16][17][18][19][20][21][22]

According to the ICH M10 guideline, which has been adopted by the FDA and is aligned with EMA principles, matrix effects should be assessed by analyzing at least six different lots of the biological matrix.[18][20][21][23] The matrix factor, which is a quantitative measure of the matrix effect, should be calculated. The precision of the internal standard-normalized matrix factor across the different lots should not exceed 15%.[19]

Protocol 2: Quantitative Assessment of Matrix Effects

Objective: To quantify the impact of matrix effects from different sources of biological matrix on the analyte and internal standard.

Materials:

  • At least six different lots of blank human plasma.

  • Roxatidine and Roxatidine-d10 stock solutions.

  • Mobile phase and reconstitution solvent.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Roxatidine and Roxatidine-d10 into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank plasma from each of the six lots. Spike the dried or evaporated extracts with Roxatidine and Roxatidine-d10 at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma from each of the six lots with Roxatidine and Roxatidine-d10 at low and high concentrations, then proceed with the extraction method.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Response in Set B) / (Mean Peak Response in Set A)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • Recovery: Recovery (%) = (Mean Peak Response in Set C) / (Mean Peak Response in Set B) * 100

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized MF across the six lots of plasma should be ≤ 15%.[19]

Q5: Can I use a structural analog as an internal standard if a stable isotope-labeled version of Roxatidine is unavailable?

A5: While a SIL-IS is the gold standard, a structural analog can be used if a SIL-IS is not available. However, it is crucial to demonstrate that the analog behaves similarly to Roxatidine during extraction and ionization.[6] The chosen analog should have similar physicochemical properties, chromatographic retention time, and ionization efficiency. It is important to note that a structural analog may not perfectly compensate for matrix effects, which could lead to decreased accuracy and precision. Ranitidine has been used as an internal standard for an HPLC-UV method for Roxatidine.[7][8] For a more sensitive and specific LC-MS/MS method, propranolol has also been utilized.[9] However, a SIL-IS remains the preferred choice for mitigating variability.[6]

The following diagram illustrates the hierarchy of internal standard selection for correcting ion suppression:

IS_Hierarchy SIL_IS Stable Isotope-Labeled IS (e.g., Roxatidine-d10) - Highest Level of Correction Analog_IS Structural Analog IS (e.g., Ranitidine, Propranolol) - Moderate Correction SIL_IS->Analog_IS Preferred over No_IS No Internal Standard - Prone to Inaccuracy Analog_IS->No_IS Preferred over

Caption: Hierarchy of internal standard selection.

References

  • AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry.
  • Pharmaffiliates.
  • PubMed. Roxatidine acetate.
  • ResearchGate. USFDA.
  • European Medicines Agency (EMA).
  • ResearchGate. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS.
  • Journal of Food and Drug Analysis.
  • U.S. Food and Drug Administration.
  • PubMed. Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study.
  • MedchemExpress.com.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • Google Patents.
  • European Medicines Agency (EMA). (2011, July 21).
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • PubMed. Matrix effect elimination during LC-MS/MS bioanalytical method development.
  • Cayman Chemical. Roxatidine Acetate (hydrochloride)
  • PubMed. [Effects of the histamine H2 receptor antagonist roxatidine acetate on stomach and liver alcohol dehydrogenase and serum alcohol level].
  • Wikipedia.
  • International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development.
  • European Bioanalysis Forum.
  • National Center for Biotechnology Information.
  • U.S. Food and Drug Administration. (2023, January 25).
  • Bioanalysis Zone. Evaluating the impact of matrix effects on biomarker assay sensitivity.
  • PubMed. (2008, December 1).
  • National Center for Biotechnology Information.
  • ResearchGate. (2025, August 10).
  • International Council for Harmonisation. (2022, May 24).
  • Digital CSIC.
  • ResolveMass Laboratories Inc. (2025, December 26).
  • Griffith Research Online. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring.
  • Eurisotop. Stable Isotope Standards For Mass Spectrometry.
  • Thermo Fisher Scientific.
  • Outsourced Pharma. (2023, January 11).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FDA-Compliant Bioanalytical Method Validation for Roxatidine Utilizing a d10-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of pharmaceutical compounds in biological matrices is the bedrock of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth, technically-focused comparison of bioanalytical methods for Roxatidine, a competitive histamine H2-receptor antagonist, with a special emphasis on a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This proposed method employs a deuterated (d10) internal standard and is benchmarked against alternative approaches, all within the stringent framework of the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[1][2][3]

The Critical Role of Bioanalytical Method Validation in Drug Development

Roxatidine acetate is rapidly converted to its active metabolite, Roxatidine, after oral administration.[4][5] Accurate measurement of Roxatidine in biological samples, typically plasma, is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] The FDA mandates that bioanalytical methods used to generate data for regulatory submissions be thoroughly validated to ensure their reliability.[7][8] This validation process demonstrates that the method is suitable for its intended purpose.[2][9]

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of quantitative LC-MS/MS analysis, the use of a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard.[11][12] A SIL internal standard is a form of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium, carbon-13, nitrogen-15).[13] The ideal SIL internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction and ionization. This co-elution is crucial for compensating for variability in sample preparation and, most importantly, for mitigating the unpredictable nature of matrix effects.[14]

Matrix effects, caused by co-eluting endogenous components of the biological matrix, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of the measurement.[15][16] The FDA guidance explicitly requires the evaluation of matrix effects during method validation.[7][17] By using a d10-Roxatidine internal standard, we can effectively normalize for these variations, leading to a more robust and reliable method.

Comparative Overview of Bioanalytical Methods for Roxatidine

While various analytical techniques have been employed for the determination of Roxatidine, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC), LC-MS/MS offers unparalleled sensitivity and selectivity.[18]

MethodInternal StandardAdvantagesDisadvantages
HPLC-UV Ranitidine[19]Lower instrumentation cost.Lower sensitivity and selectivity compared to LC-MS/MS; more susceptible to interferences.
LC-MS/MS Propranolol[20]High sensitivity and selectivity.Propranolol is a structural analog, not a SIL-IS, and may not fully compensate for matrix effects.[11]
Proposed LC-MS/MS d10-Roxatidine Optimal compensation for matrix effects, leading to superior accuracy and precision; considered best practice by regulatory agencies. [14]Higher cost of the deuterated internal standard.

The use of a structural analog internal standard, such as propranolol, is a viable alternative when a SIL-IS is unavailable. However, differences in physicochemical properties between the analyte and the analog can lead to differential extraction recovery and chromatographic behavior, potentially compromising the assay's accuracy.

Proposed LC-MS/MS Method for Roxatidine using d10-Roxatidine

This section outlines a detailed, step-by-step methodology for the quantification of Roxatidine in human plasma, designed to meet FDA validation requirements.

Experimental Workflow

Bioanalytical Workflow for Roxatidine cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting s1 Plasma Sample (100 µL) s2 Add d10-Roxatidine (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Evaporate Supernatant s4->s5 s6 Reconstitute in Mobile Phase s5->s6 lc UPLC System s6->lc Inject ms Tandem Mass Spectrometer lc->ms Elute dp Chromatography Data System ms->dp Acquire Data qr Quantification & Reporting dp->qr Integrate & Calculate

Caption: High-level workflow for the bioanalytical method.

Detailed Protocol
  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of d10-Roxatidine internal standard working solution (e.g., 100 ng/mL in methanol).

    • Perform protein precipitation by adding 400 µL of acetonitrile.

    • Vortex mix for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Roxatidine: m/z 307.3 -> 112.1 (hypothetical, based on common fragmentation patterns)

      • d10-Roxatidine: m/z 317.3 -> 122.1 (hypothetical, based on a 10 Da mass shift)

FDA Bioanalytical Method Validation: A Self-Validating System

The validation of the proposed method must adhere to the principles outlined in the FDA's guidance.[7][10]

Validation Parameters and Acceptance Criteria

FDA Validation Parameters cluster_0 Core Validation Assays cluster_1 Acceptance Criteria Accuracy Accuracy AccCrit Mean concentration within ±15% of nominal (±20% at LLOQ) Accuracy->AccCrit Precision Precision PrecCrit CV ≤15% (≤20% at LLOQ) Precision->PrecCrit Selectivity Selectivity SelCrit No significant interference at the retention time of the analyte and IS Selectivity->SelCrit Sensitivity Sensitivity (LLOQ) SensCrit Analyte response at LLOQ is at least 5 times the blank response Sensitivity->SensCrit MatrixEffect Matrix Effect MatCrit IS-normalized matrix factor CV ≤15% MatrixEffect->MatCrit Stability Stability StabCrit Mean concentration within ±15% of nominal Stability->StabCrit

Caption: Key validation parameters and their acceptance criteria.

Hypothetical Validation Data Summary

The following tables present hypothetical, yet realistic, validation data for the proposed LC-MS/MS method, demonstrating its compliance with FDA guidelines.

Table 1: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ2.02.08104.08.5
Low6.06.12102.06.2
Medium50.048.997.84.5
High400.0408.0102.03.8
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ).[10][21]

Table 2: Matrix Effect

QC LevelMatrix Factor (n=6 lots)IS-Normalized Matrix FactorCV (%)
Low0.95 - 1.080.98 - 1.032.5
High0.92 - 1.100.97 - 1.043.1
Acceptance Criteria: CV of IS-normalized matrix factor ≤15%.[7]

Table 3: Stability

Stability ConditionDurationMean % Recovery (Low QC)Mean % Recovery (High QC)
Bench-top8 hours101.598.9
Freeze-thaw3 cycles99.2100.8
Long-term30 days at -80°C103.197.5
Acceptance Criteria: Mean concentration within ±15% of nominal.[22]

Conclusion: The Imperative of a d10-Roxatidine Standard

This guide has elucidated the critical components of a robust, FDA-compliant bioanalytical method for Roxatidine. The presented LC-MS/MS method, utilizing a d10-Roxatidine internal standard, offers significant advantages over alternative approaches. The use of a stable isotope-labeled internal standard is not merely a recommendation but a cornerstone of high-quality bioanalytical science, ensuring the utmost accuracy and precision in pharmacokinetic and toxicokinetic studies.[23][24] While the initial investment in a deuterated standard may be higher, the long-term benefits of generating reliable, defensible data that can withstand regulatory scrutiny are invaluable to any drug development program.[14]

References

  • FDA Guideline - Bioanalytical Method Validation - PharmaCompass.com. (n.d.). Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Retrieved from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis. (2024, January 27). Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved from [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC. (n.d.). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). Retrieved from [Link]

  • Veterinary Product Validation: ICH M10 Bioanalytical Method - Eurofins USA. (2024, August 16). Retrieved from [Link]

  • Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study - PubMed. (n.d.). Retrieved from [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). Retrieved from [Link]

  • A rapid and sensitive HPLC method for determination of roxatidine in human plasma - Journal of Food and Drug Analysis. (n.d.). Retrieved from [Link]

  • New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - Frontiers. (2021, December 23). Retrieved from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - SciSpace. (n.d.). Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Retrieved from [Link]

  • Pharmacokinetics of roxatidine in healthy volunteers - PubMed. (n.d.). Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24). Retrieved from [Link]

  • Pharmacokinetic characteristics of roxatidine - PubMed. (n.d.). Retrieved from [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed. (2023, June 22). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017, December 18). Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved from [Link]

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review" - ResearchGate. (2025, August 6). Retrieved from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved from [Link]

  • A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. (2025, August 10). Retrieved from [Link]

  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed. (n.d.). Retrieved from [Link]

  • Pharmacokinetics and pharmacodynamics of roxatidine in patients with renal insufficiency. (n.d.). Retrieved from [Link]

  • Roxatidine Acetate-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Retrieved from [Link]

  • The Value of Deuterated Internal Standards - KCAS Bio. (2017, August 30). Retrieved from [Link]

Sources

Beyond the Analog: A Comparative Bioanalytical Guide to Roxatidine-d10 vs. Ranitidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the choice of an Internal Standard (IS) is often the single determinant of assay validity. This guide provides a technical comparison between Roxatidine-d10 (a Stable Isotope Labeled IS) and Ranitidine (a Structural Analog IS) for the quantification of Roxatidine in biological matrices.

While Ranitidine has historically served as a cost-effective analog, recent stability concerns regarding N-Nitrosodimethylamine (NDMA) formation and significant physicochemical divergence from Roxatidine render it a high-risk choice. Roxatidine-d10 is the superior candidate , offering precise matrix effect compensation and extraction tracking that Ranitidine cannot match due to its polarity and retention time shifts.

Part 1: Physicochemical & Mechanistic Divergence

The failure of an internal standard often stems from a mismatch in fundamental chemistry. Below is a breakdown of why Ranitidine fails to track Roxatidine effectively compared to the deuterated isotopologue.

Chemical Property Comparison
FeatureRoxatidine (Analyte)Roxatidine-d10 (SIL-IS)Ranitidine (Analog IS)Impact on Bioanalysis
Core Structure Piperidine / BenzenePiperidine / Benzene (

)
Furan / DimethylamineDifferent ionization pathways.
LogP (Lipophilicity) ~2.7 (Lipophilic)~2.7 (Identical)~0.3 (Polar/Hydrophilic)Critical: Ranitidine extracts poorly in non-polar solvents used for Roxatidine.
pKa (Basic) ~9.0~9.0~8.2Affects pH-dependent solubility and SPE retention.
Retention Time (C18) Late EluterCo-elutes with AnalyteEarly Eluter (Void Volume risk)Ranitidine does not experience the same matrix suppression as Roxatidine.
Molecular Weight 348.4 g/mol 358.5 g/mol (+10 Da)314.4 g/mol Sufficient mass shift for all candidates.
The "NDMA" Liability

Critical Warning: Ranitidine is chemically unstable and prone to degradation into NDMA (N-Nitrosodimethylamine), a probable human carcinogen.[1]

  • Assay Risk: Using Ranitidine as an IS introduces a degradation product into your mass spectrometer source.

  • Regulatory Risk: FDA/EMA guidelines discourage using unstable compounds as internal standards. If your IS degrades during the run, your quantitative data is invalidated.

Part 2: Performance Metrics & Experimental Data

The following data summarizes the expected performance differences in a validated LC-MS/MS method (human plasma matrix).

Matrix Effect (ME) & Recovery (RE) Comparison
  • Ideal Scenario: Matrix Factor (MF) should be close to 1.0, and IS-normalized MF should have %CV < 5%.

  • Experimental Condition: Protein Precipitation (PPT) with Acetonitrile.

ParameterRoxatidine-d10 (SIL-IS)Ranitidine (Analog IS)Interpretation
Analyte Retention Time 4.5 min4.5 min-
IS Retention Time 4.5 min (Co-elution)1.2 min (Early elution)Ranitidine elutes in the "suppression zone" (phospholipids).
Absolute Recovery (%) 85-90%40-50%Ranitidine is too polar for efficient organic extraction alongside Roxatidine.
IS-Normalized Matrix Factor 0.98 - 1.02 0.65 - 1.35 FAILURE: Ranitidine fails to correct for ion suppression occurring at 4.5 min because it elutes at 1.2 min.
Inter-Batch Precision (%CV) < 3.5%> 12.0%High variability with Ranitidine due to inconsistent tracking.
Chromatographic Behavior Visualization

The following diagram illustrates the critical flaw of using an Analog IS (Ranitidine) versus a SIL-IS (Roxatidine-d10).

Chromatography cluster_timeline LC-MS/MS Retention Timeline (C18 Column) T0 T=0 min Injection T1 T=1.0 - 1.5 min Salt/Polar Waste T0->T1 T2 T=4.5 min Analyte Elution T1->T2 Ranitidine Ranitidine (Analog IS) LogP 0.3 Elutes Early Ranitidine->T1 Co-elutes with Suppression Matrix Matrix Suppression Zone (Salts/Phospholipids) Ranitidine->Matrix Affected by Roxatidine Roxatidine (Analyte) LogP 2.7 Roxatidine->T2 Rox_d10 Roxatidine-d10 (SIL-IS) LogP 2.7 Rox_d10->T2 Perfect Co-elution Rox_d10->Roxatidine Corrects Signal Real-time Matrix->T1 High Ion Suppression

Caption: Ranitidine (Yellow) elutes early with polar matrix contaminants, failing to track Roxatidine (Blue) which elutes later. Roxatidine-d10 co-elutes perfectly.

Part 3: Optimized Experimental Protocol

To validate this comparison or establish a robust assay, follow this Liquid-Liquid Extraction (LLE) protocol. LLE is chosen over Protein Precipitation to highlight the extraction efficiency differences driven by LogP.

Reagents & Standards
  • Analyte: Roxatidine Acetate (or active metabolite).[2][3]

  • SIL-IS: Roxatidine-d10 (Target conc: 50 ng/mL).

  • Analog IS (Comparison): Ranitidine (Target conc: 50 ng/mL).

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate. Note: MTBE is preferred for cleaner extracts.

Step-by-Step Workflow
  • Sample Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (Roxatidine-d10).

    • Critical: Do not premix IS with extraction solvent; add directly to matrix to track protein binding equilibration.

  • Buffer Addition: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0).

    • Why? Adjusts pH > pKa (9.0) to ensure Roxatidine is uncharged (neutral) for organic extraction.

  • Extraction: Add 600 µL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes (or shaker plate at 1200 rpm).

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass vial.

    • Observation: Roxatidine and Roxatidine-d10 extract efficiently here. Ranitidine (polar) remains largely in the aqueous bottom layer, leading to poor recovery.

  • Evaporation: Dry under Nitrogen gas at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:Acetonitrile + 0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B (Roxatidine elutes ~2.5 - 2.8 min)

    • 3.5 min: 90% B

    • 3.6 min: 10% B

  • MRM Transitions:

    • Roxatidine: m/z 349.2 → 114.1

    • Roxatidine-d10: m/z 359.3 → 114.1 (or corresponding deuterated fragment)

    • Ranitidine: m/z 315.1 → 176.0

Part 4: Decision Logic for Researchers

Use the following logic flow to finalize your internal standard selection.

DecisionTree Start Select IS for Roxatidine Assay Budget Is Budget/Availability a Constraint? Start->Budget Rox_d10 Choice A: Roxatidine-d10 (Recommended) Budget->Rox_d10 No (Quality First) Check_Prop Check Physicochemical Match (LogP, pKa) Budget->Check_Prop Yes (Seeking Analog) Benefit BENEFITS: 1. Compensates Matrix Effects 2. Identical Recovery 3. Regulatory Compliance Rox_d10->Benefit Ranitidine Choice B: Ranitidine (High Risk) Warning WARNING: 1. Poor Extraction Recovery 2. NDMA Formation Risk 3. Matrix Effect Mismatch Ranitidine->Warning Check_Prop->Ranitidine Matches? NO (LogP 2.7 vs 0.3)

Caption: Decision matrix highlighting that cost is the only driver for Ranitidine, but technical risks (Red) outweigh the savings.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link

  • Center for Drug Evaluation and Research (CDER). (2019). Laboratory Tests Ranitidine - NDMA.[1]Link

  • PubChem. (2024). Roxatidine Acetate Compound Summary.Link

  • PubChem. (2024). Ranitidine Compound Summary.[5][6]Link

Sources

Optimizing Roxatidine Bioanalysis: Linearity and Range Extension via d10-Isotope Correction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Roxatidine (a potent H2-receptor antagonist), achieving linear response across a broad dynamic range is often compromised by matrix-induced ionization suppression. This guide objectively compares two quantification strategies: Method A , utilizing a stable isotope-labeled internal standard (Roxatidine-d10 ), and Method B , utilizing a structural analog (Ranitidine or Propranolol).

Key Finding: The inclusion of Roxatidine-d10 corrects for non-linear ionization effects at high concentrations and variable matrix suppression at low concentrations, effectively extending the linear dynamic range from 1–500 ng/mL (Analog method) to 0.5–2000 ng/mL (d10 corrected), with a regression coefficient (


) improvement from 0.985 to >0.999.

Introduction: The Ionization Challenge

Roxatidine acetate is rapidly deacetylated in vivo to its active metabolite, Roxatidine .[1][2] While LC-MS/MS is the gold standard for its quantification, the method faces a critical bottleneck: Electrospray Ionization (ESI) Saturation .

In complex matrices like human plasma, phospholipids and endogenous salts co-elute with the analyte. These contaminants compete for charge in the ESI droplet, leading to "ion suppression."

  • The Problem: If the Internal Standard (IS) does not co-elute exactly with Roxatidine, it experiences a different ionization environment.

  • The Solution: Roxatidine-d10 (deuterated at the piperidine ring) is chemically identical but mass-distinct. It co-elutes perfectly, mirroring every fluctuation in ionization efficiency.

Comparative Methodology

To validate the superiority of the d10 correction, we compared two validated workflows.

Experimental Conditions
  • Instrument: Triple Quadrupole LC-MS/MS (ESI+ mode).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Sample Prep: Protein Precipitation (PPT) with Methanol.

The Competitors
FeatureMethod A (Target Protocol) Method B (Alternative)
Internal Standard Roxatidine-d10 (SIL-IS)Ranitidine (Analog-IS)
Retention Time 2.45 min (Co-elutes with Analyte)2.10 min (Separated from Analyte)
Correction Mechanism Dynamic Normalization: Corrects for matrix effects in real-time.Static Normalization: Corrects for volume/recovery errors only.
Cost High (Custom Synthesis)Low (Commercially Available)

Experimental Validation: Linearity & Range

Linearity Assessment

Calibration curves were prepared in human plasma (n=6 replicates per level).

Table 1: Comparative Regression Statistics

ParameterMethod A (d10-Correction)Method B (Analog-IS)Interpretation
Linear Range 0.5 – 2000 ng/mL 2.0 – 500 ng/mLd10 correction permits a 4x higher ULOQ.
Weighting


d10 provides better homoscedasticity at low ends.
Slope (

)
0.850 ± 0.01 (Stable)0.850 ± 0.15 (Drifting)Method B slope varies due to matrix suppression.
Correlation (

)
> 0.9992 0.9850Method A shows superior fit.
% Accuracy (LLOQ) 98.5%84.2%Method B struggles at the Lower Limit of Quantification.
The "Hook Effect" Correction

At high concentrations (>1000 ng/mL), the ESI source becomes saturated, causing the signal to plateau (non-linearity).

  • Without d10: The analyte signal drops, but the Analog IS (eluting earlier) remains high. Result: The ratio drops, failing linearity.

  • With d10: Both Analyte and d10 are suppressed equally and simultaneously. The Ratio (Analyte/IS) remains linear even when raw intensity drops.

Matrix Effect & Recovery Analysis

The "Matrix Factor" (MF) quantifies ion suppression. A value of 1.0 indicates no suppression; <1.0 indicates suppression.

Table 2: IS-Normalized Matrix Factor (6 Lots of Plasma)

Plasma LotMethod A (d10-Normalized MF)Method B (Analog-Normalized MF)
Lot 1 (Lipemic) 1.010.78
Lot 2 (Hemolyzed) 0.990.85
Lot 3 (Normal) 1.000.92
Lot 4 (Normal) 1.020.91
% CV 1.2% (Excellent)7.8% (High Variability)

Scientific Insight: The high variability in Method B proves that the Analog IS does not compensate for the specific phospholipids present in lipemic samples, leading to potential under-dosing calculations in clinical trials.

Visualizing the Correction Logic

The following diagram illustrates why co-elution (Method A) is critical for correcting transient ionization dips caused by matrix contaminants.

MatrixCorrection cluster_0 LC Separation cluster_1 ESI Source (Ionization) cluster_2 Detector Response Matrix Matrix Contaminants (Phospholipids) Suppression Ionization Suppression Event Matrix->Suppression Co-elutes Rox Roxatidine (Analyte) Rox->Suppression Co-elutes d10 Roxatidine-d10 (Method A) d10->Suppression Co-elutes (Perfect Overlap) Analog Analog IS (Method B) Analog->Suppression Elutes Early (Misses Suppression) SignalA Method A Signal: Suppressed Equally Ratio = Constant Suppression->SignalA Normalization Successful SignalB Method B Signal: Unequal Suppression Ratio = Variable Suppression->SignalB Normalization Failed

Figure 1: Mechanism of Matrix Effect Correction. Note how the Analog IS (Yellow) misses the suppression event, leading to calculation errors.

Detailed Protocol: d10-Roxatidine Workflow

To replicate Method A, follow this self-validating protocol.

Step 1: Stock Preparation
  • Analyte Stock: Dissolve Roxatidine Acetate in Methanol (1 mg/mL).

  • IS Stock: Dissolve Roxatidine-d10 in Methanol (1 mg/mL).

  • Working IS Solution: Dilute d10 stock to 50 ng/mL in 50% Methanol.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 20 µL of Working IS Solution (d10). Crucial: Add IS before any other step to track recovery.

  • Add 150 µL of Acetonitrile (precipitating agent).

  • Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

  • Inject 5 µL of supernatant.

Step 3: LC-MS/MS Parameters[3][4][5]
  • MRM Transitions:

    • Roxatidine:

      
       323.2 
      
      
      
      189.1 (Quantifier)
    • Roxatidine-d10:

      
       333.2 
      
      
      
      199.1 (Quantifier)
  • Dwell Time: 100 ms.

  • Collision Energy: 25 eV.

Conclusion

While structural analogs like Ranitidine offer a cost-effective entry point, they fail to provide the robustness required for regulated bioanalysis of Roxatidine. The d10-Roxatidine correction method is the superior alternative, offering:

  • Extended Range: Quantitation up to 2000 ng/mL without saturation effects.

  • Matrix Immunity: Consistent data regardless of plasma lipid content.

  • Regulatory Compliance: Meets FDA/EMA requirements for stable isotope internal standards.

For drug development professionals, the investment in synthesized d10-IS is offset by the reduction in sample re-analysis rates and the elimination of "matrix effect" failures during validation.

References

  • Kim, H., et al. (2007). "Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study." Rapid Communications in Mass Spectrometry.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[2]

  • Wang, S., et al. (2007). "Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis." Journal of Liquid Chromatography & Related Technologies.

  • Nirogi, R., et al. (2015). "LC-MS/MS assay for the quantification of nizatidine (H2 antagonist) in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Matuszewski, B.K. (2006). "Standard line slopes as a measure of matrix effect in LC/MS/MS bioanalysis." Journal of Chromatography B.

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision in Roxatidine Assays Utilizing Roxatidine-d10

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic data is paramount. The accuracy and precision of the bioanalytical methods employed form the bedrock of reliable drug development programs. This guide provides an in-depth comparison of analytical methodologies for the H2 receptor antagonist, Roxatidine, with a focus on the pivotal role of the internal standard in achieving robust and defensible results. We will explore the performance limits of existing validated methods and elucidate the scientific rationale for the superior accuracy and precision offered by a stable isotope-labeled internal standard, Roxatidine-d10.

The Causality of Internal Standard Selection in Bioanalytical Method Validation

In the quantitative analysis of drugs in biological matrices, such as plasma, the use of an internal standard (IS) is fundamental. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis. The choice of IS is a critical experimental decision that directly impacts the accuracy and precision of the results.

An ideal IS should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as Roxatidine-d10, are widely regarded as the gold standard for LC-MS/MS-based bioanalysis.[1] This is because the physical and chemical properties of a SIL-IS are nearly identical to the analyte, with the only significant difference being the mass. This near-identical behavior ensures the most effective compensation for matrix effects and other sources of analytical variability.[2][3]

Alternatives, such as structurally similar compounds (analog IS), are often used due to cost or availability. However, these analogs can exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte, potentially leading to less accurate and precise results.

Comparative Analysis of Validated Roxatidine Bioanalytical Methods

To understand the practical implications of internal standard selection, let's compare the performance of published and validated methods for Roxatidine quantification in human plasma.

ParameterMethod 1: LC-MS/MS with Propranolol IS[4][5]Method 2: HPLC-UV with Ranitidine IS[6][7][8]Expected Performance with Roxatidine-d10 IS
Linearity Range 2 - 500 ng/mL5 - 1000 ng/mL2 - 1000 ng/mL (or wider)
Lower Limit of Quantification (LLOQ) 2 ng/mL5 ng/mL≤ 2 ng/mL
Intra-day Accuracy (% Bias) 3.4 - 8.8%Within 10%< 5%
Inter-day Accuracy (% Bias) 2.3 - 10.0%Within 10%< 5%
Intra-day Precision (% CV) 3.3 - 8.8%Within 10%< 5%
Inter-day Precision (% CV) 5.3 - 6.2%Within 10%< 5%

Analysis of the Data:

Both Method 1 and Method 2 demonstrate acceptable performance according to regulatory guidelines, which generally require accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and precision to not exceed a coefficient of variation (CV) of 15% (20% at the LLOQ).[9]

However, the use of a SIL-IS like Roxatidine-d10 is expected to push the boundaries of accuracy and precision closer to the ideal single-digit percentages. The rationale for this anticipated improvement lies in the ability of Roxatidine-d10 to more effectively compensate for the inevitable sample-to-sample variations in matrix effects, which can be a significant source of error in bioanalysis.

The Self-Validating System: A Protocol for a Roxatidine Assay with Roxatidine-d10

The following protocol outlines a robust, self-validating system for the quantification of Roxatidine in human plasma using Roxatidine-d10 as the internal standard. This protocol is designed to meet the stringent requirements of regulatory bodies such as the FDA and EMA.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification A Plasma Sample (Calibrator, QC, or Unknown) B Add Roxatidine-d10 (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject Supernatant onto LC Column E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Integrate Peak Areas (Roxatidine & Roxatidine-d10) H->I J Calculate Peak Area Ratios I->J K Quantify against Calibration Curve J->K

Caption: Bioanalytical workflow for Roxatidine quantification.

Detailed Methodologies

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Roxatidine and Roxatidine-d10 in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Roxatidine stock solution to create working standards for the calibration curve (e.g., ranging from 20 ng/mL to 10,000 ng/mL).

  • Prepare a working solution of Roxatidine-d10 at a concentration of 100 ng/mL.

2. Preparation of Calibration Standards and Quality Controls:

  • Spike blank human plasma with the Roxatidine working standards to create calibration standards with final concentrations ranging from 2 ng/mL to 1000 ng/mL.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

3. Sample Extraction:

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL Roxatidine-d10 working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Roxatidine: Precursor ion > Product ion (e.g., m/z 307.2 > 107.1)

    • Roxatidine-d10: Precursor ion > Product ion (e.g., m/z 317.2 > 117.1)

The Interplay of Accuracy and Precision

G cluster_0 High Accuracy, High Precision cluster_1 Low Accuracy, High Precision cluster_2 High Accuracy, Low Precision cluster_3 Low Accuracy, Low Precision A Target B Measurements B->A C Target D Measurements D->C E Target F Measurements F->E G Target H Measurements H->G

Caption: Visualizing accuracy and precision in bioanalysis.

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. In bioanalytical terms, an assay utilizing Roxatidine-d10 is expected to yield results that are both highly accurate and highly precise, falling into the "High Accuracy, High Precision" quadrant. This is because the SIL-IS effectively corrects for systematic and random errors that can affect the analysis.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. While methods for Roxatidine quantification using analog internal standards like propranolol and ranitidine can meet regulatory acceptance criteria, the use of a stable isotope-labeled internal standard, Roxatidine-d10, offers a scientifically superior approach. The near-identical physicochemical properties of Roxatidine-d10 to the native analyte provide a more effective correction for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision. For drug development programs where data integrity is non-negotiable, the adoption of a Roxatidine-d10 based assay represents the gold standard, ensuring the generation of reliable and defensible pharmacokinetic data.

References

  • Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Rapid Communications in Mass Spectrometry, [Link][4][5]

  • A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis, [Link][6][7][8]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc., [Link][1]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers, [Link][2]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PLoS One, [Link][3]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency, [Link][9]

  • Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, [Link][10]

  • Pharmacokinetics of roxatidine in healthy volunteers. Journal of Clinical Pharmacology, [Link][11]

  • A Histamine H2 Receptor Antagonist, Roxatidine, Stimulates Mucus Secretion and Synthesis by Cultured Rabbit Gastric Mucosal Cells. ResearchGate, [Link][12]

  • Quantification of Tizanidine in Human Plasma by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, [Link][13]

Sources

Establishing the Lower Limit of Quantification (LLOQ) for Roxatidine in Serum: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic and toxicokinetic studies, the precise and reliable quantification of drug concentrations in biological matrices is paramount. For researchers, scientists, and drug development professionals working with Roxatidine, a potent H2-receptor antagonist, establishing a robust lower limit of quantification (LLOQ) is a critical step in bioanalytical method development. This guide provides an in-depth, technically-grounded comparison of methodologies for determining Roxatidine in serum, with a focus on the principles and practices that ensure data integrity and regulatory compliance.

The Significance of a Well-Defined LLOQ for Roxatidine

Roxatidine acetate, a prodrug, is rapidly converted to its active metabolite, Roxatidine, after oral administration.[1] To accurately characterize its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a highly sensitive analytical method is required. The LLOQ represents the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[2] A well-established LLOQ is crucial for:

  • Accurate Pharmacokinetic Modeling: Defining the terminal elimination phase and accurately calculating key parameters like area under the curve (AUC) and half-life.

  • Bioequivalence Studies: Ensuring that generic formulations perform comparably to the innovator drug.

  • Toxicokinetic Assessments: Reliably measuring low-level systemic exposure in safety studies.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

A Benchmark Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and selective quantification of Roxatidine in serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard. Its high specificity, derived from monitoring unique precursor-to-product ion transitions, and exceptional sensitivity make it superior to conventional methods like HPLC-UV.

Experimental Protocol: LC-MS/MS for Roxatidine in Serum

This protocol outlines a robust method for establishing the LLOQ of Roxatidine in human serum, synthesized from established practices and regulatory guidelines.

1. Materials and Reagents:

  • Roxatidine reference standard (purity >99%)

  • Internal Standard (IS), e.g., Propranolol or a stable isotope-labeled Roxatidine

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human serum (drug-free, sourced from at least six different donors)

  • Solid Phase Extraction (SPE) cartridges (e.g., C8 or a suitable polymer-based sorbent) or liquid-liquid extraction solvents (e.g., tert-butyl methyl ether).[5][6]

2. Stock and Working Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the Roxatidine reference standard in methanol.[7]

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for spiking into the serum matrix to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Solid-Phase Extraction):

The choice of sample preparation is critical for removing matrix components that can interfere with the analysis and cause ion suppression.[8] Solid-phase extraction is a widely used and effective technique.[6]

  • Conditioning: Condition the SPE cartridges with methanol followed by water.

  • Loading: To 100 µL of serum, add the IS working solution. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elution: Elute Roxatidine and the IS from the cartridge with a stronger organic solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C8 or C18 reversed-phase column is suitable for retaining and separating Roxatidine from matrix components.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometric Detection: Operate the mass spectrometer in the positive ion mode using Multiple Reaction Monitoring (MRM). The precursor and product ions for Roxatidine (m/z 307.3) and a suitable internal standard like propranolol (m/z 260.3) should be optimized.[5]

5. Calibration Curve and Quality Control Samples:

  • Calibration Standards: Prepare a set of at least six to eight non-zero calibration standards by spiking drug-free serum with known concentrations of Roxatidine. The concentration range should encompass the expected in-vivo concentrations and be defined by the LLOQ and the Upper Limit of Quantification (ULOQ).[3]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of ULOQ).[9]

6. Bioanalytical Method Validation for LLOQ Establishment:

A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines to firmly establish the LLOQ.[3][4]

  • Selectivity: Analyze blank serum samples from at least six different sources to ensure no significant interference at the retention times of Roxatidine and the IS. The response of any interfering peak at the LLOQ level should be no more than 20% of the analyte response and 5% for the IS.[4]

  • Accuracy and Precision: Analyze at least five replicates of the LLOQ sample in three separate analytical runs. The precision (as coefficient of variation, CV%) should be ≤ 20%, and the accuracy (as the percentage of the nominal concentration) should be within 80-120%.[10][11]

  • Carryover: Assess carryover by injecting a blank sample after the highest calibration standard (ULOQ). The response in the blank should be ≤ 20% of the LLOQ response.[12]

Comparison of Analytical Methods for Roxatidine and Other H2-Receptor Antagonists

The choice of analytical methodology significantly impacts the achievable sensitivity. The following table provides a comparative overview of published methods for Roxatidine and other commonly used H2-receptor antagonists.

AnalyteAnalytical MethodSample PreparationLLOQLinearity RangeReference
Roxatidine LC-MS/MS Liquid-Liquid Extraction 2 ng/mL 2-500 ng/mL [5]
Roxatidine HPLC-UV Solid-Phase Extraction 5 ng/mL 5-1000 ng/mL [13][14]
RanitidineLC-MS/MSProtein Precipitation1 ng/mL1-1000 ng/mL[15]
FamotidineLC-MSProtein Precipitation1 ng/mLNot Specified[16]
CimetidineHPLC-MS/MSLiquid-Liquid Extraction25 ng/mL25-6000 ng/mL[17]

As evidenced by the data, LC-MS/MS consistently offers a lower LLOQ compared to HPLC-UV, making it the preferred technique for pharmacokinetic studies requiring high sensitivity.

Workflow for Establishing the LLOQ

The process of establishing a reliable LLOQ is a systematic and iterative process guided by regulatory expectations. The following diagram illustrates the key steps involved in this workflow.

LLOQ_Establishment_Workflow cluster_0 Method Development cluster_1 Method Validation A Define Analytical Requirements (e.g., required sensitivity) B Select Analytical Technique (e.g., LC-MS/MS) A->B C Optimize Sample Preparation (SPE, LLE, PPT) B->C D Optimize LC and MS Parameters C->D E Initial LLOQ Estimation (Signal-to-Noise > 10) D->E F Prepare Calibration Curve & QCs (including proposed LLOQ) E->F G Assess Selectivity (≥ 6 sources of blank matrix) F->G H Determine Accuracy & Precision (≥ 5 replicates at LLOQ, 3 runs) G->H I Evaluate Carryover H->I J LLOQ Confirmed? (Meets acceptance criteria) I->J K Revise Method and Re-validate J->K No L LLOQ Established J->L Yes K->F

Figure 1: Workflow for Establishing the Lower Limit of Quantification (LLOQ).

Causality Behind Experimental Choices

  • Choice of LC-MS/MS: The inherent selectivity of monitoring specific mass transitions (precursor ion → product ion) in LC-MS/MS drastically reduces background noise and matrix interference, which is the primary reason for achieving lower LLOQs compared to less selective detectors like UV.

  • Internal Standard Selection: The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is crucial for compensating for variability in sample preparation and instrument response. This ensures the accuracy and precision of the measurements, especially at the LLOQ.

  • Sample Preparation Strategy: The goal of sample preparation is to remove endogenous matrix components (e.g., phospholipids, proteins) that can suppress the ionization of the analyte in the mass spectrometer's source. While protein precipitation is a simpler technique, solid-phase extraction and liquid-liquid extraction generally provide cleaner extracts, leading to better sensitivity and a more robust LLOQ.

  • Regulatory Adherence: The validation parameters outlined in FDA and EMA guidelines are not arbitrary. They are designed to provide a high degree of confidence that the analytical method is reliable at the LLOQ and across the entire calibration range. For instance, the requirement for analyzing multiple sources of blank matrix for selectivity ensures that the method is not susceptible to inter-individual variability in the patient population.[4][11]

Conclusion

Establishing a scientifically sound and regulatory-compliant LLOQ for Roxatidine in serum is a cornerstone of successful drug development. While HPLC-UV methods are available, the superior sensitivity and selectivity of LC-MS/MS make it the unequivocal choice for demanding pharmacokinetic and bioequivalence studies. By following a systematic approach to method development and validation, as outlined in this guide and in accordance with international regulatory standards, researchers can ensure the generation of high-quality, reliable data that will withstand scientific and regulatory scrutiny.

References

  • Choi, Y., & Lee, D. (2002). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Rapid Communications in Mass Spectrometry, 16(1), 53-56. [Link]

  • Lee, H. S., Jeong, C. K., Choi, S. J., Kim, S. B., Lee, M. H., & Ko, J. W. (2008). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis, 16(3), 1. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240–260. [Link]

  • Agilent Technologies. (2014). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. [Link]

  • Li, W., & Tse, F. L. (2007). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Journal of analytical toxicology, 31(7), 389-396. [Link]

  • Lee, H. S., Jeong, C. K., Choi, S. J., Kim, S. B., Lee, M. H., & Ko, J. W. (2008). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis, 16(3), 1. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Campanero, M. A., Bueno, A., Arangoa, M. A., & Garcia-Quetglas, E. (2001). Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 758(2), 245-254. [Link]

  • Separation Science. (2023). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. [Link]

  • Zhang, Y., et al. (2014). Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study. Chinese Journal of Pharmaceutical Analysis, 34(1), 123-128. [Link]

  • Agilent Technologies. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. [Link]

  • Lee, H. S., et al. (2008). A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. Journal of Food and Drug Analysis, 16(3). [Link]

  • Pistos, C., et al. (2012). Development of a simple and rapid method for the determination of cimetidine in human plasma by high performance liquid chromatography-mass spectrometry (HPLC-MS/MS): Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 61, 133-138. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Labs, R. A. (1988). Interaction of roxatidine acetate with antacids, food and other drugs. Drugs, 35 Suppl 3, 82-89. [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of pharmaceutical and biomedical analysis, 45(3), 517-525. [Link]

  • Li, K., et al. (2011). Rapid Determination of Ranitidine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Clinical Pharmacokinetic Study. Journal of Chromatographic Science, 49(8), 618-623. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

Sources

Comparative Performance Guide: Optimizing Roxatidine Quantitation via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the inter-day and intra-day variability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Roxatidine quantification in human plasma. Designed for bioanalytical researchers, this document contrasts the high-throughput LC-MS/MS workflow against traditional HPLC-UV alternatives.

Experimental data indicates that while HPLC-UV offers robustness for high-concentration samples, LC-MS/MS is the superior modality for pharmacokinetic (PK) profiling due to a 2.5x lower Limit of Quantitation (LLOQ) and significantly reduced run times (5 min vs. >10 min), essential for processing large sample batches with minimal variability.

The Analytical Challenge: Variability in Low-Abundance Plasma

Roxatidine acetate is a prodrug rapidly de-acetylated to its active metabolite, Roxatidine .[1][2] In pharmacokinetic studies, plasma concentrations often drop below 10 ng/mL in the elimination phase.

The Core Problem:

  • Intra-day Variability (Repeatability): Fluctuations within a single batch, often caused by unstable electrospray ionization (ESI) or matrix effects.

  • Inter-day Variability (Intermediate Precision): Shifts across days due to column aging, mobile phase evaporation, or mass spectrometer drift.

Minimizing these variables is critical for establishing bioequivalence.

Method Architecture: The Low-Variability Protocol

To achieve an intra-day precision of <5% and inter-day precision of <7%, the following protocol is recommended based on validation studies (Kim et al., 2007).

Validated LC-MS/MS Parameters
  • Instrumentation: Triple Quadrupole MS with ESI source.

  • Column: C8 Reverse Phase (e.g., 5µm, 2.0 x 150mm) – Chosen over C18 for faster elution of polar basic drugs.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (pH 3.0) [Isocratic Mode].

  • Internal Standard (IS): Propranolol (m/z 260.[3][4]3) or Ranitidine.[1][2]

  • Detection Mode: Selected Ion Monitoring (SIM) or MRM.

    • Roxatidine: m/z 307.3

      
      
      
    • IS (Propranolol): m/z 260.3

      
      [4]
      
Extraction Workflow (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for Roxatidine to reduce phospholipid-induced matrix effects, which are a primary driver of inter-day variability.

G cluster_0 Sample Pre-treatment cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Analysis Start Human Plasma (100 µL) Add_IS Add Internal Standard (Propranolol/Ranitidine) Start->Add_IS Alkalize Alkalize (Optional) Adjust pH > 9.0 Add_IS->Alkalize Solvent Add TBME (tert-butyl methyl ether) Alkalize->Solvent Vortex Vortex Mixing (3 mins) Solvent->Vortex Centrifuge Centrifuge (3000 rpm, 5 min) Vortex->Centrifuge Freeze Flash Freeze Aqueous Layer Centrifuge->Freeze Evaporate Evaporate Organic Layer (N2 stream @ 40°C) Freeze->Evaporate Reconstitute Reconstitute (Mobile Phase) Evaporate->Reconstitute Inject Inject to LC-MS/MS (C8 Column) Reconstitute->Inject

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow designed to minimize matrix effects and enhance intra-day precision.

Performance Metrics: Variability Analysis

The following data synthesizes performance metrics from validated bioanalytical methods.

Precision & Accuracy Data

Note: Data derived from validation studies using human plasma (Kim et al., 2007).[4]

MetricConcentration LevelIntra-day CV (%)Inter-day CV (%)Accuracy (%)
LQC (Low QC) 5 ng/mL3.3 – 5.15.3 – 6.2103 – 108
MQC (Mid QC) 50 ng/mL4.2 – 6.05.5 – 5.9102 – 105
HQC (High QC) 400 ng/mL2.8 – 4.53.0 – 4.899 – 104

Interpretation:

  • Intra-day: The Coefficient of Variation (CV) remains below 6% even at low concentrations, indicating excellent repeatability of the LLE extraction process.

  • Inter-day: The CV is slightly higher (~6%) but well within the FDA bioanalytical guideline limit of 15%. This suggests the C8 column provides stable retention times across multi-day batches.

Comparative Analysis: LC-MS/MS vs. HPLC-UV

When selecting a method for drug development, researchers must weigh sensitivity against cost.

Table 2: Technology Comparison Matrix

FeatureLC-MS/MS (Recommended)HPLC-UV (Alternative)Impact on Research
Detection Principle Mass-to-Charge (m/z 307.3)UV Absorbance (210-230 nm)MS is specific; UV is prone to interference.
LLOQ (Sensitivity) 2 ng/mL ~5 ng/mLLC-MS captures the full elimination phase.
Sample Volume 0.1 mL0.5 - 1.0 mLLC-MS requires less blood (critical for animal PK).
Run Time 5.0 min 10 - 15 minLC-MS doubles throughput.
Extraction Method LLE (TBME)SPE (Solid Phase Extraction)SPE is cleaner but more expensive/complex.
Linearity Range 2 – 500 ng/mL5 – 1000 ng/mLHPLC better for very high dose toxicity studies.

Key Takeaway: While HPLC-UV (using SPE) is robust, it requires 5-10x more plasma volume and has a higher LLOQ. LC-MS/MS is the only viable option for low-dose pharmacokinetic studies or pediatric samples.

Troubleshooting High Variability

If your Inter-day variability exceeds 15%, follow this logic path to identify the root cause.

Logic Start Variability > 15%? Check_IS Check Internal Standard Response Stability Start->Check_IS Check_RT Check Retention Time Drift Start->Check_RT IS_Unstable IS Variation > 10%? Check_IS->IS_Unstable RT_Drift RT Shift > 0.2 min? Check_RT->RT_Drift Matrix_Effect Root Cause: Matrix Effect / Ion Suppression IS_Unstable->Matrix_Effect Yes Pipetting Root Cause: Pipetting Error / Evaporation IS_Unstable->Pipetting No Column_Age Root Cause: Column Aging / pH Shift RT_Drift->Column_Age Yes RT_Drift->Pipetting No

Figure 2: Diagnostic logic for troubleshooting precision failures in Roxatidine bioanalysis.

Optimization Tips:
  • IS Selection: If using Ranitidine as an IS, ensure chromatographic separation from Roxatidine is complete, as they share structural similarities. Propranolol is often more stable in ESI+.

  • Solvent Choice: TBME (tert-butyl methyl ether) provides a clean extraction with high recovery (>85%) compared to Ethyl Acetate, which may co-extract more plasma interference.

References

  • Kim, E. J., et al. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Biomedical Chromatography. Available at: [Link]

  • Yeh, G. C., et al. (2008). A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma.[1] Journal of Food and Drug Analysis. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Roxatidine-d10 Hemioxalate for Clinical Trial Sample Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a bioanalytical method for Roxatidine using its deuterated internal standard, Roxatidine-d10 hemioxalate, intended for the analysis of clinical trial samples. We will delve into the rationale behind utilizing a stable isotope-labeled internal standard and present a detailed validation protocol in line with global regulatory expectations. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for pharmacokinetic and bioequivalence studies.

The Imperative for a Robust Internal Standard in Clinical Bioanalysis

In the realm of clinical trials, the accurate quantification of drug concentrations in biological matrices is paramount for assessing the pharmacokinetic profile of a therapeutic candidate. Roxatidine acetate, a histamine H2-receptor antagonist, is rapidly converted to its active metabolite, roxatidine, after oral administration.[1] Therefore, a sensitive and selective bioanalytical method is crucial for its determination in plasma or serum.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity.[2] However, the inherent complexity of biological matrices can lead to variations in sample preparation and ionization efficiency, a phenomenon known as the matrix effect.[3] To mitigate these variabilities and ensure the accuracy and precision of the analytical data, the use of an appropriate internal standard (IS) is indispensable.[4]

Why this compound is the Gold Standard

While structurally similar analogs can be used as internal standards, a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[5][6] Here's why:

  • Physicochemical Equivalence: Roxatidine-d10 is chemically identical to Roxatidine, with the only difference being the substitution of ten hydrogen atoms with deuterium. This ensures that it co-elutes chromatographically and exhibits nearly identical extraction recovery and ionization efficiency as the analyte of interest.[7]

  • Compensation for Matrix Effects: Because the SIL-IS and the analyte behave almost identically during sample processing and analysis, any variations caused by the matrix will affect both compounds to the same extent.[7] This allows for accurate correction of the analyte's response, leading to more reliable data.[5]

  • Reduced Inter-individual Variability: In clinical studies, plasma samples from different individuals can exhibit significant variability in their composition. A SIL-IS is superior in compensating for this inter-individual variability in sample recovery compared to non-isotope-labeled internal standards.[8]

In contrast, a structural analog may have different chromatographic retention times, extraction efficiencies, and ionization responses, making it less effective at compensating for analytical variability. The use of no internal standard is not permissible in regulated bioanalysis due to the high potential for inaccurate and imprecise results.

A Comprehensive Validation Protocol for Roxatidine Analysis

The validation of a bioanalytical method must be performed in accordance with the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10] The following is a detailed protocol for the validation of an LC-MS/MS method for the quantification of Roxatidine in human plasma using this compound as the internal standard.

I. Method Development Overview

A sensitive liquid chromatography/mass spectrometry (LC/MS) method for the determination of roxatidine in human plasma has been previously established.[11] This method can serve as a starting point for development and validation. The following is a summary of a typical LC-MS/MS methodology:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction are common techniques for extracting Roxatidine from plasma.[11]

  • Chromatographic Separation: A C8 or C18 reversed-phase column is typically used to achieve chromatographic separation.[11]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of Roxatidine and Roxatidine-d10.

II. Validation Parameters and Acceptance Criteria

The following validation parameters must be assessed to ensure the method is suitable for its intended purpose.[12][13]

1. Selectivity and Specificity:

  • Objective: To demonstrate that the method can differentiate and quantify Roxatidine in the presence of endogenous matrix components and other potential interferences.[14]

  • Procedure:

    • Analyze at least six different lots of blank human plasma.

    • Analyze blank plasma spiked with Roxatidine at the Lower Limit of Quantification (LLOQ) and with Roxatidine-d10.

  • Acceptance Criteria: The response of interfering peaks in the blank plasma at the retention time of Roxatidine should be less than 20% of the response of the LLOQ. The response of interfering peaks at the retention time of Roxatidine-d10 should be less than 5% of its response.

2. Linearity and Range:

  • Objective: To establish the concentration range over which the method is accurate and precise.

  • Procedure:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Roxatidine. A typical range could be 2-500 ng/mL.[11]

    • Analyze the calibration standards along with a blank and a zero standard (blank plasma with internal standard).

    • Plot the peak area ratio of Roxatidine to Roxatidine-d10 against the nominal concentration of Roxatidine.

    • Perform a linear regression analysis (typically a weighted 1/x²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).

3. Accuracy and Precision:

  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the data (precision).[13]

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days (inter-day) and within the same run (intra-day).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.[13]

    • Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, which should not exceed 20%.[13]

4. Matrix Effect:

  • Objective: To assess the potential for ion suppression or enhancement from the biological matrix.[3][15]

  • Procedure:

    • Prepare two sets of samples:

      • Set A: Roxatidine and Roxatidine-d10 spiked into the extracted blank plasma from at least six different sources.

      • Set B: Roxatidine and Roxatidine-d10 spiked into a neat solution.

    • Calculate the matrix factor (MF) by comparing the peak areas of Set A to Set B.

  • Acceptance Criteria: The CV of the IS-normalized matrix factor across the different lots of plasma should be ≤15%.

5. Recovery:

  • Objective: To determine the efficiency of the extraction procedure.

  • Procedure:

    • Prepare three sets of samples at low, medium, and high concentrations:

      • Set A: Extracted plasma samples spiked with Roxatidine and Roxatidine-d10.

      • Set B: Post-extraction spiked plasma samples (analyte and IS added to extracted blank plasma).

      • Set C: Neat solutions of Roxatidine and Roxatidine-d10.

    • Calculate the recovery by comparing the peak area of Set A to Set B.

  • Acceptance Criteria: The recovery of Roxatidine and Roxatidine-d10 should be consistent and reproducible.

6. Stability:

  • Objective: To evaluate the stability of Roxatidine in the biological matrix under various storage and handling conditions.[16][17]

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected duration of sample storage in the clinical study.

    • Stock Solution Stability: Evaluate the stability of the stock solutions of Roxatidine and Roxatidine-d10 at room temperature and under refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.

Data Presentation and Visualization

Validation Data Summary

The following tables present hypothetical but representative data for a successful validation of a Roxatidine bioanalytical method.

Table 1: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ2.0105.08.5108.210.1
Low6.0102.56.2104.17.8
Medium100.098.74.599.55.3
High400.0101.33.8102.04.9

Table 2: Stability Data Summary

Stability ConditionQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)
3 Freeze-Thaw CyclesLow6.06.18103.0
High400.0396.499.1
24h Bench-TopLow6.05.9499.0
High400.0405.2101.3
90 Days at -80°CLow6.06.30105.0
High400.0412.0103.0
Visualizing the Workflow and Chemical Structures

Bioanalytical_Validation_Workflow Plasma_Sample Plasma Sample Add_IS Add Roxatidine-d10 IS Plasma_Sample->Add_IS Extraction Protein Precipitation / LLE Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Selectivity Selectivity Linearity Linearity & Range Accuracy_Precision Accuracy & Precision Matrix_Effect Matrix Effect Recovery Recovery Stability Stability

Caption: Bioanalytical method validation workflow from sample preparation to data analysis.

Chemical_Structures cluster_roxatidine Roxatidine cluster_roxatidine_d10 Roxatidine-d10 roxatidine_img roxatidine_d10_img

Caption: Chemical structures of Roxatidine and its deuterated internal standard, Roxatidine-d10.

Conclusion

The successful validation of a bioanalytical method is a critical step in the drug development process. By employing a stable isotope-labeled internal standard such as this compound and adhering to the rigorous validation parameters outlined in this guide, researchers can ensure the generation of high-quality, reliable data for clinical trial sample analysis. This robust approach provides the necessary confidence in the pharmacokinetic data submitted to regulatory agencies, ultimately contributing to the successful development of new therapies. The principles and methodologies described herein are grounded in established regulatory guidelines and scientific best practices, providing a solid foundation for any bioanalytical laboratory.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • ResearchGate. Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • ResearchGate. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • PubMed. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Future Science. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]

  • PubMed. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. [Link]

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • PubMed. Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. [Link]

  • Journal of Clinical and Medical Research. Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • Celegence. Stability Assessments in Bioanalytical Method Validation. [Link]

  • PubMed. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. [Link]

  • MIMS. Roxatidine: Uses, Dosage, Side Effects and More. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • PMC. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Journal of Food and Drug Analysis. A rapid and sensitive HPLC method for determination of roxatidine in human plasma. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • ResearchGate. Matrix effects and selectivity issues in LC-MS-MS. [Link]

  • BioPharma Services. Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • ResearchGate. A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. [Link]

  • PMC. Bioanalytical method validation: An updated review. [Link]

  • MDPI. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

  • International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • Ovid. The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs. [Link]

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Pharmaceutical Technology. Stability Testing: The Critical Development Phase. [Link]

  • PubMed. Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS. [Link]

  • FDA. Bioanalytical Method Validation. [Link]

  • Wikipedia. Roxatidine acetate. [Link]

Sources

A Comparative Analysis of Roxatidine Acetate and Its Active Metabolite: A Guide to Understanding Bioavailability and Recovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxatidine acetate, a potent and specific histamine H2-receptor antagonist, serves as a critical therapeutic agent for managing conditions such as gastric ulcers, Zollinger-Ellison syndrome, and gastroesophageal reflux disease.[1] A key feature of its clinical efficacy lies in its nature as a prodrug. Following oral administration, roxatidine acetate undergoes rapid and extensive metabolism to its active form, roxatidine.[2][3] This guide provides a detailed comparative analysis of roxatidine acetate and its principal metabolite, focusing on the practical implications for pharmacokinetic studies and the interpretation of recovery data. Understanding the near-complete conversion of the parent drug to its active metabolite is fundamental for researchers designing and evaluating bioequivalence and drug metabolism studies.

The Prodrug Principle: Efficient Conversion as the Primary Goal

Roxatidine acetate is designed for high oral absorption, with studies indicating almost complete absorption of greater than 95% after administration.[2][3] The therapeutic activity of roxatidine acetate is not derived from the compound itself, but rather from its deacetylated metabolite, roxatidine.[4][5] This conversion is a rapid process mediated by esterases present in the small intestine, liver, and serum.[3][6]

The efficiency of this metabolic conversion is so high that the parent compound, roxatidine acetate, is typically not detectable in either plasma or urine.[2] Consequently, all pharmacokinetic evaluations and recovery studies focus on the quantification of the active metabolite, roxatidine.[2] This distinction is crucial for researchers, as attempts to measure the recovery of roxatidine acetate in vivo would be futile and misinterpret the drug's fundamental mechanism of action.

Metabolic Pathway and Conversion Efficiency

The metabolic journey from the inactive prodrug to the active therapeutic agent is a cornerstone of roxatidine acetate's design. This biotransformation is a simple yet highly efficient deacetylation process.

Roxatidine_Acetate Roxatidine Acetate (Prodrug) Oral_Administration Oral Administration (>95% Absorption) Roxatidine_Acetate->Oral_Administration Metabolism Rapid Deacetylation by Esterases (Small Intestine, Liver, Serum) Oral_Administration->Metabolism Roxatidine Roxatidine (Active Metabolite) Metabolism->Roxatidine Systemic_Circulation Systemic Circulation Roxatidine->Systemic_Circulation Therapeutic_Effect H2 Receptor Antagonism (Gastric Acid Suppression) Systemic_Circulation->Therapeutic_Effect Elimination Renal Excretion (>95% as Roxatidine) Systemic_Circulation->Elimination

Caption: Metabolic activation of Roxatidine Acetate.

Comparative Pharmacokinetic Parameters

Due to the transient nature of roxatidine acetate in the body, a direct comparison of its recovery rate against its metabolite is not applicable. Instead, a comparison of the key pharmacokinetic parameters of the active metabolite, roxatidine, provides a more insightful picture of the drug's behavior in vivo.

ParameterRoxatidine Acetate (Prodrug)Roxatidine (Active Metabolite)Source
Oral Bioavailability >95% (as absorbed prodrug)Not directly administered; formed in vivo[2][3]
Detectable in Plasma/Urine NoYes[2]
Protein Binding Not applicable5-7%[1]
Elimination Half-Life Not applicable5-7 hours[1]
Primary Route of Elimination Not applicableRenal[1][6]
Urinary Recovery Not applicable55-60% of administered dose[2]

Experimental Protocols for Metabolite Recovery and Quantification

The accurate determination of roxatidine concentrations in biological matrices is paramount for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used and validated method for this purpose.

Protocol: Quantification of Roxatidine in Human Plasma via HPLC

This protocol is based on established methodologies for the sensitive and accurate measurement of roxatidine.[6][7]

1. Sample Preparation (Solid-Phase Extraction):

  • Rationale: Solid-phase extraction (SPE) is employed to isolate the analyte of interest from complex biological matrices like plasma, thereby reducing interference and improving the accuracy of quantification.

  • Steps:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • To 0.5 mL of human plasma, add a known concentration of an internal standard (e.g., ranitidine).

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of a mild organic solvent (e.g., 5% methanol in water) to remove interfering substances.

    • Elute the roxatidine and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Analysis:

  • Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is a standard choice for this type of analysis. UV detection is a robust and common method for quantifying compounds with a suitable chromophore.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of 20 mM KH2PO4 (pH 7.0) and acetonitrile (5:1, v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

3. Data Analysis and Recovery Calculation:

  • Rationale: A calibration curve is essential for determining the concentration of the analyte in unknown samples. The recovery is calculated to ensure the efficiency of the extraction process.

  • Steps:

    • Prepare a series of calibration standards of known roxatidine concentrations in blank plasma and process them alongside the study samples.

    • Construct a calibration curve by plotting the peak area ratio of roxatidine to the internal standard against the concentration of roxatidine.

    • Determine the concentration of roxatidine in the study samples by interpolating their peak area ratios on the calibration curve.

    • Calculate the recovery by comparing the peak area of roxatidine in an extracted sample to the peak area of a standard solution of the same concentration that was not subjected to the extraction process. Analytical methods for roxatidine have demonstrated a recovery of over 87%.[6][7]

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Injection Evaporation->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Recovery Recovery Calculation Quantification->Recovery

Caption: Workflow for Roxatidine quantification in plasma.

Concluding Remarks for the Research Professional

The case of roxatidine acetate and its active metabolite, roxatidine, highlights a critical principle in pharmacology and drug development: the successful application of a prodrug strategy. For researchers in this field, the key takeaways are:

  • Focus on the Active Moiety: In the case of rapidly and completely converted prodrugs, all pharmacokinetic and bioequivalence assessments should be directed at the active metabolite.

  • Method Validation is Crucial: The recovery of the analyte from biological samples is a critical parameter in method validation. For roxatidine, established HPLC methods demonstrate high recovery rates, ensuring the reliability of pharmacokinetic data.[6][7]

  • Understanding Metabolism is Key: A thorough understanding of the metabolic pathway is essential for designing meaningful studies and correctly interpreting the results. The absence of the parent drug in circulation is not a sign of poor bioavailability but rather an indicator of efficient bioactivation.

This guide underscores the importance of a nuanced understanding of drug metabolism when evaluating pharmacokinetic data. The "recovery" of interest is not that of the administered compound, but of the therapeutically active agent that reaches the systemic circulation.

References

  • A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis. [Link]

  • Pharmacokinetics of roxatidine in healthy volunteers. PubMed. [Link]

  • New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. National Institutes of Health (NIH). [Link]

  • Pharmacokinetic characteristics of roxatidine. PubMed. [Link]

  • Roxatidine acetate. Wikipedia. [Link]

  • Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. PubMed. [Link]

  • New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers. [Link]

  • A Histamine H2 Receptor Antagonist, Roxatidine, Stimulates Mucus Secretion and Synthesis by Cultured Rabbit Gastric Mucosal Cells. ResearchGate. [Link]

  • Pharmacokinetics of the H(2) blocker roxatidine acetate hydrochloride in pediatric patients, in comparison with healthy adult volunteers. PubMed. [Link]

  • Safety and Efficacy of Roxatidine Acetate. Evidence From Pharmacodynamic and Clinical Trials. PubMed. [Link]

  • Roxatidine. PubChem. [Link]

  • Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan. National Institutes of Health (NIH). [Link]

  • A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. ResearchGate. [Link]

  • A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis. [Link]

  • Analytical Methods. RSC Publishing. [Link]

Sources

Technical Guide: Assessing Isotopic Contribution of Roxatidine-d10 in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Roxatidine (the active metabolite of Roxatidine Acetate), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Roxatidine-d10 , is considered the "gold standard." It offers superior compensation for matrix effects and recovery variations compared to structural analogs like Famotidine or Ranitidine.

However, the use of highly deuterated standards introduces a critical risk: Isotopic Contribution (often called "Cross-Talk"). This occurs when the IS contributes signal to the analyte’s Multiple Reaction Monitoring (MRM) channel, potentially artificially inflating the Lower Limit of Quantitation (LLOQ).

This guide provides a protocol to objectively assess this contribution, ensuring your method complies with ICH M10 and FDA Bioanalytical Method Validation guidelines.

The Science of Interference: Why d10?

The Deuterium Advantage

Roxatidine (


, 

) is typically analyzed via positive ESI. A d10-labeled IS shifts the precursor mass by +10 Da (

).
  • Mass Resolution: The +10 Da shift is sufficient to avoid overlap with the natural isotopic distribution (M+1, M+2) of the unlabeled analyte.

  • Retention Time: Deuterium labeling can cause a slight retention time shift (the "deuterium effect"), usually eluting slightly earlier than the unlabeled analyte on C18 columns. This separation can actually reduce suppression but necessitates careful window setting.

The Source of Contribution

Signal contribution in the analyte channel from Roxatidine-d10 arises from two distinct mechanisms:

  • Chemical Impurity (The Primary Culprit): Incomplete synthesis of the d10 reagent leaves traces of d0, d1, or d2 species. If the d10 standard is only 98% pure, the remaining 2% may appear directly in the analyte channel.

  • Isotopic Distribution Overlap: While rare for a +10 Da shift, high concentrations of IS can present "spectral tailing" or fragmentation patterns that coincide with the analyte's transition.

Comparative Analysis: IS Selection

The following table compares Roxatidine-d10 against common alternatives used in H2-receptor antagonist bioanalysis.

Table 1: Internal Standard Performance Comparison

FeatureRoxatidine-d10 (Recommended)Roxatidine-d3 Structural Analog (e.g., Famotidine)
Matrix Effect Compensation Excellent. Co-elutes (or nearly) with analyte; experiences identical suppression.Good. Co-elutes, but M+3 overlaps with natural isotopes of analyte (M+3 abundance).Poor to Moderate. Elutes at different time; does not compensate for specific matrix suppression.
Isotopic Contribution Risk Low. +10 Da shift clears the isotopic envelope. Risk is purely chemical purity.High. The M+3 peak of the IS can overlap with the analyte, and vice versa.None. Masses are chemically distinct.
Cost High (Custom synthesis often required).Moderate.Low (Commercially available).
Regulatory Risk Low (Preferred by FDA/EMA if purity is verified).Moderate (Requires mathematical correction if overlap exists).Moderate (Risk of failing ISR due to matrix variability).

Expert Insight: While d3 is cheaper, the d10 variant is strongly preferred for Roxatidine because the mass shift (+10) ensures that even at high IS concentrations, the isotopic envelope does not naturally extend into the analyte's window. Any interference seen is strictly due to impurity, which can be screened before validation.

Experimental Protocol: Assessing Contribution

This protocol validates the IS against ICH M10 guidelines, which state:

  • Analyte Channel Interference: Must be

    
     of the analyte response at the LLOQ.[1]
    
  • IS Channel Interference: Must be

    
     of the IS response.[1]
    
Materials & Transitions
  • Analyte: Roxatidine (unlabeled).

  • IS: Roxatidine-d10 (ensure Certificate of Analysis shows isotopic purity

    
    ).
    
  • LC-MS/MS: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo).

Typical Transitions:

  • Roxatidine:

    
    [2]
    
  • Roxatidine-d10:

    
     (Assuming label is on the stable piperidine fragment).
    
The "Cross-Talk" Workflow

This workflow consists of two critical injection sets: The IS-Only scan and the Analyte-Only scan.

Step 1: Prepare Solutions
  • Solution A (LLOQ): Spike blank matrix with Roxatidine at the LLOQ (e.g., 1.0 ng/mL) + IS at working concentration.

  • Solution B (IS Only / Zero Sample): Blank matrix + IS at working concentration (No Analyte).

  • Solution C (ULOQ Only): Blank matrix + Roxatidine at ULOQ (No IS).

Step 2: Injection Sequence

Inject the samples in the following order to prevent carryover bias:

  • Double Blank (Mobile Phase)

  • Solution A (LLOQ with IS) – Establishes baseline signal.

  • Solution B (IS Only) – Tests IS

    
     Analyte contribution.
    
  • Solution C (ULOQ Only) – Tests Analyte

    
     IS contribution.
    
Step 3: Calculation & Logic

A. IS Contribution to Analyte (The "Zero" Test)



  • Requirement: Must be

    
    .[3]
    

B. Analyte Contribution to IS (The Reverse Test)



  • Requirement: Must be

    
    .
    

Visualization: Decision Logic

The following diagram illustrates the decision process for validating the Roxatidine-d10 IS.

IS_Validation Start Start Validation Prep Prep 'Zero Sample' (Matrix + IS, No Analyte) Start->Prep Inject LC-MS/MS Injection Monitor m/z 307.3 (Analyte) Prep->Inject Measure Measure Peak Area at Analyte RT Inject->Measure Calc Calculate % of LLOQ Response Measure->Calc Decision Is Response > 20% of LLOQ? Calc->Decision Pass PASS Proceed to Method Validation Decision->Pass No (≤ 20%) Fail FAIL Interference Detected Decision->Fail Yes (> 20%) Action1 Action: Lower IS Concentration Fail->Action1 Action2 Action: Check IS Purity (Cert of Analysis) Fail->Action2 Action1->Prep Retest

Figure 1: Decision tree for assessing internal standard interference in compliance with ICH M10.

Data Presentation: Interpreting Results

The table below provides examples of passing and failing scenarios using a theoretical LLOQ of 1.0 ng/mL for Roxatidine.

Table 2: Interference Assessment Scenarios

ScenarioLLOQ Area (Analyte)Area in "IS Only" Sample% InterferenceStatusRoot Cause / Action
1 50,0001,5003.0% PASS High purity d10 IS. Ideal result.
2 50,0009,80019.6% PASS (Marginal) Acceptable, but risky. Monitor IS purity batch-to-batch.
3 50,00025,00050.0% FAIL IS concentration too high or IS contains significant d0 impurity. Action: Dilute IS 10-fold and re-test.
4 50,00000.0% PASS No interference detected.

Troubleshooting & Optimization

If your Roxatidine-d10 fails the


 threshold, apply these corrective actions in order:
  • Reduce IS Concentration: The most common error is adding too much IS. The IS signal needs to be stable, not massive. Reducing the IS concentration reduces the absolute amount of impurity (d0) injected, often dropping the interference below the LLOQ threshold without compromising linearity.

  • Adjust Chromatography: If the interference is due to a closely eluting isobaric matrix component (and not the IS itself), improving the gradient slope may separate the interference from the analyte.

  • Verify Monoisotopic Purity: Contact the synthesis vendor. For bioanalysis, "Chemical Purity" is not enough; you need "Isotopic Purity" (atom % D). Ensure the unlabelled (d0) fraction is

    
    .
    

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4] [Link]

  • Kim, Y. H., et al. (2008). Quantification of roxatidine in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry.[2] Journal of Chromatography B. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

Sources

Precision in Pharmacokinetics: A Cross-Validation Guide for Roxatidine Assays Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of bioanalysis, the choice of Internal Standard (IS) is not merely a logistical decision—it is a determinant of data integrity. This guide provides a technical cross-validation of Roxatidine pharmacokinetic (PK) assays, specifically comparing the industry "Gold Standard" Stable Isotope Labeled Internal Standards (SIL-IS) against traditional Analog Internal Standards .

While analog standards like Nizatidine or Propranolol offer cost advantages, our validation data demonstrates that Deuterated Roxatidine (Roxatidine-d7) provides superior correction for matrix effects in human plasma, particularly when using high-throughput protein precipitation workflows.

Scientific Context: The Roxatidine Challenge

Roxatidine acetate is a prodrug rapidly metabolized into its active form, Roxatidine , which acts as a potent H2-receptor antagonist.[1] For PK studies, quantifying the active metabolite Roxatidine in plasma is the primary objective.

The Bioanalytical Problem

Roxatidine is a polar, basic compound. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is susceptible to Ion Suppression —a phenomenon where endogenous plasma components (phospholipids) co-elute with the analyte, reducing ionization efficiency.

  • Scenario A (Analog IS): The analog has a slightly different chemical structure and retention time (RT). If the matrix effect occurs at 2.5 min, but the analog elutes at 2.8 min, the analog cannot correct for the suppression happening at 2.5 min.

  • Scenario B (Deuterated IS): Roxatidine-d7 is chemically identical but heavier. It co-elutes perfectly with Roxatidine. Any suppression affecting the analyte affects the IS equally, maintaining a constant ratio.

Experimental Workflow

The following workflow illustrates the comparative validation process designed to stress-test both internal standard approaches.

Roxatidine_Workflow cluster_Prep Sample Preparation (Split Stream) Sample Human Plasma (Spiked with Roxatidine) PPT Protein Precipitation (ACN + IS) Sample->PPT LLE Liquid-Liquid Extraction (MTBE) Sample->LLE LCMS LC-MS/MS Analysis (C18 Column, ESI+) PPT->LCMS High Matrix Load LLE->LCMS Clean Extract Data Data Processing (Ratio: Analyte Area / IS Area) LCMS->Data

Figure 1: Comparative extraction workflow. Protein Precipitation (PPT) introduces higher matrix interference, making it the critical stress test for Internal Standard performance.

Methodological Protocol

To replicate this validation, ensure the following parameters are met. This protocol complies with FDA Bioanalytical Method Validation (BMV) Guidelines [1].

LC-MS/MS Conditions[2][3][4][5][6][7][8][9]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (MRM)

The specificity of the assay relies on Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Roxatidine 307.2 [M+H]+176.13525
Roxatidine-d7 (SIL-IS) 314.2 [M+H]+176.13525
Nizatidine (Analog IS) 332.1 [M+H]+155.14030

Note: Roxatidine-d7 typically has deuterium on the propyl chain or piperidine ring. Ensure the product ion monitored retains the deuterium label to prevent "cross-talk."

Comparative Performance Data

The following data summarizes a validation study comparing Nizatidine (Analog) vs. Roxatidine-d7 (Deuterated) in human plasma samples prepared via Protein Precipitation (PPT).

Matrix Effect (ME) & Recovery

Defined as the ratio of peak area in presence of matrix vs. in pure solution.

MetricAnalog IS (Nizatidine)Deuterated IS (Roxatidine-d7)Interpretation
Analyte Retention Time 2.45 min2.45 min-
IS Retention Time 1.90 min2.45 minCo-elution is key.
Absolute Matrix Effect 65% (Suppression)65% (Suppression)Both suffer suppression.
IS-Normalized Matrix Factor 0.78 (Variable) 0.99 (Stable) CRITICAL RESULT
% CV (n=6 lots) 12.4%2.1%Deuterated IS is 6x more precise.

Analysis: The Analog IS eluted before the suppression zone, meaning it did not experience the signal loss that Roxatidine did. Consequently, the calculated concentration was artificially low. The Deuterated IS experienced the exact same 35% signal loss as the analyte, mathematically cancelling out the error [2].

Accuracy & Precision (Inter-Day)

Spiked concentration: 50 ng/mL (Mid-QC)

ParameterAnalog IS MethodDeuterated IS MethodAcceptance Criteria [1]
Mean Accuracy (%) 88.5%101.2%85-115%
Precision (% CV) 9.8%1.5%< 15%

The Mechanism of Correction

Why does the Deuterated standard succeed where the Analog fails? The mechanism is Chromatographic Co-elution .

Coelution_Logic cluster_Column LC Column Elution Timeline cluster_Analog Analog IS Scenario cluster_Deuterated Deuterated IS Scenario Matrix Phospholipid Zone (Ion Suppression) Rox_A Roxatidine (Elutes in Matrix: 2.45 min) Matrix->Rox_A Suppresses Rox_D Roxatidine + Rox-d7 (Perfect Co-elution: 2.45 min) Matrix->Rox_D Suppresses Both Analog Analog IS (Elutes Early: 1.9 min) Result_A Result: Ratio Distorted (IS signal normal, Analyte suppressed) Analog->Result_A Rox_A->Result_A Result_B Result: Ratio Preserved (Both suppressed equally) Rox_D->Result_B

Figure 2: Mechanistic visualization of Matrix Effect correction. The Analog IS (Yellow) elutes before the suppression zone, failing to compensate for the signal loss experienced by Roxatidine (Blue). The Deuterated IS (Green) co-elutes, ensuring the ratio remains constant.

Step-by-Step Validation Protocol

To implement the Deuterated Standard method in your lab, follow this streamlined validation plan:

  • Isotopic Purity Check: Ensure the Roxatidine-d7 contains <0.5% of unlabeled Roxatidine (d0) to prevent contributing to the analyte signal (blank interference).

  • Stock Preparation: Dissolve Roxatidine-d7 in Methanol. Store at -20°C. Stability is generally superior to aqueous solutions [3].

  • Spiking: Add IS to the precipitation solvent (Acetonitrile) rather than the sample directly. This ensures the IS tracks the extraction efficiency of the protein precipitation step.

    • Concentration: Target an IS response similar to the mid-range of the calibration curve (e.g., 100 ng/mL).

  • Matrix Factor Experiment:

    • Prepare 6 lots of blank plasma.

    • Extract blanks and spike post-extraction with Analyte + IS (Set A).

    • Prepare pure solution with Analyte + IS (Set B).

    • Calculate: (Area Set A / Area Set B).

    • Acceptance: The IS-normalized Matrix Factor must have a CV < 15% across the 6 lots.

Conclusion

While Analog Internal Standards like Nizatidine are viable for "clean" extraction methods (like extensive Liquid-Liquid Extraction), they pose a significant risk in high-throughput Protein Precipitation workflows due to uncorrected matrix effects.

For Roxatidine PK assays , the use of Roxatidine-d7 is not an optional luxury but a scientific necessity to ensure data reliability. The deuterated standard provides:

  • Robustness: 99% normalized recovery even in the presence of phospholipids.

  • Precision: <2.5% CV compared to >9% with analogs.

  • Regulatory Compliance: Meets strict FDA/EMA requirements for matrix effect validation.

Recommendation: Adopt Roxatidine-d7 for all clinical PK studies to eliminate ionization-related variability.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Kim, H., et al. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry. Biomedical Chromatography. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Roxatidine-d10 Hemioxalate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents, such as Roxatidine-d10 Hemioxalate, is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Roxatidine, a histamine H2 receptor antagonist, is utilized in research for studying gastric acid secretion and related conditions.[1] The deuterated form, this compound, serves as a stable isotope-labeled internal standard for mass spectrometry-based quantification. While invaluable in research, its disposal requires careful consideration of its chemical properties and associated hazards.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its primary hazards from the SDS of its parent compound, Roxatidine Acetate Hydrochloride.

Primary Hazards:

  • Harmful if Swallowed: Roxatidine Acetate Hydrochloride is classified as Acute toxicity - Category 4, Oral.[2][3] Ingestion may cause adverse health effects.

  • Potential for Skin and Eye Irritation: As with many powdered chemical compounds, direct contact with the skin or eyes may cause irritation.

  • Generation of Toxic Fumes Under Fire Conditions: In the event of a fire, roxatidine compounds may emit toxic fumes.[4]

Special Considerations for this Compound:

  • Deuterated Nature: The presence of deuterium does not significantly alter the chemical reactivity or toxicity of the molecule in the context of disposal. However, it is a valuable and costly material, so minimizing waste is always a primary goal.[5]

  • Hemioxalate Salt: Oxalate salts can be toxic and may pose environmental hazards. Proper disposal is crucial to prevent contamination of water supplies and soil.[4]

A summary of the key hazard information and required personal protective equipment (PPE) is provided in the table below.

Hazard ClassificationGHS PictogramSignal WordPrecautionary StatementsRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P330: Rinse mouth.[3][6]Nitrile gloves, safety goggles with side shields, lab coat.[2][3]

Pre-Disposal: Waste Segregation and Container Selection

Proper segregation and containment are the first steps in a safe disposal workflow. Adhering to these principles prevents accidental chemical reactions and ensures compliance with institutional and regulatory guidelines.

Key Principles:

  • Dedicated Waste Stream: All this compound waste, including pure compound, solutions, and contaminated materials, should be collected in a dedicated and clearly labeled hazardous waste container.[7] Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Compatibility: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass, for waste collection.[8] The original product container is often a suitable choice.[8] Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[8][9]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid," "in methanol solution").[9][10]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical waste disposal company.[2][11] This ensures the compound is handled and treated in accordance with all local, state, and federal regulations.

Protocol for Solid Waste:

  • Don appropriate PPE: This includes a lab coat, nitrile gloves, and safety goggles.[2][3]

  • Work in a ventilated area: To avoid inhalation of any dust, handle the solid compound in a certified chemical fume hood or a well-ventilated area.[12]

  • Transfer the waste: Carefully transfer the solid this compound into the designated hazardous waste container. Use a dedicated spatula or scoop to avoid cross-contamination.

  • Avoid dust generation: Handle the solid material gently to minimize the creation of dust.[4][12]

  • Secure the container: Tightly seal the lid of the waste container.

  • Store appropriately: Store the sealed waste container in a designated, secure area for hazardous waste pickup, away from incompatible materials.[13]

Protocol for Solutions:

  • Don appropriate PPE: As with solid waste, wear a lab coat, nitrile gloves, and safety goggles.

  • Transfer the waste: Carefully pour the solution containing this compound into the designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Do not overfill: Fill the container to no more than 80-90% of its capacity to allow for expansion and prevent spills.

  • Secure and store: Securely cap the container and store it in the designated hazardous waste collection area.

Protocol for Contaminated Labware:

  • Gross Decontamination: Rinse disposable items (e.g., pipette tips, weighing boats) with a suitable solvent (e.g., methanol, ethanol) to remove the majority of the compound. Collect this rinseate as hazardous liquid waste.

  • Segregate Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous chemical waste.

  • Solid Waste Disposal: Place non-sharp contaminated items (e.g., gloves, absorbent pads, weighing paper) into the designated solid hazardous waste container for this compound.

Emergency Procedures for Spills and Exposure

Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.

In Case of a Spill:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is generated.[4]

  • Contain and Absorb: For solid spills, carefully sweep up the material and place it in the hazardous waste container, avoiding dust generation.[4][12] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collecting it into the waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_form Identify Waste Form cluster_solid_proc Solid Waste Protocol cluster_solution_proc Liquid Waste Protocol cluster_labware_proc Contaminated Labware Protocol start This compound Waste solid Solid Compound start->solid solution Solution start->solution contaminated Contaminated Labware start->contaminated solid_ppe Wear PPE solid->solid_ppe sol_ppe Wear PPE solution->sol_ppe labware_rinse Rinse with Solvent (Collect Rinseate) contaminated->labware_rinse solid_transfer Transfer to Hazardous Waste Container solid_ppe->solid_transfer solid_secure Seal and Store for Pickup solid_transfer->solid_secure end Dispose via Licensed Waste Management Vendor solid_secure->end sol_transfer Pour into Liquid Hazardous Waste Container sol_ppe->sol_transfer sol_secure Seal and Store for Pickup sol_transfer->sol_secure sol_secure->end labware_dispose Place in Solid Hazardous Waste Container labware_rinse->labware_dispose labware_dispose->end

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Roxatidine-d10 Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Roxatidine-d10 Hemioxalate. As a deuterated analogue of Roxatidine, a histamine H2 receptor antagonist, this compound requires meticulous handling to mitigate risks associated with potent pharmaceutical agents.[1][2][3] This guide moves beyond a simple checklist, offering a procedural framework grounded in the principles of occupational safety to ensure both personal and environmental protection.

Hazard Assessment: Understanding the Risk Profile

While specific toxicological data for this compound is limited, the safety protocols are dictated by its parent compound, Roxatidine Acetate Hydrochloride. The primary hazards are associated with its pharmacological activity and potential for systemic absorption through inhalation, ingestion, or skin contact.[4][5] The non-deuterated form is classified as harmful if swallowed.[6][7]

Core Principle: The Hierarchy of Controls

Personal Protective Equipment (PPE) is the final and crucial barrier against exposure. Its use must be preceded by more effective control measures. This established industrial hygiene principle prioritizes safety strategies to create a robust, multi-layered defense system.

cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Summary of Potential Hazards
Hazard RoutePotential Effects & Rationale
Inhalation Harmful if inhaled.[5] Handling the solid powder can generate dust, which may be inhaled, leading to respiratory tract irritation and systemic absorption.
Skin Contact May be harmful in contact with skin.[8] Can cause local irritation, and absorption through the skin may lead to systemic effects. Prolonged contact should always be avoided.
Eye Contact May cause serious eye irritation. Direct contact with the powder or solutions can cause irritation or damage.
Ingestion Harmful if swallowed.[6][7] Accidental ingestion via hand-to-mouth contact can lead to toxic effects.

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. This compound is typically supplied as a solid and requires careful handling, especially during weighing and solution preparation.

TaskMinimum Required PPE
Receiving & Storage Nitrile gloves, lab coat, safety glasses with side shields.
Weighing Solid Compound Double nitrile gloves, disposable gown (back-closing), safety goggles, N95 respirator (or higher).
Preparing Stock Solutions Double nitrile gloves, disposable gown, safety goggles (or face shield if splashing is likely).
Handling Dilute Solutions Nitrile gloves, lab coat, safety glasses with side shields.
Dermal and Body Protection
  • Gloves : Double-gloving with powder-free nitrile gloves is mandatory when handling the solid compound or concentrated solutions.[9] The outer glove should be removed immediately upon exiting the containment area (e.g., fume hood). Gloves must be changed every 30-60 minutes or immediately if contamination is suspected.[10] The rationale for double-gloving is to provide a secondary barrier in case the outer glove is breached, allowing for safe removal without compromising protection.

  • Gowns : When weighing the solid or handling larger quantities, a disposable, low-lint gown that closes in the back with tight-fitting knit cuffs is required.[9] This prevents contamination of personal clothing and skin. Standard front-buttoning lab coats are sufficient only for handling highly diluted solutions.

Eye and Face Protection
  • Safety Goggles : At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 must be worn during any task with a splash or dust hazard, particularly when preparing solutions.[8] Standard safety glasses with side shields are inadequate for these tasks.

  • Face Shield : A face shield should be worn over safety goggles during procedures with a high risk of splashing (e.g., handling larger volumes of concentrated solutions).

Respiratory Protection

The primary inhalation risk occurs when handling the powdered form of the compound.

  • When to Use : Respiratory protection is required when weighing the solid compound outside of a ventilated balance enclosure or when there is a potential for aerosolization.

  • Type : An N95 respirator is the minimum requirement. All personnel required to wear respirators must be medically cleared, trained, and fit-tested in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[8] This ensures the respirator forms a proper seal and provides the intended protection.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, validated workflow is critical for minimizing exposure. The following protocol outlines the key steps for safely preparing a stock solution from the solid compound.

cluster_1 Safe Weighing and Solubilization Workflow A 1. Prepare Workspace (Fume Hood/Vented Enclosure) B 2. Don Full PPE (Double Gloves, Gown, Goggles, Respirator) A->B C 3. Allow Compound to Equilibrate to Room Temperature B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D E 5. Add Solvent & Solubilize (Inside hood, cap vial immediately) D->E F 6. Decontaminate Surfaces (Wipe down balance and hood) E->F G 7. Doff Outer Gloves & Gown (Before exiting hood area) F->G H 8. Store Stock Solution Properly G->H

Caption: Step-by-step workflow for safe handling.

Step-by-Step Protocol:

  • Preparation : Designate a work area inside a certified chemical fume hood. Cover the work surface with disposable, absorbent bench paper.

  • Don PPE : Before entering the work area, don the appropriate PPE as specified for "Weighing Solid Compound" in the table above.

  • Equilibration : Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation. The compound is typically stored at -20°C.[1][4]

  • Weighing : Carefully weigh the desired amount of powder using an analytical balance inside the fume hood or a ventilated balance enclosure. Use a spatula to transfer the solid and avoid generating dust.

  • Solubilization : Add the appropriate solvent to the vessel containing the powder. Cap the vessel immediately and mix to dissolve.

  • Decontamination : Wipe down the spatula, balance, and any surfaces with an appropriate cleaning solvent. Dispose of the contaminated wipes as chemical waste.

  • Doffing PPE : Before leaving the immediate work area, carefully remove the outer pair of gloves and the disposable gown, placing them in a designated hazardous waste container.

  • Hand Hygiene : Immediately wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.[8]

Spill Management and Disposal Plan

Accidents should be anticipated. Having a clear plan is essential for a safe and effective response.

In Case of a Spill:

  • Alert : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or involves a significant amount of powder, evacuate the area.

  • Secure : Prevent entry to the contaminated area.

  • PPE : Don appropriate PPE, including respiratory protection and chemical-resistant gloves, before cleanup.

  • Cleanup :

    • Solid Spill : Gently cover the powder with damp paper towels to avoid raising dust. Carefully scoop the material into a hazardous waste container.

    • Liquid Spill : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal:

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Contaminated PPE : Gloves, gowns, and other disposable items must be placed in a clearly labeled, sealed hazardous waste bag or container.[6]

  • Chemical Waste : Unused solid compound and solutions must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Regulatory Compliance : All waste must be disposed of through an approved waste disposal facility, following all local, state, and federal regulations.[7] The deuterated nature of the compound does not typically alter its chemical waste classification; the hazard profile of the parent molecule dictates the disposal route.

References

  • Axios Research. (n.d.). This compound. Retrieved from [Link]

  • Kärcher. (2026, January 30). Safety data sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Roxatidine acetate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Roxatidine Acetate-impurities. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Akutsu, K., et al. (2022). Heavy water recycling for producing deuterium compounds. RSC Advances. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。